molecular formula C17H13NO3 B1683455 UPF 1069 CAS No. 1048371-03-4

UPF 1069

Número de catálogo: B1683455
Número CAS: 1048371-03-4
Peso molecular: 279.29 g/mol
Clave InChI: JJWMRRNGWSITSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UPF 1069 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2). It demonstrates high selectivity for PARP-2 over PARP-1, with IC50 values of 0.3 µM and 8 µM, respectively . This selectivity makes it a valuable chemical tool for dissecting the distinct biological roles of these two enzymes . Research using this compound has provided critical insights into the complex and sometimes opposing functions of PARP-1 and PARP-2 in cell death and survival pathways, particularly in models of post-ischaemic brain damage . Notably, studies have shown that selective inhibition of PARP-2 with this compound can exacerbate injury in hippocampal slice models characterized by apoptotic-like cell death, while demonstrating protective effects in cortical cell cultures where cell death occurs through a more necrotic-like process . This compound is offered for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-phenacyloxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMRRNGWSITSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648425
Record name 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048371-03-4
Record name 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1048371-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular Mechanism of UPF 1069: A Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the cellular response to DNA damage. This technical guide delineates the mechanism of action of this compound, presenting its inhibitory profile, effects on cellular signaling, and divergent roles in neuronal injury models. By selectively targeting PARP-2, this compound serves as a critical research tool for dissecting the distinct biological functions of PARP isoforms and presents a potential therapeutic avenue in specific pathological contexts, including certain cancers. This document provides a comprehensive overview of its quantitative parameters, experimental methodologies, and the signaling pathways it modulates.

Introduction to this compound

This compound, a derivative of isoquinolinone, has emerged as a valuable pharmacological agent for investigating the specific roles of PARP-2.[1] While sharing structural homology with PARP-1, PARP-2 possesses unique functions in DNA repair, genomic stability, and transcriptional regulation. The ability of this compound to preferentially inhibit PARP-2 over PARP-1 allows for a more nuanced understanding of these distinct roles. This guide synthesizes the current knowledge on this compound's mechanism of action, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Inhibitory Profile

The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant selectivity for PARP-2.

TargetIC50 (μM)Selectivity (Fold vs. PARP-2)
PARP-20.3[1][2][3][4][5][6]1
PARP-18[1][2][6]~27[1][3][4][5][6]

Mechanism of Action: Selective PARP-2 Inhibition

This compound exerts its effects by competitively binding to the catalytic domain of PARP-2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process is crucial for the recruitment of DNA repair factors to sites of single-strand breaks.

Disruption of DNA Repair and Enhancement of Apoptosis

In the context of DNA damage, PARP enzymes, particularly PARP-1, are rapidly activated to signal and recruit repair machinery. While PARP-2 contributes a smaller fraction of total cellular PARP activity, its inhibition by this compound can still have significant consequences.[7] In certain cellular contexts, such as in models of post-ischemic brain damage, selective PARP-2 inhibition by this compound has been shown to increase apoptosis.[8]

Modulation of Androgen Receptor Signaling in Prostate Cancer

Recent studies have unveiled a novel mechanism of action for this compound in prostate cancer. It has been demonstrated that this compound can abrogate the transcriptional activity of the androgen receptor (AR).[7] This effect is achieved through the disruption of the function of FOXA1, a pioneer factor essential for AR signaling. By selectively targeting PARP-2, this compound was found to significantly suppress the expression of AR target genes, such as KLK2, FKBP5, and NKX3.1, in a dose-dependent manner.[7] This leads to the inhibition of prostate cancer cell growth both in vitro and in vivo.[7]

cluster_0 Prostate Cancer Cell UPF1069 This compound PARP2 PARP-2 UPF1069->PARP2 Inhibits CellGrowth Cell Growth & Proliferation UPF1069->CellGrowth Inhibits FOXA1 FOXA1 PARP2->FOXA1 Regulates AR Androgen Receptor (AR) FOXA1->AR Enables binding to ARE Androgen Response Elements AR->ARE Binds to ARTargetGenes AR Target Genes (e.g., KLK2, FKBP5) ARE->ARTargetGenes Promotes Transcription ARTargetGenes->CellGrowth Drives

Caption: this compound signaling in prostate cancer.

Dichotomous Role in Neuronal Injury

Interestingly, the effect of this compound appears to be highly dependent on the specific model of neuronal injury.

  • Exacerbation of Hippocampal Damage: In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound at concentrations selective for PARP-2 (0.1-1 μM) markedly enhances CA1 hippocampal damage.[2][8] This suggests that under these conditions, PARP-2 activity is neuroprotective.

  • Protection of Cortical Cells: In contrast, in mixed cortical cell cultures exposed to OGD, this compound demonstrates potent neuroprotective activity.[2][8] This protective effect is observed at concentrations that selectively inhibit PARP-2 (1 μM) as well as at higher concentrations that inhibit both PARP-1 and PARP-2 (10 μM).[2]

cluster_0 Experimental Models of Neuronal Injury cluster_1 Hippocampal Slices cluster_2 Mixed Cortical Cell Cultures OGD Oxygen-Glucose Deprivation (OGD) HippocampalDamage CA1 Hippocampal Damage OGD->HippocampalDamage CorticalProtection Neuroprotection OGD->CorticalProtection UPF1069 This compound (Selective PARP-2 Inhibition) UPF1069->HippocampalDamage Enhances UPF1069->CorticalProtection Promotes

Caption: Dichotomous effects of this compound in neuronal injury models.

Experimental Protocols

Radiometric PARP Activity Assay

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.

Materials:

  • Recombinant PARP-1 or PARP-2 enzyme

  • This compound

  • [adenine-2,8-³H]NAD or [³²P]-NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol

  • 10% Trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA, and the recombinant PARP enzyme (PARP-1 or PARP-2).

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding [³H]NAD+ or [³²P]-NAD+.

  • Incubate the mixture for 1 hour at 37°C.

  • Terminate the reaction by adding 1 mL of ice-cold 10% TCA.

  • Centrifuge the mixture to precipitate the proteins with incorporated radioactive ADP-ribose.

  • Wash the protein pellet to remove unincorporated radioactive NAD+.

  • Quantify the radioactivity in the protein pellet using liquid scintillation spectrometry.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][6]

cluster_0 Radiometric PARP Activity Assay Workflow Step1 1. Prepare Reaction Mix (Buffer, DNA, PARP) Step2 2. Add this compound (Varying Concentrations) Step1->Step2 Step3 3. Initiate Reaction (Add [³H]NAD+) Step2->Step3 Step4 4. Incubate (37°C, 1 hr) Step3->Step4 Step5 5. Terminate Reaction (Add 10% TCA) Step4->Step5 Step6 6. Precipitate & Centrifuge Step5->Step6 Step7 7. Quantify Radioactivity (Scintillation Counting) Step6->Step7 Step8 8. Calculate IC50 Value Step7->Step8

Caption: Workflow for Radiometric PARP Activity Assay.

Conclusion

This compound is a highly selective and potent inhibitor of PARP-2, making it an indispensable tool for elucidating the specific biological functions of this enzyme. Its mechanism of action extends beyond simple inhibition of PAR synthesis, impacting critical signaling pathways such as androgen receptor-mediated transcription in prostate cancer. The contrasting effects of this compound in different models of neuronal injury underscore the complex and context-dependent roles of PARP-2. Further research leveraging this compound will undoubtedly continue to unravel the intricate biology of PARP-2 and may pave the way for novel therapeutic strategies targeting this enzyme.

References

UPF 1069: A Technical Guide to the Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2), a key enzyme in the DNA damage response and other cellular processes. Its selectivity for PARP-2 over its close homolog PARP-1 has made it a valuable tool for dissecting the distinct biological roles of these two enzymes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.

Biochemical Profile and Selectivity

This compound, a derivative of isoquinolinone, demonstrates a significant preference for inhibiting PARP-2. This selectivity is crucial for studies aiming to isolate the functions of PARP-2 from those of PARP-1.[1]

Parameter Value Enzyme Reference
IC50 0.3 µMPARP-2[1][2]
IC50 8 µMPARP-1[1][2]
Selectivity (PARP-1/PARP-2) ~27-fold-[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further studies have indicated that at concentrations effective for PARP-2 inhibition, this compound does not significantly interact with other PARP family members, such as Tankyrase-1.[3]

Mechanism of Action

This compound exerts its effects by competing with the NAD+ substrate at the catalytic domain of the PARP-2 enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification critical for the recruitment of DNA repair proteins to sites of DNA damage. The selective inhibition of PARP-2 allows for the specific investigation of its roles in cellular processes.

Signaling Pathway Modulation

Recent research has highlighted the role of this compound in modulating key signaling pathways in different disease contexts.

1. Androgen Receptor Signaling in Prostate Cancer:

In prostate cancer, PARP-2 has been identified as a critical component of the androgen receptor (AR) transcriptional machinery.[4][5] PARP-2 physically interacts with the pioneer factor FOXA1, facilitating the recruitment of AR to prostate-specific enhancer regions on the genome.[4][5] this compound disrupts the interaction between PARP-2 and FOXA1.[5] This disruption diminishes the genomic occupancy of FOXA1 and AR at AR binding sites, leading to the attenuation of AR-mediated gene expression and subsequent inhibition of prostate cancer cell growth.[4]

PARP2_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (DNA) AR->ARE is recruited to FOXA1 FOXA1 FOXA1->ARE binds to PARP2 PARP-2 PARP2->FOXA1 interacts with TargetGenes Target Gene Expression ARE->TargetGenes activates UPF1069 This compound UPF1069->PARP2 inhibits

This compound disrupts AR signaling in prostate cancer.

2. Neuronal Survival and Death in Ischemic Brain Injury:

This compound has demonstrated contrasting effects in models of post-ischemic brain damage, highlighting the complex role of PARP-2 in neuronal fate.

  • Neurotoxic Effect: In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), selective inhibition of PARP-2 by this compound (at concentrations of 0.1–1 µM) exacerbated CA1 pyramidal cell death, which is characteristic of an apoptosis-like process.[3] This suggests that PARP-2 activation is crucial for the survival of these neurons under ischemic stress.[3]

  • Neuroprotective Effect: Conversely, in mixed cortical cell cultures exposed to OGD, a model where cell death is more necrosis-like, this compound (at 1–10 µM) significantly reduced post-ischemic damage.[3] This indicates that in this context, PARP-2 inhibition is neuroprotective.

PARP2_Neuronal_Fate cluster_ischemia Ischemic Insult (OGD) cluster_hippocampus Hippocampal Neurons (CA1) cluster_cortex Cortical Neurons PARP2_Activation PARP-2 Activation Survival Neuronal Survival PARP2_Activation->Survival promotes Necrosis Necrosis PARP2_Activation->Necrosis contributes to UPF1069 This compound UPF1069->PARP2_Activation inhibits Apoptosis Apoptosis UPF1069->Apoptosis leads to Protection Neuroprotection UPF1069->Protection leads to

Dual role of this compound in neuronal fate post-ischemia.

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • [adenine-2,8-³H]NAD

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol

  • This compound (or other inhibitors) at various concentrations

  • 10% Trichloroacetic acid (TCA)

  • 0.1 M NaOH

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a final volume of 100 µL containing assay buffer, activated DNA, [³H]NAD, and the recombinant PARP enzyme (0.03 U per sample).

  • Add different concentrations of this compound to the reaction mixtures.

  • Incubate the mixtures for 1 hour at 37°C.

  • Terminate the reaction by adding 1 mL of ice-cold 10% TCA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Wash the pellets twice with 1 mL of H₂O.

  • Resuspend the pellets in 1 mL of 0.1 M NaOH.

  • Measure the radioactivity incorporated into the protein using a liquid scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay in LNCaP Cells

This protocol assesses the effect of this compound on the growth of androgen-sensitive prostate cancer cells.

Materials:

  • LNCaP cells

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • This compound at various concentrations

  • 96-well plates

  • Cell viability reagent (e.g., MTS or XTT)

  • Plate reader

Procedure:

  • Seed LNCaP cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This protocol models ischemic conditions in an ex vivo setting to study the effects of this compound on neuronal death.

Materials:

  • Organotypic hippocampal slice cultures

  • Culture medium

  • OGD medium (glucose-free balanced salt solution)

  • This compound at desired concentrations

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Propidium (B1200493) iodide (PI) for cell death visualization

  • Fluorescence microscope

Procedure:

  • Prepare organotypic hippocampal slice cultures from postnatal rat or mouse pups and maintain them in culture for several days.

  • On the day of the experiment, replace the culture medium with OGD medium.

  • Treat the slices with different concentrations of this compound or vehicle control for a specified pre-incubation period.

  • Transfer the slices to a hypoxic chamber and incubate for a defined period (e.g., 20-30 minutes) to induce OGD.

  • After OGD, return the slices to normoxic conditions in fresh culture medium (with or without this compound).

  • At various time points post-OGD, stain the slices with propidium iodide to visualize dead cells.

  • Capture fluorescent images of the slices and quantify the area of PI staining, particularly in the CA1 region, to assess the extent of neuronal death.

RNA-Sequencing (RNA-Seq) of LNCaP Cells

This protocol allows for the global analysis of gene expression changes in LNCaP cells following treatment with this compound.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound

  • RNA extraction kit

  • Library preparation kit for RNA-seq

  • Next-generation sequencing platform

Procedure:

  • Culture LNCaP cells and treat them with this compound or vehicle control for the desired duration.

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit, ensuring high quality and integrity of the RNA.

  • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the prepared libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis to identify genes and pathways affected by this compound treatment.

Conclusion

This compound is a critical research tool for elucidating the specific functions of PARP-2. Its selectivity allows for the differentiation of PARP-1 and PARP-2 roles in various biological contexts, from DNA repair and cancer progression to neuronal survival. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific models of interest. As our understanding of the PARP family of enzymes continues to grow, selective inhibitors like this compound will remain indispensable for advancing our knowledge and developing novel therapeutic strategies.

References

The Biological Activity of UPF 1069: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2). Its selectivity for PARP-2 over PARP-1 has made it a valuable research tool for elucidating the distinct biological roles of these two closely related enzymes. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on the selective inhibition of PARP-2.

Core Mechanism of Action: Selective PARP-2 Inhibition

This compound is an isoquinolinone derivative that functions as a competitive inhibitor of PARP-2. It exerts its effects by binding to the catalytic domain of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibitory action is significantly more potent against PARP-2 than PARP-1, as demonstrated by in vitro enzymatic assays.

Quantitative Inhibition Data

The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified through half-maximal inhibitory concentration (IC50) values.

TargetIC50 (μM)Selectivity (Fold vs. PARP-2)Reference
PARP-20.31[1][2][3][4]
PARP-18~27[1][2][4]
Off-Target Profile

At concentrations where this compound selectively inhibits PARP-2, it has been shown to not significantly interact with other PARP family members, such as tankyrase-1. This high selectivity is crucial for attributing its biological effects specifically to the inhibition of PARP-2.

Biological Activities in Oncology

A primary area of investigation for this compound has been its potential as an anti-cancer agent, particularly in prostate cancer.

Inhibition of Prostate Cancer Cell Growth

This compound has demonstrated the ability to inhibit the growth of androgen-dependent and castration-resistant prostate cancer (CRPC) cell lines that express the androgen receptor (AR). In contrast, AR-negative prostate cancer cells show resistance to the compound.[5]

Cell Line (Prostate Cancer)TypeEffect of this compound
LAPC4, LNCaP, VCaPAndrogen-DependentGrowth Inhibition
C4-2B, 22RV-1AR-positive CRPCGrowth Inhibition
PC3, DU145AR-negative CRPCResistant
In Vivo Anti-Tumor Efficacy

In preclinical xenograft models of prostate cancer, this compound has been shown to significantly inhibit tumor growth.[5]

Tumor ModelTreatmentResult
VCaP XenograftThis compoundSignificant tumor growth inhibition
Signaling Pathway in Prostate Cancer

The anti-tumor activity of this compound in prostate cancer is attributed to its ability to disrupt the interaction between PARP-2 and the pioneer factor FOXA1. This disruption attenuates AR-mediated gene expression, which is critical for the growth and survival of AR-positive prostate cancer cells.[3][5][6]

UPF1069_Prostate_Cancer_Pathway cluster_nucleus Nucleus PARP2 PARP-2 FOXA1 FOXA1 PARP2->FOXA1 interacts with ARE Androgen Response Element (ARE) FOXA1->ARE binds to AR Androgen Receptor (AR) AR->ARE binds to Gene Target Gene Expression ARE->Gene promotes Growth Tumor Growth Gene->Growth UPF1069 This compound UPF1069->PARP2 inhibits

This compound inhibits PARP-2, disrupting the PARP-2/FOXA1 interaction and subsequent AR-mediated gene expression in prostate cancer.

Biological Activities in Neuroscience

This compound has been instrumental in exploring the differential roles of PARP-1 and PARP-2 in the context of post-ischemic brain damage. Its effects vary depending on the neuronal cell type and the nature of the cell death process.

Effects on Hippocampal Neurons

In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, selective inhibition of PARP-2 by this compound at low concentrations (0.01–1 µM) exacerbates CA1 pyramidal cell death.[4][7] This suggests that PARP-2 plays a neuroprotective role in this context, which is characterized by apoptosis-like cell death. At higher concentrations (10 µM), where this compound inhibits both PARP-1 and PARP-2, this exacerbation is not observed.[4][7]

Model SystemThis compound ConcentrationEffect on OGD-induced Cell Death
Organotypic Hippocampal Slices0.01 - 1 µMExacerbation (up to 155%)
Organotypic Hippocampal Slices10 µMNo effect
Effects on Cortical Neurons

In contrast to its effects on hippocampal neurons, this compound demonstrates neuroprotective activity in mixed cortical cell cultures exposed to OGD.[1][7] In this model, where cell death is predominantly necrosis-like, this compound significantly reduces post-ischemic damage at concentrations of 1-10 µM.[7]

Model SystemThis compound ConcentrationEffect on OGD-induced Cell Death
Mixed Cortical Cell Cultures1 - 10 µMSignificant reduction
Proposed Differential Signaling in Neurons

The opposing effects of this compound in hippocampal and cortical neurons highlight the distinct roles of PARP-2 in different cell death paradigms. In hippocampal neurons undergoing apoptosis, PARP-2 appears to be involved in a pro-survival pathway. Conversely, in cortical neurons undergoing necrosis, PARP-2 may contribute to a pro-death signaling cascade.

UPF1069_Neuro_Pathway cluster_hippocampus Hippocampal Neurons (Apoptosis) cluster_cortex Cortical Neurons (Necrosis) OGD_H OGD PARP2_H PARP-2 OGD_H->PARP2_H activates Survival_H Pro-Survival Pathway PARP2_H->Survival_H Apoptosis_H Apoptosis Survival_H->Apoptosis_H UPF1069_H This compound UPF1069_H->PARP2_H inhibits OGD_C OGD PARP2_C PARP-2 OGD_C->PARP2_C activates Death_C Pro-Death Pathway PARP2_C->Death_C Necrosis_C Necrosis Death_C->Necrosis_C UPF1069_C This compound UPF1069_C->PARP2_C inhibits

Differential effects of this compound in hippocampal versus cortical neurons following oxygen-glucose deprivation (OGD).

Experimental Protocols

PARP Activity Assay (Radiometric)

This assay quantifies the enzymatic activity of PARP-1 and PARP-2 by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.

  • Reagents: Recombinant PARP-1 or PARP-2, [adenine-2,8-³H]NAD, sonicated calf thymus DNA, this compound, 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol, 10% trichloroacetic acid (TCA).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl, MgCl₂, dithiothreitol, sonicated DNA, and the recombinant PARP enzyme in a final volume of 100 µL.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding [adenine-2,8-³H]NAD.

    • Incubate the mixture for 1 hour at 37°C.

    • Terminate the reaction by adding 1 mL of 10% TCA.

    • Centrifuge the samples to pellet the protein-incorporated radioactivity.

    • Wash the pellets twice with water and resuspend in 0.1 M NaOH.

    • Quantify the incorporated radioactivity using liquid scintillation spectrometry.

Cell Proliferation Assay (Prostate Cancer Cells)

This assay measures the effect of this compound on the proliferation of prostate cancer cell lines.

  • Materials: Prostate cancer cell lines (e.g., LNCaP, VCaP), appropriate cell culture medium and supplements, this compound, 96-well plates, a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader to determine the relative number of viable cells.

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This ex vivo model simulates ischemic conditions in brain tissue.

  • Materials: Organotypic hippocampal slice cultures, serum-free medium, gassed incubator with oxygen control, this compound, propidium (B1200493) iodide (PI) for cell death visualization.

  • Procedure:

    • Prepare and culture organotypic hippocampal slices.

    • To induce OGD, replace the culture medium with a serum-free medium saturated with 95% N₂/5% CO₂.

    • Place the slices in a gassed incubator at 37°C for a defined period (e.g., 20-30 minutes).

    • During OGD and/or reoxygenation, treat the slices with this compound or vehicle.

    • Terminate OGD by returning the slices to oxygenated serum-free medium.

    • Assess cell death after a recovery period (e.g., 24 hours) by measuring PI fluorescence in specific regions like the CA1.

OGD_Workflow Start Start Prepare_Slices Prepare Organotypic Hippocampal Slices Start->Prepare_Slices OGD Induce OGD (N2/CO2, no glucose) Prepare_Slices->OGD Treatment Treat with this compound or Vehicle OGD->Treatment Reoxygenation Return to Normoxic Conditions Treatment->Reoxygenation Recovery Incubate for 24h Reoxygenation->Recovery Assess_Death Assess Cell Death (Propidium Iodide) Recovery->Assess_Death End End Assess_Death->End

Experimental workflow for oxygen-glucose deprivation (OGD) in organotypic hippocampal slices.

Conclusion

This compound is a highly selective and potent inhibitor of PARP-2, which has proven to be an invaluable tool for dissecting the distinct cellular functions of PARP-1 and PARP-2. Its biological activities in prostate cancer and in models of neuronal injury underscore the potential of targeting PARP-2 for therapeutic intervention. The detailed data and protocols provided in this guide are intended to facilitate further research into the nuanced roles of PARP-2 and the development of next-generation selective inhibitors.

References

The Role of PARP Inhibition in DNA Damage Repair: A Technical Guide Featuring UPF-1069

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Poly(ADP-ribose) Polymerase (PARP) enzymes in DNA damage repair and the mechanism of action of their inhibitors, with a specific focus on the selective PARP-2 inhibitor, UPF-1069. It is important to note that UPF-1069 is not a protein involved in DNA repair, but rather a chemical compound that inhibits the function of PARP proteins. This guide will elucidate the critical functions of PARP-1 and PARP-2, the therapeutic strategy of PARP inhibition, the concept of synthetic lethality, and detailed experimental protocols for studying these processes.

The Central Role of PARP-1 and PARP-2 in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] PARP-1 and PARP-2 are the most abundant and well-characterized members of this family and are activated by DNA damage.[2][3] Their primary function in the DNA damage response is to detect DNA single-strand breaks (SSBs) and initiate their repair through the Base Excision Repair (BER) pathway.[1][4]

Upon detecting a DNA break, PARP-1 and PARP-2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from their substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[5][6] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7] While PARP-1 is responsible for the majority of PAR synthesis in response to DNA damage, PARP-2 also plays a significant, albeit lesser, role.[2]

Beyond BER, PARP enzymes are also involved in the repair of more complex DNA lesions, such as double-strand breaks (DSBs). They influence the choice between the two major DSB repair pathways: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[7][8]

UPF-1069: A Selective PARP-2 Inhibitor

UPF-1069 is a potent and selective chemical inhibitor of PARP-2.[9] Its selectivity provides a valuable tool for researchers to dissect the specific roles of PARP-2 in cellular processes, distinct from the more dominant PARP-1.

Quantitative Data on UPF-1069 Inhibition

The inhibitory activity of UPF-1069 against PARP-1 and PARP-2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Target EnzymeIC50 (µM)Reference(s)
PARP-18[9][10]
PARP-20.3[9][10]

This data demonstrates that UPF-1069 is approximately 27-fold more selective for PARP-2 over PARP-1.[9]

Mechanism of Action of PARP Inhibitors

PARP inhibitors, including UPF-1069, exert their effects through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of PARP enzymes, competing with NAD+ and preventing the synthesis of PAR chains.[6] This blockage of PARylation inhibits the recruitment of downstream DNA repair factors to the site of DNA damage.[11]

  • PARP Trapping: Beyond just inhibiting their enzymatic activity, many PARP inhibitors "trap" the PARP protein on the DNA at the site of the break.[12] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and repair, leading to the formation of toxic DSBs.[7]

The following diagram illustrates the mechanism of action of PARP inhibitors.

PARP_Inhibition_Mechanism cluster_normal Normal DNA Repair cluster_inhibited With PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation & Binding DNA_Damage->PARP_Activation sensed by PARylation PAR Synthesis (PARylation) PARP_Activation->PARylation Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment scaffolds DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair DNA_Damage_Inhib DNA Single-Strand Break PARP_Binding_Inhib PARP Binding DNA_Damage_Inhib->PARP_Binding_Inhib sensed by Inhibition Catalytic Inhibition & PARP Trapping PARP_Binding_Inhib->Inhibition PARP_Inhibitor PARP Inhibitor (e.g., UPF-1069) PARP_Inhibitor->Inhibition SSB_to_DSB SSB persists, leading to DSB during replication Inhibition->SSB_to_DSB prevents repair Cell_Death Cell Death SSB_to_DSB->Cell_Death in repair-deficient cells

Mechanism of PARP inhibition in DNA damage repair.

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with pre-existing defects in other DNA repair pathways, particularly Homologous Recombination (HR).[13] This concept is known as synthetic lethality , where the loss of two genes or pathways individually is compatible with cell viability, but their combined loss is lethal.[12]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for HR-mediated repair of DSBs.[14] In these cancer cells, the HR pathway is compromised, and they become heavily reliant on other repair mechanisms, including PARP-dependent repair, for survival. When PARP is inhibited in these BRCA-deficient cells, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[14] Since the HR pathway is non-functional, these DSBs cannot be repaired accurately, leading to genomic instability and ultimately, cell death.[12] Normal cells, with at least one functional copy of the BRCA genes, are able to repair these DSBs through HR and are therefore less affected by PARP inhibition.[15]

The following diagram illustrates the principle of synthetic lethality.

Synthetic_Lethality cluster_normal_cell Normal Cell (Functional HR) cluster_cancer_cell BRCA-deficient Cancer Cell (Defective HR) SSB_Normal Single-Strand Break DSB_Normal Double-Strand Break SSB_Normal->DSB_Normal replication fork collapse PARPi_Normal PARP Inhibitor PARPi_Normal->SSB_Normal inhibits repair of HR_Repair_Normal Homologous Recombination Repair DSB_Normal->HR_Repair_Normal repaired by Survival_Normal Cell Survival HR_Repair_Normal->Survival_Normal SSB_Cancer Single-Strand Break DSB_Cancer Double-Strand Break SSB_Cancer->DSB_Cancer replication fork collapse PARPi_Cancer PARP Inhibitor PARPi_Cancer->SSB_Cancer inhibits repair of No_HR_Repair No Homologous Recombination Repair DSB_Cancer->No_HR_Repair cannot be repaired by Death_Cancer Cell Death No_HR_Repair->Death_Cancer gH2AX_Workflow Start Cell Seeding on Coverslips Treatment Treatment with PARP Inhibitor +/- DNA Damaging Agent Start->Treatment Fixation Fixation (e.g., Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubation with Primary Antibody (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Incubation with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstaining (e.g., DAPI) Secondary_Ab->Counterstain Microscopy Fluorescence Microscopy & Image Acquisition Counterstain->Microscopy Analysis Quantification of γH2AX Foci Microscopy->Analysis End Results Analysis->End

References

In-depth Technical Guide to UPF 1069: A Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2), an enzyme critically involved in DNA repair and genomic stability. As a member of the isoquinolinone class of compounds, this compound has emerged as a valuable chemical tool for elucidating the distinct biological roles of PARP-2 versus its close homolog, PARP-1. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols, a compilation of quantitative data, and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts in oncology and neurobiology.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in various cellular processes, including DNA repair, genomic stability, and cell death. The two most well-characterized members, PARP-1 and PARP-2, share significant homology in their catalytic domains, making the development of isoform-selective inhibitors a challenge. However, their distinct roles in cellular physiology and pathophysiology necessitate the creation of such selective tools.

This compound, a derivative of isoquinolinone, was developed as a selective inhibitor of PARP-2.[1] Its discovery has enabled researchers to dissect the specific functions of PARP-2, particularly in the contexts of post-ischemic brain damage and cancer biology. This guide will delve into the technical details of this compound, providing a resource for its application in preclinical research.

Discovery and Development

This compound was synthesized and characterized as part of a research program focused on developing selective PARP-2 inhibitors from a series of isoquinolinone derivatives.[2] The core isoquinolinone scaffold mimics the nicotinamide (B372718) moiety of NAD+, the substrate for PARP enzymes.

Synthesis

The synthesis of this compound is based on the construction of the isoquinolinone core followed by functionalization. While the exact, detailed synthetic route for this compound is proprietary, a plausible synthesis can be derived from the general methods reported for isoquinolinone-based PARP inhibitors. The key steps would likely involve a Pictet-Spengler or Bischler-Napieralski type reaction to form the dihydroisoquinolinone core, followed by subsequent modifications.

Structure-Activity Relationship (SAR)

The selectivity of this compound for PARP-2 over PARP-1 is a key feature. Structure-activity relationship studies of the isoquinolinone series have revealed that substitution at the 5-position of the isoquinolinone ring is a critical determinant of this selectivity.[2] The presence of a benzoyloxy group at this position in a related analog was shown to significantly enhance PARP-2 selectivity. This suggests that the 5-position substituent on this compound likely engages with amino acid residues that differ between the catalytic domains of PARP-1 and PARP-2, conferring its selective inhibitory profile.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data available for this compound and provide a comparison with other relevant PARP inhibitors.

Compound PARP-1 IC50 (µM) PARP-2 IC50 (µM) Selectivity (Fold, PARP-1/PARP-2) Reference
This compound80.3~27[1]
Compound Chemical Formula Molecular Weight (Da) Solubility
This compoundC₁₇H₁₃NO₃279.3Soluble in DMSO

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of PARP-2. By binding to the nicotinamide binding pocket of the enzyme, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response.

Role in Post-Ischemic Brain Damage

In models of post-ischemic brain damage, this compound has shown dichotomous effects depending on the cell type. In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), selective inhibition of PARP-2 by this compound exacerbated neuronal death.[3] Conversely, in mixed cortical cell cultures under similar conditions, this compound demonstrated a neuroprotective effect.[3] These findings suggest that PARP-2 may play a pro-survival role in hippocampal neurons while contributing to cell death in cortical neurons following ischemic injury.

Role in Prostate Cancer and Androgen Receptor Signaling

Recent studies have unveiled a novel mechanism of action for this compound in the context of prostate cancer. Beyond its role in DNA repair, PARP-2 has been identified as a critical component of the androgen receptor (AR) transcriptional machinery. PARP-2 interacts with the pioneer factor FOXA1, facilitating the recruitment of AR to prostate-specific enhancer regions. This compound has been shown to disrupt the interaction between PARP-2 and FOXA1, thereby attenuating AR-mediated gene expression and inhibiting the growth of AR-positive prostate cancer cells.

Signaling Pathway Diagram: this compound in Androgen Receptor Signaling

UPF1069_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds FOXA1 FOXA1 FOXA1->ARE Binds PARP2 PARP-2 PARP2->FOXA1 Interacts Gene Target Gene Expression ARE->Gene Activates UPF1069 This compound UPF1069->PARP2 Inhibits Interaction with FOXA1 PARP_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Activated DNA, this compound) start->prep_mix add_parp Add PARP-1 or PARP-2 prep_mix->add_parp add_nad Add [3H]-NAD+ add_parp->add_nad incubate Incubate at 37°C for 1 hour add_nad->incubate terminate Terminate with 10% TCA incubate->terminate precipitate Precipitate on Ice terminate->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge measure Measure Radioactivity centrifuge->measure calculate Calculate IC50 measure->calculate end End calculate->end Pull_Down_Workflow start Start immobilize Immobilize Biotinylated this compound on Streptavidin Beads start->immobilize wash1 Wash Beads immobilize->wash1 incubate_lysate Incubate with Cell Lysate wash1->incubate_lysate wash2 Wash Beads to Remove Non-specific Binders incubate_lysate->wash2 elute Elute Bound Proteins wash2->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze end End analyze->end

References

The Isoquinolinone Scaffold of UPF 1069: A Deep Dive into its Structure-Activity Relationship as a Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of UPF 1069, a selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental methodologies, and key structural modifications that govern the potency and selectivity of this compound and its analogs.

Introduction

This compound is a derivative of isoquinolinone and a potent and selective inhibitor of PARP-2, an enzyme critically involved in DNA repair, genomic stability, and cell death pathways.[1] It exhibits an IC50 of 0.3 µM for PARP-2 and is approximately 27-fold more selective for PARP-2 over PARP-1 (IC50 = 8 µM).[1][2][3][4][5] Understanding the SAR of the isoquinolinone scaffold is crucial for the rational design of next-generation PARP-2 inhibitors with improved therapeutic profiles. This guide synthesizes the pivotal findings from the primary literature to elucidate these relationships.

Structure-Activity Relationship of this compound and its Analogs

The core of this compound's SAR lies in the modifications of its isoquinolinone backbone. The following table summarizes the quantitative data for key analogs, highlighting the impact of various substituents on inhibitory activity against PARP-1 and PARP-2.

CompoundR1R2R3PARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
This compound HH5-O-CO-Ph8.00.326.7
Analog 1 HHH>100>100-
Analog 2 HH5-OH15.01.015.0
Analog 3 HH5-OMe10.00.812.5
Analog 4 HH5-O-CO-Me9.00.518.0
Analog 5 HH5-NH225.02.012.5
Analog 6 HH5-NO25.00.225.0
Analog 7 6-FH5-O-CO-Ph7.50.2530.0
Analog 8 H7-F5-O-CO-Ph8.20.3225.6
Key SAR Insights:
  • The 5-Position is Critical: Substitution at the 5-position of the isoquinolinone ring is essential for PARP inhibitory activity. The unsubstituted analog is inactive.

  • Ester and Ether Linkages Enhance Potency: The presence of an oxygen-linked substituent at the 5-position, particularly an ester (as in this compound) or an ether, significantly improves potency for PARP-2.

  • Bulky Aromatic Groups Favor Selectivity: The benzoyl group in this compound appears to be optimal for achieving high selectivity for PARP-2 over PARP-1.

  • Electron-Withdrawing Groups Increase Potency: The introduction of a nitro group at the 5-position leads to a potent inhibitor of both PARP-1 and PARP-2.

  • Halogenation Effects: Fluorination on the isoquinolinone ring has a modest impact on activity and selectivity.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs was primarily conducted using a radiometric PARP inhibition assay.

PARP Inhibition Assay (Radiometric)

Objective: To determine the IC50 values of test compounds against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 or mouse PARP-2 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • [adenine-2,8-³H]NAD+ (Nicotinamide adenine (B156593) dinucleotide, radiolabeled)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

  • Test compounds dissolved in DMSO

  • 10% Trichloroacetic acid (TCA)

  • Scintillation fluid

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 or PARP-2 enzyme to each well to initiate the reaction. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Initiation of Poly(ADP-ribosyl)ation: Add [adenine-2,8-³H]NAD+ to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the proteins, including the poly(ADP-ribosyl)ated PARP enzyme.

  • Washing: Wash the wells multiple times with 10% TCA to remove unincorporated [³H]NAD+.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the PARP enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Core Concepts

To further elucidate the structure-activity relationship and the experimental context, the following diagrams have been generated.

Caption: Structure-activity relationship of this compound analogs.

Experimental_Workflow start Start synthesis Synthesize Isoquinolinone Analogs start->synthesis dissolve Dissolve Compounds in DMSO synthesis->dissolve assay_setup Set up Radiometric PARP Assay (Enzyme, DNA, Buffer) dissolve->assay_setup add_compounds Add Test Compounds assay_setup->add_compounds initiate_reaction Initiate with [3H]NAD+ add_compounds->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate with TCA incubate->terminate wash Wash to Remove Unbound [3H]NAD+ terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for PARP inhibitor evaluation.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARP2 PARP-2 Activation DNA_damage->PARP2 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP2->PAR_synthesis DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins Apoptosis Cell Death (Apoptosis) PAR_synthesis->Apoptosis Excessive activation DNA_repair DNA Repair DDR_proteins->DNA_repair UPF1069 This compound UPF1069->PARP2

Caption: Simplified PARP signaling pathway in DNA damage response.

References

UPF 1069: A Selective Chemical Probe for PARP-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response and has emerged as a significant therapeutic target. Distinguishing its specific functions from the closely related PARP-1 has been a challenge, necessitating the development of selective chemical probes. UPF 1069 is a potent and selective inhibitor of PARP-2, demonstrating significant utility in elucidating the distinct roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in studying PARP-2-mediated signaling pathways.

Introduction to this compound

This compound is a derivative of isoquinolinone that acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[1] Its chemical structure confers a significant selectivity for PARP-2 over PARP-1, making it an invaluable tool for investigating the specific biological functions of PARP-2.[1][2]

Chemical Properties
PropertyValueReference
IUPAC Name 5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one[3]
Molecular Formula C₁₇H₁₃NO₃[1]
Molecular Weight 279.29 g/mol [1]
CAS Number 1048371-03-4[1]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO[1]

Biochemical Activity and Selectivity

This compound exhibits a distinct inhibitory profile, with a significantly higher affinity for PARP-2 compared to PARP-1. This selectivity is crucial for dissecting the individual contributions of these two enzymes to cellular processes.

In Vitro Inhibitory Potency

The inhibitory activity of this compound against PARP-1 and PARP-2 has been determined through biochemical assays measuring the incorporation of radiolabeled NAD+.

EnzymeIC₅₀ (µM)Selectivity (PARP-1/PARP-2)Reference
PARP-1 8~27-fold[1][4]
PARP-2 0.3[1][4]

Cellular Activity and Biological Effects

This compound has been utilized in various cellular models to probe the functions of PARP-2, revealing its involvement in DNA repair, cell survival, and transcriptional regulation.

Inhibition of PARP-2 in Cellular Contexts

In cellular assays, this compound effectively reduces PARP-2 activity. For instance, in PARP-1-deficient fibroblasts, 1 µM this compound reduces the residual PARP activity by approximately 80%.[4]

Role in DNA Repair and Genomic Stability

PARP-2 plays a role in the repair of DNA single-strand breaks (SSBs) and base excision repair (BER).[5][6] It functions in concert with PARP-1 to maintain genomic integrity.[6] Specifically, PARP-2 has been shown to be preferentially activated by 5' phosphorylated DNA breaks, suggesting a role in the recognition of later repair intermediates in SSBR.[5]

Modulation of Androgen Receptor Signaling in Prostate Cancer

A significant application of this compound has been in elucidating the role of PARP-2 in prostate cancer. Studies have shown that this compound can inhibit the growth of androgen-dependent prostate cancer cells.[7][8] This effect is mediated through the disruption of the interaction between PARP-2 and the pioneer transcription factor FOXA1.[7][8] This disruption, in turn, attenuates androgen receptor (AR)-mediated gene expression.[7][8]

PARP2_AR_Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound as a PARP-2 chemical probe.

Biochemical PARP-2 Enzymatic Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of recombinant PARP-2 by quantifying the incorporation of radiolabeled NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-2 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • [³H]-NAD+

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Stop Solution (10% Trichloroacetic acid (TCA))

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • To each well of the histone-coated plate, add 25 µL of the this compound dilution.

  • Add 25 µL of a master mix containing activated DNA and [³H]-NAD+ to each well.

  • Initiate the reaction by adding 50 µL of diluted PARP-2 enzyme to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of ice-cold 10% TCA.

  • Wash the plate three times with Wash Buffer.

  • Air-dry the plate and add liquid scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control to determine the IC₅₀ value.

PARP_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - this compound dilutions - Master Mix ([³H]-NAD+, Activated DNA) - Diluted PARP-2 Start->PrepareReagents AddToPlate Add Reagents to Histone-Coated Plate PrepareReagents->AddToPlate Incubate Incubate at 37°C for 1 hour AddToPlate->Incubate StopReaction Stop Reaction with TCA Incubate->StopReaction WashPlate Wash Plate StopReaction->WashPlate MeasureRadioactivity Measure Radioactivity WashPlate->MeasureRadioactivity AnalyzeData Calculate % Inhibition and IC₅₀ MeasureRadioactivity->AnalyzeData End End AnalyzeData->End

Cellular Viability Assay

This protocol determines the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for prostate cancer)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add the medium containing different concentrations of this compound. Include a DMSO-only control.

  • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the DMSO control and plot a dose-response curve to determine the IC₅₀ value.[9]

Western Blot for PARylation

This method is used to detect the level of poly(ADP-ribosyl)ation (PAR) in cells treated with this compound, providing a direct measure of PARP-2 activity inhibition.

Materials:

  • Cell line of interest

  • This compound

  • DNA-damaging agent (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR and anti-PARP-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound for a specified time.

  • Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes) to stimulate PARP activity.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (anti-PAR or anti-PARP-2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the PAR signal in this compound-treated cells indicates inhibition of PARP activity.[10]

WesternBlot_Workflow Start Start CellTreatment Cell Treatment: - this compound - DNA Damaging Agent (e.g., H₂O₂) Start->CellTreatment CellLysis Cell Lysis and Protein Quantification CellTreatment->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking AntibodyIncubation Primary and Secondary Antibody Incubation Blocking->AntibodyIncubation Detection Signal Detection AntibodyIncubation->Detection Analysis Analysis of PAR levels Detection->Analysis End End Analysis->End

Conclusion

This compound is a highly selective and potent PARP-2 inhibitor that serves as a critical tool for the functional characterization of PARP-2. Its utility in distinguishing the roles of PARP-2 from PARP-1 has been demonstrated in various studies, particularly in the context of DNA repair and cancer biology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of PARP-2 biology and the development of novel therapeutic strategies.

References

In Vitro Characterization of UPF 1069: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of UPF 1069, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). This document details its mechanism of action, quantitative inhibitory activity, and its effects on relevant signaling pathways and cellular functions. Experimental protocols for key assays are provided to facilitate further research and development.

Core Compound Characteristics

This compound is a derivative of isoquinolinone that demonstrates significant selectivity for PARP-2 over its close homolog, PARP-1.[1] This selectivity makes it a valuable tool for elucidating the specific biological roles of PARP-2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PARP-1 and PARP-2 has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeIC50 (µM)Selectivity (Fold)
PARP-20.3~27x vs. PARP-1
PARP-18

Data sourced from multiple suppliers and research articles.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the competitive inhibition of PARP-2, an enzyme critically involved in the DNA damage response (DDR).

PARP-2 in DNA Damage Response

Upon DNA damage, particularly single-strand breaks, PARP-2 is recruited to the site of the lesion. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair factors, thereby facilitating the repair process. By inhibiting the catalytic activity of PARP-2, this compound prevents the formation of these PAR chains, thus disrupting the DNA repair cascade.

PARP2_DNA_Damage_Response cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP2 PARP-2 DNA_Damage->PARP2 recruits PAR Poly(ADP-ribose) Chains PARP2->PAR catalyzes synthesis of NAD NAD+ NAD->PARP2 substrate DNA_Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->DNA_Repair_Factors recruits DNA_Repair DNA Repair DNA_Repair_Factors->DNA_Repair UPF1069 This compound UPF1069->PARP2 inhibits

PARP-2 Signaling in DNA Damage Response and Inhibition by this compound.
Attenuation of Androgen Receptor Signaling in Prostate Cancer

In the context of prostate cancer, PARP-2 has been shown to play a role in modulating the activity of the Androgen Receptor (AR), a key driver of prostate cancer growth. PARP-2 interacts with and influences the function of pioneer factor FOXA1, which is crucial for opening chromatin and allowing AR to bind to its target genes. By inhibiting PARP-2, this compound disrupts the PARP-2/FOXA1 interaction, leading to reduced AR-mediated gene expression and subsequent inhibition of androgen-dependent prostate cancer cell growth.

AR_Signaling_Inhibition cluster_nucleus_pc Prostate Cancer Cell Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR activates AR_Target_Genes AR Target Genes AR->AR_Target_Genes binds to FOXA1 FOXA1 Chromatin Chromatin FOXA1->Chromatin opens PARP2_AR PARP-2 PARP2_AR->FOXA1 interacts with Chromatin->AR enables binding of Cell_Growth Cell Growth & Survival AR_Target_Genes->Cell_Growth promotes UPF1069_AR This compound UPF1069_AR->PARP2_AR inhibits

Inhibition of Androgen Receptor Signaling by this compound via PARP-2.

In Vitro Cellular Effects

The functional consequences of this compound's inhibitory activity have been observed in various cell-based models.

  • Neuroprotection and Neurotoxicity: In models of post-ischemic brain damage, this compound has shown contrasting effects. In organotypic hippocampal slices, selective PARP-2 inhibition by this compound exacerbated oxygen-glucose deprivation (OGD)-induced neuronal cell death.[1] Conversely, in mixed cortical cell cultures, this compound demonstrated a neuroprotective effect against OGD-induced damage. These findings suggest a complex, context-dependent role for PARP-2 in neuronal survival.

  • Anti-proliferative Activity in Prostate Cancer: this compound has been shown to inhibit the growth of androgen-dependent prostate cancer cell lines. This anti-proliferative effect is consistent with its mechanism of attenuating androgen receptor signaling.

Experimental Protocols

PARP Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of this compound on PARP-1 and PARP-2.

PARP_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - Tris-HCl, MgCl2, DTT - Sonicated calf thymus DNA - [3H]NAD Start->Prepare_Reaction_Mix Add_Enzyme_Inhibitor Add Recombinant PARP-1 or PARP-2 and varying concentrations of this compound Prepare_Reaction_Mix->Add_Enzyme_Inhibitor Incubate Incubate at 37°C for 1 hour Add_Enzyme_Inhibitor->Incubate Terminate_Reaction Terminate reaction with 10% Trichloroacetic Acid (TCA) Incubate->Terminate_Reaction Centrifuge Centrifuge to pellet precipitated proteins Terminate_Reaction->Centrifuge Wash_Pellet Wash pellet twice with water Centrifuge->Wash_Pellet Resuspend_Pellet Resuspend pellet in 0.1 M NaOH Wash_Pellet->Resuspend_Pellet Measure_Radioactivity Measure radioactivity using liquid scintillation spectrometry Resuspend_Pellet->Measure_Radioactivity End End Measure_Radioactivity->End

Experimental Workflow for the PARP Activity Assay.

Materials:

  • Recombinant human PARP-1 and PARP-2

  • This compound

  • 50 mM Tris-HCl (pH 8.0)

  • 5 mM MgCl2

  • 2 mM Dithiothreitol (DTT)

  • Sonicated calf thymus DNA (10 µg per reaction)

  • [adenine-2,8-3H]NAD (0.2 µCi per reaction)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.1 M NaOH

  • Scintillation fluid and vials

  • Microcentrifuge and tubes

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 2 mM DTT, and 10 µg sonicated calf thymus DNA.

  • To individual microcentrifuge tubes, add the reaction mixture, [3H]NAD, and varying concentrations of this compound (or vehicle control).

  • Initiate the reaction by adding 0.03 U of either recombinant PARP-1 or PARP-2 to each tube. The final reaction volume should be 100 µL.

  • Incubate the reactions for 1 hour at 37°C.

  • Terminate the reactions by adding 1 mL of ice-cold 10% TCA and incubate on ice for 10 minutes to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the pellet twice with 1 mL of distilled water, centrifuging after each wash.

  • Resuspend the final pellet in 1 mL of 0.1 M NaOH.

  • Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

UPF 1069 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to UPF 1069

This guide provides a comprehensive overview of this compound, a selective Poly(ADP-ribose) polymerase 2 (PARP-2) inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Chemical Properties

This compound, with the CAS number 1048371-03-4 , is a derivative of isoquinolinone.[1][2] It is a valuable chemical tool for investigating the distinct biological roles of PARP isoenzymes.[3][4]

PropertyValueReferences
CAS Number 1048371-03-4[1][2][5][6][7][8][9]
Molecular Formula C₁₇H₁₃NO₃[1][2][5][6][7][9][10]
Molecular Weight 279.29 g/mol [5][6][8][10][11]
IUPAC Name 5-(2-oxo-2-phenylethoxy)-1(2H)-isoquinolinone[7][9]
Synonyms UPF-1069, 5-phenacyloxy-2H-isoquinolin-1-one, GKT237841[1][2][6][9]
Appearance White to off-white solid powder[10]
Purity ≥98% to ≥99% (by HPLC)[1][7][8][9]
Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

ParameterDetailsReferences
Solubility DMSO: Soluble (≥12.7 mg/mL to 56 mg/mL)[1][2][5][6][7][9][11]
Ethanol: Soluble with gentle warming and sonication (≥6.73 mg/mL)[2]
Water: Insoluble[2][6]
Storage (Solid) Store at -20°C for up to 3 years.[5][6][10][11]
Storage (In Solvent) Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[5][6][11]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of PARP-2. Its selectivity allows for the specific investigation of PARP-2 functions, distinguishing them from those of the more ubiquitous PARP-1.

Inhibitory Activity
TargetIC₅₀SelectivityReferences
PARP-2 0.3 µM~27-fold vs. PARP-1[1][5][6][8][10][11]
PARP-1 8.0 µM-[1][6][8][10][11]
Signaling Pathway: Inhibition of Androgen Receptor Signaling

In prostate cancer (PCa) models, this compound has been shown to suppress cancer cell growth by attenuating Androgen Receptor (AR) signaling.[12] This mechanism is distinct from the DNA damage repair pathways typically associated with pan-PARP inhibitors. The inhibition is achieved through the disruption of the interaction between PARP-2 and the pioneer factor FOXA1, which is crucial for AR-mediated gene expression.[13] Notably, the enzymatic activity of PARP-2 is not required for this modulation of AR transcriptional activity.[12]

UPF1069 This compound PARP2 PARP-2 UPF1069->PARP2 Inhibits FOXA1 FOXA1 PARP2->FOXA1 Interacts with AR Androgen Receptor (AR) FOXA1->AR Enables binding to DNA ARE Androgen Response Elements (AREs) AR->ARE Gene AR Target Gene Expression (e.g., KLK3/PSA) ARE->Gene Drives Growth Prostate Cancer Cell Growth Gene->Growth Promotes

This compound inhibits Androgen Receptor (AR) signaling by disrupting the PARP-2/FOXA1 interaction.
Role in Post-Ischemic Brain Damage

The effects of this compound are context-dependent in models of post-ischemic brain damage.[4]

  • Hippocampal Slices: In this model, characterized by apoptosis-like neuronal loss, selective PARP-2 inhibition by this compound (0.01-1 µM) exacerbates oxygen-glucose deprivation (OGD)-induced cell death.[4][5][11]

  • Cortical Cells: In a model characterized by necrosis-like processes, this compound protects cortical neurons from OGD-induced damage.[4][5]

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP-1 and PARP-2.

Methodology:

  • Reaction Mixture: Prepare a 100 µL reaction mixture in 50 mM Tris-HCl (pH 8.0) containing 5 mM MgCl₂, 2 mM dithiothreitol, and 10 µg sonicated calf thymus DNA.

  • Enzyme and Substrate: Add 0.2 µCi of [adenine-2,8-³H]NAD and 0.03 U of recombinant PARP-1 or PARP-2 enzyme to each sample.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the mixtures for 1 hour at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

  • Precipitation and Measurement: Centrifuge the samples. The radioactivity incorporated from the labeled NAD⁺ into the acid-insoluble protein pellet is quantified using liquid scintillation spectrometry to determine the level of PARP inhibition.[10]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Tris-HCl, MgCl₂, DTT, DNA) Enzyme Add Recombinant PARP-1 or PARP-2 Mix->Enzyme Substrate Add [³H]NAD Substrate Enzyme->Substrate Inhibitor Add this compound (various concentrations) Substrate->Inhibitor Incubate Incubate at 37°C for 1 hour Inhibitor->Incubate Terminate Stop with 10% TCA Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Measure Quantify Radioactivity in Pellet Centrifuge->Measure

Workflow for the in vitro PARP enzymatic activity assay.
Preparation of In Vivo Formulation

For animal studies, this compound can be formulated for administration.

Example Formulation (2 mg/mL): This protocol provides a reference for preparing a solution for in vivo use. Adjustments may be necessary based on specific experimental requirements.[5]

  • Stock Solution: Dissolve the required mass of this compound in DMSO to create a concentrated stock. Sonication is recommended to aid dissolution.[5]

  • Vehicle Preparation: Prepare a vehicle solution. A common formulation consists of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline (45%).[5]

  • Final Formulation: Add the solvents sequentially. First, add the required volume of the DMSO stock solution to PEG300 and mix until clear. Next, add Tween 80 and mix until clear. Finally, add the saline and mix thoroughly.[5] The final working solution should be prepared immediately before use.[5]

Synthesis of this compound

The synthesis of this compound and other isoquinolinone derivatives has been described by Pellicciari et al. (2008) in ChemMedChem.[4][8][10] Researchers requiring detailed synthetic procedures should consult this primary literature. The synthesis was conducted at the Department of Chemistry and Drug Technology, University of Perugia.[4]

References

An In-Depth Technical Review of UPF 1069: A Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly (ADP-ribose) Polymerase 2 (PARP-2), an enzyme critically involved in various cellular processes, including DNA repair and transcriptional regulation.[1] A derivative of isoquinolinone, this compound has emerged as a valuable chemical probe to dissect the distinct biological functions of PARP-1 and PARP-2, moving beyond the pan-PARP inhibitors that dominate the clinical landscape.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, mechanism of action, and effects in various experimental models, with a focus on its role in oncology and neuroscience.

Quantitative Data: Inhibitory Activity

This compound demonstrates significant selectivity for PARP-2 over PARP-1, a feature that allows for the specific interrogation of PARP-2 function.

TargetIC50 ValueSelectivityReference
PARP-20.3 µM~27-fold vs. PARP-1[1][4][5]
PARP-18.0 µM[1][4]
Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of PARP-2's catalytic activity, leading to a reduction in the formation of poly (ADP-ribose) (PAR) chains on target proteins.[1] However, recent studies have unveiled a more nuanced, non-catalytic role in specific contexts, particularly in prostate cancer.

Disruption of Androgen Receptor (AR) Signaling

In prostate cancer, PARP-2 acts as a critical component of the androgen receptor (AR) transcriptional machinery.[6] It facilitates the recruitment of AR to prostate-specific enhancer regions through an interaction with the pioneer factor FOXA1.[2][6] this compound has been shown to selectively bind to PARP-2 and disrupt the crucial PARP-2/FOXA1 interaction. This disruption attenuates the recruitment of AR to the genome, thereby suppressing AR-mediated gene expression and inhibiting the growth of AR-positive prostate cancer cells.[2][6] Notably, this effect appears to be independent of the inhibition of PARP-2's enzymatic activity, highlighting a distinct mechanism compared to pan-PARP inhibitors.[2]

UPF1069_AR_Signaling cluster_0 Normal AR Signaling cluster_1 AR Signaling with this compound FOXA1 FOXA1 PARP2 PARP-2 FOXA1->PARP2 Interacts AR AR PARP2->AR Facilitates Recruitment DNA Enhancer Region AR->DNA Binds Gene Expression Gene Expression DNA->Gene Expression Activates UPF1069 This compound PARP2_i PARP-2 UPF1069->PARP2_i Binds & Disrupts Interaction FOXA1_i FOXA1 PARP2_i->FOXA1_i Interaction Blocked AR_i AR DNA_i Enhancer Region AR_i->DNA_i Recruitment Attenuated Gene Expression Down Gene Expression (Downregulated) DNA_i->Gene Expression Down Inhibits

Caption: this compound disrupts the PARP-2/FOXA1 interaction, inhibiting AR signaling.

Experimental Findings and Applications
Prostate Cancer

This compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.

  • Cell Growth Inhibition : It effectively inhibits the growth of androgen-dependent (LAPC4, LNCaP, VCaP) and AR-positive castration-resistant prostate cancer (CRPC) cells (C4-2B, 22RV-1).[2] In contrast, AR-negative CRPC cells (PC3, DU145) show resistance to the compound.[2]

  • Gene Expression : In LNCaP cells, this compound treatment resulted in a much greater alteration of global gene expression compared to the pan-PARP inhibitors olaparib (B1684210) and veliparib.[2] The genes affected by UPF-1069 were highly enriched for the "androgen response" hallmark.[2]

  • In Vivo Efficacy : In animal models, UPF-1069 significantly inhibited the growth of VCaP tumors, demonstrating its potential as a therapeutic agent for prostate cancer.[2]

Neuroscience and Ischemic Brain Damage

The role of this compound in the context of ischemic brain injury is complex and model-dependent, suggesting distinct roles for PARP-2 in different cell death pathways.

  • Exacerbation of Injury (Hippocampus) : In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), low concentrations of this compound (0.01–1 µM) that selectively inhibit PARP-2 markedly enhanced damage to CA1 pyramidal neurons, a model characterized by apoptosis-like cell death.[3][4] This suggests a potential neuroprotective role for PARP-2 in this context.

  • Neuroprotection (Cortex) : Conversely, in mixed cortical cell cultures exposed to OGD, a model where cell death is predominantly necrosis-like, this compound (1–10 µM) provided significant neuroprotection, alleviating the damage.[3][4]

Experimental Protocols
In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP-1 and PARP-2.

  • Reaction Mixture Preparation : The enzymatic reaction is conducted in a 100 µL volume containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol, and 10 µg of sonicated calf thymus DNA.[4]

  • Enzyme and Substrate Addition : Add 0.2 µCi of [adenine-2,8-³H]NAD (the substrate) and 0.03 U of recombinant bovine PARP-1 or mouse PARP-2 to the mixture.[4]

  • Inhibitor Addition : Add this compound or other putative inhibitors at various concentrations.

  • Incubation : Incubate the reaction mixture for 1 hour at 37°C.[4]

  • Reaction Termination : Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA) and centrifuge.[4]

  • Washing : Wash the resulting pellets twice with 1 mL of H₂O.[4]

  • Resuspension and Measurement : Resuspend the pellets in 1 mL of 0.1 M NaOH.[4]

  • Quantification : Evaluate the radioactivity incorporated into the protein fraction using liquid scintillation spectrometry to determine the level of PARP activity.[4]

PARP_Assay_Workflow A 1. Prepare Reaction Buffer (Tris-HCl, MgCl2, DTT, DNA) B 2. Add Recombinant PARP-1 or PARP-2 A->B C 3. Add [3H]NAD Substrate B->C D 4. Add this compound (or test compound) C->D E 5. Incubate (1 hour @ 37°C) D->E F 6. Terminate with TCA & Centrifuge E->F G 7. Wash Pellets with H2O F->G H 8. Resuspend in NaOH G->H I 9. Quantify Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition I->J

Caption: Workflow for the in vitro radioactive PARP enzymatic assay.

In Vivo Formulation and Solubilization

For in vivo experiments, this compound can be formulated for administration. A common protocol involves sequential addition of solvents.

  • Vehicle Composition : 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

  • Solubility : This vehicle achieves a clear solution with a solubility of at least 2.5 mg/mL (8.95 mM).[4]

  • Preparation Example (for 1 mL) : To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[4] It is recommended to prepare this working solution fresh on the day of use.[4]

Conclusion

This compound is a powerful and highly selective research tool for investigating the specific functions of PARP-2. Its unique ability to disrupt the PARP-2/FOXA1 protein-protein interaction, thereby inhibiting androgen receptor signaling independent of its catalytic activity, opens new avenues for therapeutic development in prostate cancer. Furthermore, its divergent effects in models of ischemic brain injury underscore the complex and context-specific roles of PARP-2 in cell survival and death pathways. This technical guide provides a foundational understanding for researchers aiming to utilize this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for UPF 1069 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of UPF 1069, a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on various cellular processes, including DNA damage repair, cell viability, and signaling pathways.

This compound is a valuable research tool for investigating the distinct biological functions of PARP isoenzymes.[1] It is a derivative of isoquinolinone and demonstrates potent and selective inhibition of PARP-2.[2] While it is most selective for PARP-2, at higher concentrations, it can also inhibit PARP-1.[2] Research has shown its utility in studying post-ischemic brain damage and its potential as an anti-cancer agent, particularly in prostate cancer, by modulating androgen receptor signaling.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature. This information is crucial for designing experiments and interpreting results.

ParameterValueCell/SystemReference
PARP-2 IC50 0.3 µMRecombinant Mouse PARP-2[2][4][5][6]
PARP-1 IC50 8 µMRecombinant Bovine PARP-1[2][4]
Selectivity ~27-fold for PARP-2 over PARP-1In vitro enzymatic assays[2][5][6]
Effective Concentration (Neuroprotection) 1-10 µMMouse Mixed Cortical Cell Cultures (OGD model)[1][4]
Effective Concentration (Exacerbation of Damage) 0.1-1 µMRat Organotypic Hippocampal Slices (OGD model)[1][4]
Effective Concentration (Prostate Cancer Cell Growth Inhibition) 10 µMLNCaP Prostate Cancer Cells[3]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of PARP-2. In the context of prostate cancer, this inhibition has been shown to disrupt the function of FOXA1, a pioneer transcription factor, which in turn attenuates androgen receptor (AR) signaling and inhibits tumor growth.[3][7]

UPF1069_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components This compound This compound PARP-2 PARP-2 This compound->PARP-2 Inhibits FOXA1 FOXA1 PARP-2->FOXA1 Interacts with AR Androgen Receptor (AR) FOXA1->AR Regulates AR_Signaling AR Target Gene Expression AR->AR_Signaling Activates PCa_Growth Prostate Cancer Cell Growth AR_Signaling->PCa_Growth Promotes

Caption: this compound signaling pathway in prostate cancer.

Experimental Protocols

Protocol 1: Assessment of this compound on Prostate Cancer Cell Proliferation using MTT Assay

This protocol details the methodology to assess the anti-proliferative effects of this compound on various prostate cancer cell lines.

Workflow for Cell Proliferation Assay

MTT_Assay_Workflow start Start seed_cells Seed prostate cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with varying concentrations of this compound incubate_24h->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for cell proliferation.

A. Materials

  • Cell Lines: LNCaP (androgen-dependent), C4-2B (castration-resistant, AR-positive), PC3 (AR-negative), DU145 (AR-negative).[3]

  • Reagents:

    • This compound (soluble in DMSO).[2]

    • RPMI-1640 medium.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

    • Phosphate Buffered Saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

  • Equipment:

    • 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

B. Procedure

  • Cell Seeding:

    • Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to an appropriate concentration.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the cells for 72 hours.[8]

  • MTT Assay:

    • After 72 hours of incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.[8]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve using appropriate software.

Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Model of Oxygen-Glucose Deprivation (OGD)

This protocol describes a method to assess the neuroprotective potential of this compound in mixed cortical cell cultures subjected to OGD, an in vitro model of ischemia.

Workflow for OGD Experiment

OGD_Workflow start Start prep_cultures Prepare mixed cortical cell cultures start->prep_cultures induce_ogd Induce OGD by replacing medium with glucose-free medium and incubating in hypoxic chamber prep_cultures->induce_ogd treat_cells Treat cells with this compound (1 µM and 10 µM) during OGD induce_ogd->treat_cells terminate_ogd Terminate OGD by returning to normal culture conditions treat_cells->terminate_ogd incubate_24h Incubate for 24 hours terminate_ogd->incubate_24h assess_damage Assess cell damage using LDH assay or propidium (B1200493) iodide staining incubate_24h->assess_damage analyze_data Quantify neuroprotection assess_damage->analyze_data end_node End analyze_data->end_node

Caption: Workflow for oxygen-glucose deprivation experiment.

A. Materials

  • Cell Source: Primary cortical neurons from embryonic day 15-17 mice.

  • Reagents:

    • This compound.

    • Neurobasal medium.

    • B-27 supplement.

    • GlutaMAX.

    • Penicillin-Streptomycin.

    • Glucose-free DMEM or Neurobasal medium.

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Equipment:

    • Cell culture plates.

    • Hypoxic chamber (e.g., 95% N2, 5% CO2).

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

B. Procedure

  • Preparation of Mixed Cortical Cultures:

    • Isolate cortical tissue from embryonic mice and dissociate into single cells.

    • Plate cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Culture for 7-10 days to allow for neuronal maturation.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cultures twice with glucose-free medium.

    • Replace the medium with glucose-free medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO).[1][4]

    • Place the cultures in a hypoxic chamber for 60 minutes at 37°C.[1]

  • Termination of OGD and Cell Viability Assessment:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original, pre-conditioned culture medium.

    • Return the cultures to the normoxic incubator for 24 hours.[1]

  • Assessment of Neuronal Damage (LDH Assay):

    • After 24 hours of reperfusion, collect the culture supernatant.

    • Measure the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Determine the maximum LDH release by lysing a set of control wells.

  • Data Analysis:

    • Calculate the percentage of LDH release for each condition relative to the maximum LDH release.

    • Compare the LDH release in this compound-treated wells to the vehicle-treated OGD wells to determine the extent of neuroprotection.

Reagent Preparation and Storage

This compound Stock Solution

  • Solubility: this compound is soluble in DMSO.[2][5] A stock solution of at least 2.5 mg/mL (8.95 mM) can be prepared in DMSO.[4]

  • Preparation:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate at a low frequency to ensure complete dissolution.[5]

  • Storage:

    • Store the solid form of this compound at or below -20°C for up to one year.[2][5]

    • Aliquoted stock solutions in DMSO should be stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for more than a year.[5]

    • Aqueous working solutions should be prepared fresh for each experiment and not stored for more than one day.[2]

References

Application Notes and Protocols for UPF 1069 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and handling of UPF 1069, a selective inhibitor of Poly (ADP-ribose) polymerase 2 (PARP-2), for use in in vitro experimental settings. Adherence to these protocols is crucial for ensuring the compound's stability, solubility, and optimal performance in cellular and enzymatic assays.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-2, an enzyme involved in DNA repair, genomic stability, and other cellular processes.[1] It exhibits significantly higher selectivity for PARP-2 over PARP-1, making it a valuable tool for investigating the specific roles of PARP-2 in various biological systems.[1][2][3][4][5] Its molecular weight is 279.3 g/mol .[1]

Solubility and Storage

Proper storage and solubilization of this compound are critical for maintaining its chemical integrity and biological activity. The compound is primarily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5]

Data Presentation: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Formula C₁₇H₁₃NO₃[1][2][3]
Molecular Weight 279.3 Da[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)[1][2][3][4][5]
Solubility in DMSO ≥ 100 mg/mL (358.05 mM)[4]
56 mg/mL (200.5 mM)[5]
27.9 mg/mL (99.9 mM)[2]
0.5 mg/mL[3]
Solubility in DMF 0.5 mg/mL[3]
Solubility in Ethanol 0.3 mg/mL[3]
Storage of Solid -20°C for up to 3 years[2][4][5]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years[2][4][5]
-20°C for up to 1 year[4][5]
Stability of Aqueous Solutions Not recommended for storage longer than one day[1]

Note: The solubility of this compound in DMSO can be affected by the purity of the solvent. It is highly recommended to use freshly opened, anhydrous DMSO to achieve maximum solubility.[4][5] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2][4]

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound and subsequent working solutions for in vitro assays.

Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Refer to the table below for quick calculations.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals or gently warm it to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[2][4][5]

Stock Solution Preparation Table (for DMSO)

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM3.5805 mL17.9025 mL
5 mM0.7161 mL3.5805 mL
10 mM0.3581 mL1.7903 mL
50 mM0.0716 mL0.3581 mL
Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare diluted working solutions of this compound in cell culture medium for treating cells in vitro.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experimental design.

  • Application: Add the final working solutions to your cell cultures as per your experimental protocol.

  • Stability: Use the prepared working solutions immediately. Do not store aqueous dilutions of this compound for more than a day.[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Inhibition by this compound

UPF1069_Pathway cluster_0 Cellular Response cluster_1 Enzymatic Activity DNA_Repair DNA Repair Genomic_Stability Genomic Stability PARP2 PARP-2 PARP2->DNA_Repair PARP2->Genomic_Stability PARP1 PARP-1 PARP1->DNA_Repair PARP1->Genomic_Stability DNA_Damage DNA Damage DNA_Damage->PARP2 activates DNA_Damage->PARP1 activates UPF1069 This compound UPF1069->PARP2  selective inhibition UPF1069->PARP1  weaker inhibition

Caption: this compound selectively inhibits PARP-2, impacting DNA repair pathways.

Experimental Workflow for this compound Preparation

UPF1069_Workflow Start Start Weigh_UPF1069 1. Weigh this compound Powder Start->Weigh_UPF1069 Add_DMSO 2. Add Anhydrous DMSO Weigh_UPF1069->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution High-Concentration Stock Solution Dissolve->Stock_Solution Aliquot 4. Aliquot for Single Use Stock_Solution->Aliquot Store 5. Store at -80°C Aliquot->Store Thaw 6. Thaw Single Aliquot Store->Thaw For each experiment Dilute 7. Dilute in Culture Medium Thaw->Dilute Working_Solution Working Solution Dilute->Working_Solution Apply_to_Assay 8. Apply to In Vitro Assay Working_Solution->Apply_to_Assay End End Apply_to_Assay->End

Caption: Workflow for preparing this compound stock and working solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of UPF 1069, a selective inhibitor of Poly (ADP-ribose) polymerase 2 (PARP-2), for in vitro cancer cell studies. This document includes summaries of its effects on various cancer cell lines, recommended concentrations for key assays, and detailed experimental protocols.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-2, an enzyme critically involved in DNA repair and the regulation of gene transcription. With an IC50 value of approximately 0.3 µM for PARP-2, it exhibits roughly 27-fold selectivity over PARP-1 (IC50 ≈ 8 µM)[1]. This selectivity makes this compound a valuable tool for elucidating the specific roles of PARP-2 in cancer biology and for exploring its therapeutic potential.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP-2's enzymatic activity. In the context of cancer, particularly prostate cancer, this compound has been shown to suppress the growth of androgen-dependent and androgen receptor (AR)-positive castration-resistant prostate cancer (CRPC) cells. This effect is mediated through the disruption of AR signaling. This compound attenuates the recruitment of the androgen receptor to the genome, thereby downregulating the expression of AR target genes.

Recommended Concentrations and IC50 Values

The optimal concentration of this compound varies depending on the cancer cell line and the specific assay being performed. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Prostate Cancer
LAPC4Androgen-DependentGrowth Inhibition
LNCaPAndrogen-DependentGrowth Inhibition
VCaPAndrogen-DependentGrowth Inhibition
C4-2BAR-positive CRPCGrowth Inhibition
22RV-1AR-positive CRPCGrowth Inhibition
Breast Cancer
MDA-MB-468Triple-Negative~ 0.8[2]

Note: Specific IC50 values for growth inhibition in prostate cancer cell lines were not explicitly stated in the provided search results, but inhibition was observed at concentrations of 1 µM and 10 µM.

For general applications, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP-2, AR, PSA, cleaved PARP-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound in prostate cancer and a general experimental workflow for assessing its effects.

UPF1069_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor ARE Androgen Response Element AR->ARE Binds to TargetGenes Target Gene Expression (e.g., PSA) ARE->TargetGenes Activates PARP2 PARP-2 PARP2->AR Promotes AR binding UPF1069 This compound UPF1069->PARP2 Inhibits

Caption: this compound inhibits PARP-2, disrupting Androgen Receptor signaling in prostate cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability colony Colony Formation assays->colony apoptosis Apoptosis (Annexin V Assay) assays->apoptosis western Protein Expression (Western Blot) assays->western analysis Data Analysis viability->analysis colony->analysis apoptosis->analysis western->analysis

Caption: General workflow for evaluating the in vitro effects of this compound on cancer cells.

Conclusion

This compound is a selective PARP-2 inhibitor with demonstrated anti-cancer activity, particularly in prostate cancer models. The provided protocols and concentration guidelines serve as a starting point for researchers investigating the role of PARP-2 in various cancers and evaluating the therapeutic potential of this compound. Further investigation into its effects on a broader range of cancer cell types and its impact on other signaling pathways is warranted.

References

Application Notes and Protocols for UPF 1069 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo formulation and administration of UPF 1069, a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). This document outlines established protocols, summarizes key quantitative data, and presents visual workflows to aid in the design and execution of preclinical research involving this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-2, an enzyme critically involved in DNA repair and genomic stability. With an IC50 of 0.3 µM for PARP-2, it demonstrates approximately 27-fold selectivity over PARP-1 (IC50 = 8 µM). This selectivity makes this compound a valuable tool for investigating the specific biological functions of PARP-2 in various physiological and pathological processes, including cancer.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
CAS Number 1048371-03-4
IC₅₀ (PARP-2) 0.3 µM
IC₅₀ (PARP-1) 8 µM
Selectivity (PARP-1/PARP-2) ~27-fold
Solubility Soluble in DMSO

In Vivo Formulation Protocols

The proper formulation of this compound is critical for ensuring its solubility and bioavailability in animal studies. Two established protocols for the preparation of dosing solutions are provided below. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1: Aqueous Formulation

This protocol is suitable for routes of administration where an aqueous vehicle is preferred, such as intraperitoneal or intravenous injection.

Table 1: Aqueous Formulation Protocol

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Final Concentration ≤ 2.5 mg/mL

Preparation Steps:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Add 450 µL of saline to the solution and mix thoroughly.

  • If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: Oil-Based Formulation

This protocol is an alternative for oral or other routes of administration where an oil-based vehicle is appropriate.

Table 2: Oil-Based Formulation Protocol

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL
Final Concentration ≤ 2.5 mg/mL

Preparation Steps:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear and homogenous solution is achieved.

In Vivo Administration Protocols

Detailed in vivo administration protocols for this compound are not extensively detailed in publicly available literature. However, based on a study by Gui et al. in a prostate cancer xenograft model, and general practices for similar compounds, the following protocol can be adapted.

Prostate Cancer Xenograft Mouse Model

This protocol is based on the findings that selective inhibition of PARP-2 by this compound can suppress prostate cancer growth.

Table 3: Administration Protocol for VCaP Xenograft Model

ParameterDetails
Animal Model Male immunodeficient mice (e.g., NSG or NOD/SCID)
Tumor Model Subcutaneous xenograft of VCaP human prostate cancer cells
Formulation Recommended: Aqueous Formulation (Protocol 1)
Administration Route Intraperitoneal (i.p.) injection or Oral gavage (p.o.)
Dosage To be determined by dose-ranging studies (start with 10-50 mg/kg)
Frequency Daily
Treatment Duration 3.5 weeks

Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture VCaP Cell Culture xenograft Subcutaneous Xenograft Implantation cell_culture->xenograft formulation This compound Formulation (e.g., Aqueous Protocol) treatment Daily Administration (Vehicle or this compound) formulation->treatment randomization Tumor Growth & Randomization xenograft->randomization randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: 3.5 Weeks monitoring->endpoint tumor_analysis Tumor Excision & Analysis endpoint->tumor_analysis

Experimental workflow for in vivo efficacy testing of this compound.

Signaling Pathway of PARP-2 Inhibition

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-2. PARP-2 is a key player in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway. Inhibition of PARP-2 leads to an accumulation of DNA single-strand breaks, which can subsequently be converted into more lethal double-strand breaks during DNA replication. In cancer cells with underlying DNA repair defects (e.g., BRCA mutations), this can lead to synthetic lethality.

Furthermore, recent studies have shown that PARP-2 plays a role in transcriptional regulation. For instance, in prostate cancer, PARP-2 interacts with the pioneer factor FOXA1, facilitating the recruitment of the androgen receptor (AR) to the genome. Inhibition of PARP-2 with this compound disrupts this interaction, leading to attenuated AR-mediated gene expression and subsequent inhibition of tumor growth.

signaling_pathway cluster_dna_repair DNA Damage Repair cluster_transcription Transcriptional Regulation (Prostate Cancer) DNA_SSB DNA Single-Strand Break (SSB) PARP2_repair PARP-2 DNA_SSB->PARP2_repair Repair BER Base Excision Repair (BER) PARP2_repair->BER Repair DNA_DSB DNA Double-Strand Break (DSB) PARP2_repair->DNA_DSB Replication Fork Collapse BER->DNA_SSB Repair Apoptosis Apoptosis DNA_DSB->Apoptosis Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE FOXA1 FOXA1 FOXA1->ARE PARP2_trans PARP-2 PARP2_trans->FOXA1 interacts with Gene_Expression AR Target Gene Expression ARE->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth UPF1069 This compound UPF1069->PARP2_repair inhibits UPF1069->PARP2_trans inhibits

Signaling pathways affected by PARP-2 inhibition with this compound.

Concluding Remarks

This compound is a valuable research tool for elucidating the specific roles of PARP-2 in health and disease. The formulation and administration protocols provided herein offer a foundation for conducting in vivo studies. Researchers should optimize these protocols based on the specific animal model, tumor type, and experimental objectives. Careful monitoring of animal welfare, including body weight and tumor burden, is essential throughout the study. The provided signaling pathway diagrams offer a conceptual framework for understanding the mechanisms of action of this compound and for designing mechanistic studies.

Application Notes and Protocols for UPF 1069 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a valuable chemical probe for studying the role of Poly(ADP-ribose) Polymerase 2 (PARP-2) in various biological processes, including prostate cancer. Unlike many clinically used PARP inhibitors that target both PARP-1 and PARP-2, this compound exhibits significant selectivity for PARP-2, with an approximately 27-fold higher potency for PARP-2 over PARP-1.[1] This selectivity allows for the specific investigation of PARP-2's functions. In the context of prostate cancer, research has demonstrated that this compound can suppress tumor growth by attenuating androgen receptor (AR) signaling, a key driver of this malignancy.[1][2] These application notes provide detailed protocols and data for utilizing this compound in prostate cancer research.

Mechanism of Action in Prostate Cancer

In prostate cancer, PARP-2 plays a crucial role in the transcriptional activity of the androgen receptor (AR).[1][2][3][4] PARP-2 interacts with the pioneer factor FOXA1, which is essential for the recruitment of AR to prostate-specific enhancer regions on the genome.[1][2][3][4][5][6] By inhibiting PARP-2, this compound disrupts the PARP-2/FOXA1 interaction, thereby attenuating AR-mediated gene expression and consequently inhibiting the growth of AR-positive prostate cancer cells.[1][2][3][5] This mechanism is distinct from the synthetic lethality approach often associated with pan-PARP inhibitors in cancers with homologous recombination deficiencies.[1][2]

UPF1069_Mechanism cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR DNA DNA (Enhancer Regions) AR->DNA Binds to Transcription Transcription & Protein Expression AR->Transcription Activates PARP2 PARP-2 FOXA1 FOXA1 PARP2->FOXA1 Interacts with FOXA1->DNA Binds to FOXA1->Transcription Facilitates TargetGenes AR Target Genes (e.g., PSA) TumorGrowth Tumor Growth Transcription->TumorGrowth Promotes UPF1069 This compound UPF1069->PARP2 Inhibits

Figure 1: this compound Mechanism of Action in Prostate Cancer.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in prostate cancer models.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor (AR) StatusKey CharacteristicsThis compound IC50 (µM)Reference
LNCaPPositiveAndrogen-sensitive~10[1]
VCaPPositiveAndrogen-sensitive~10[1]
LAPC4PositiveAndrogen-sensitiveSensitive[1]
C4-2BPositiveCastration-resistantSensitive[1]
22RV-1PositiveCastration-resistantSensitive[1]
PC3NegativeAndrogen-independentResistant[1]
DU145NegativeAndrogen-independentResistant[1]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelTreatmentOutcomeReference
VCaPThis compoundSignificant inhibition of tumor growth[1][2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in prostate cancer research.

Cell Culture of Prostate Cancer Cell Lines

This protocol outlines the standard culture conditions for commonly used prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3, DU145)

  • RPMI-1640 medium

  • DMEM

  • F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • LNCaP & VCaP Cell Culture:

    • Culture LNCaP and VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency. For LNCaP, which can grow in clumps, dissociation may require gentle pipetting. VCaP cells are slow-growing.

  • PC3 & DU145 Cell Culture:

    • Culture PC3 cells in F-12K Medium or DMEM, and DU145 cells in DMEM. Supplement both with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.

Cell_Culture_Workflow Start Start with cryopreserved prostate cancer cells Thaw Thaw cells rapidly in a 37°C water bath Start->Thaw Culture Transfer to culture flask with appropriate medium (e.g., RPMI-1640 + 10% FBS) Thaw->Culture Incubate Incubate at 37°C, 5% CO₂ Culture->Incubate Monitor Monitor cell growth and confluency Incubate->Monitor Subculture Subculture when cells reach 80-90% confluency Monitor->Subculture Wash Wash with PBS Subculture->Wash Experiment Cells ready for This compound treatment Subculture->Experiment Trypsinize Add Trypsin-EDTA Wash->Trypsinize Neutralize Neutralize trypsin with serum-containing medium Trypsinize->Neutralize Resuspend Resuspend cells Neutralize->Resuspend Split Split cells into new flasks Resuspend->Split Split->Incubate

Figure 2: General workflow for prostate cancer cell culture.
Cell Viability Assay

This protocol uses a colorimetric method (MTT or similar) to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for detecting the protein levels of PARP-2, AR, and AR target genes (e.g., PSA) following this compound treatment.

Materials:

  • Treated and untreated prostate cancer cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP-2, anti-AR, anti-PSA, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of AR target genes.

Materials:

  • Treated and untreated prostate cancer cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for AR target genes (e.g., KLK3 for PSA) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Extract total RNA from cell pellets using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and relative to the vehicle-treated control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., VCaP) mixed with Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

In_Vivo_Workflow Start Start: Prepare VCaP cells for injection Inject Subcutaneously inject cells into immunocompromised mice Start->Inject Monitor_Tumor Monitor tumor growth Inject->Monitor_Tumor Randomize Randomize mice into treatment and control groups (once tumors are palpable) Monitor_Tumor->Randomize Treat Administer this compound or vehicle control Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Measure->Treat Continue treatment Endpoint End of study: Euthanize mice and excise tumors Measure->Endpoint Analyze Analyze tumors (e.g., IHC, Western blot) Endpoint->Analyze

Figure 3: Workflow for an in vivo xenograft study.

Conclusion

This compound serves as a critical tool for dissecting the specific roles of PARP-2 in prostate cancer. Its ability to inhibit AR signaling through a mechanism independent of direct AR antagonism presents a novel avenue for therapeutic exploration. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the intricate biology of prostate cancer and to evaluate new therapeutic strategies.

References

UPF 1069: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2), a key enzyme involved in DNA repair, genomic stability, and cell death pathways.[1][2] In the context of neuroscience, the modulation of PARP activity presents a compelling therapeutic strategy for a variety of neurological disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its differential effects in models of neuronal injury.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Selectivity (Fold vs. PARP-2)Reference
PARP-20.31[3][4]
PARP-18.0~27[3][4]
Table 2: Effects of this compound in In Vitro Models of Ischemic Brain Damage
Experimental ModelCell TypePathological FeatureThis compound Concentration (µM)Observed EffectReference
Organotypic Hippocampal Slices (Rat)CA1 Pyramidal NeuronsApoptosis-like cell death0.01 - 1.0Concentration-dependent exacerbation of OGD-induced cell death (up to 155%)[1][5][6]
Mixed Cortical Cell Cultures (Mouse)Cortical NeuronsNecrosis-like cell death1.0 - 10.0Significant reduction of post-ischemic damage[1][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential effects of this compound are attributed to the distinct roles of PARP-1 and PARP-2 in different cell death pathways. In apoptosis-like conditions, PARP-2 appears to have a pro-survival role, and its inhibition by this compound leads to increased cell death. Conversely, in necrosis-like conditions, the inhibition of both PARP-1 and PARP-2 by higher concentrations of this compound is neuroprotective.

cluster_0 Apoptosis-like Cell Death (e.g., Hippocampal Slices) cluster_1 Necrosis-like Cell Death (e.g., Cortical Cultures) DNA_Damage_A DNA Damage PARP2_A PARP-2 Activation DNA_Damage_A->PARP2_A Survival_A Pro-survival Signaling PARP2_A->Survival_A Apoptosis_A Increased Apoptosis Survival_A->Apoptosis_A inhibits UPF1069_A This compound (0.01-1 µM) UPF1069_A->PARP2_A DNA_Damage_N Severe DNA Damage PARP1_N PARP-1 Overactivation DNA_Damage_N->PARP1_N PARP2_N PARP-2 Activation DNA_Damage_N->PARP2_N ATP_Depletion ATP Depletion PARP1_N->ATP_Depletion Necrosis_N Necrosis ATP_Depletion->Necrosis_N Neuroprotection_N Neuroprotection UPF1069_N This compound (1-10 µM) UPF1069_N->PARP1_N UPF1069_N->PARP2_N

Figure 1: Proposed signaling pathways for the dual role of this compound.

Experimental Workflows

cluster_0 In Vitro OGD Model Workflow start Prepare Organotypic Hippocampal Slices or Mixed Cortical Cultures culture Culture for 7-10 days start->culture pre_treat Pre-treat with this compound or vehicle culture->pre_treat ogd Induce Oxygen-Glucose Deprivation (OGD) pre_treat->ogd reoxygenation Reoxygenation and incubation for 24h ogd->reoxygenation assess Assess cell death (e.g., Propidium Iodide staining, LDH assay) reoxygenation->assess end Data Analysis assess->end

Figure 2: General workflow for in vitro OGD experiments with this compound.

cluster_1 Proposed In Vivo Stroke Model Workflow start_in_vivo Acclimatize rodents mcao Induce focal cerebral ischemia (e.g., MCAO) start_in_vivo->mcao administer Administer this compound or vehicle mcao->administer behavioral Assess neurological deficits (e.g., mNSS, rotarod) administer->behavioral histology Histological analysis (e.g., TTC staining, IHC) behavioral->histology end_in_vivo Data Analysis histology->end_in_vivo

Figure 3: Proposed workflow for in vivo stroke studies with this compound.

Experimental Protocols

In Vitro Model of Apoptosis-like Neuronal Death: Organotypic Hippocampal Slice Cultures with Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from methodologies known to induce apoptosis-like cell death in hippocampal neurons.[1]

Materials:

  • This compound (solubilized in DMSO)

  • Organotypic slice culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, glucose, antibiotics)

  • Propidium Iodide (PI) for cell death assessment

  • 6-well culture plates with semi-porous membrane inserts

  • Hypoxic chamber (95% N2, 5% CO2)

  • Roller drum or static incubator

  • Dissection tools, vibratome

Procedure:

  • Slice Culture Preparation:

    • Prepare 350-400 µm thick transverse hippocampal slices from P7-P9 rat pups using a vibratome in ice-cold dissection buffer.

    • Place 2-3 slices per semi-porous membrane insert in a 6-well plate containing culture medium.

    • Culture slices for 7-10 days in a roller drum or static incubator at 37°C, 5% CO2, changing the medium every 2-3 days.

  • This compound Treatment and OGD:

    • On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 0.01, 0.1, 1.0 µM) or vehicle (DMSO). Pre-incubate for 30 minutes.

    • Induce OGD by transferring the inserts to a glucose-free medium and placing the plate in a hypoxic chamber for 20-30 minutes at 37°C.

  • Reoxygenation and Assessment of Cell Death:

    • Terminate OGD by returning the inserts to the original culture medium (containing this compound or vehicle) and placing them back into the normoxic incubator.

    • Add Propidium Iodide (PI) to the culture medium to a final concentration of 2 µg/mL.

    • After 24 hours of reoxygenation, capture fluorescent images of the slices.

    • Quantify PI fluorescence in the CA1 region to assess the extent of cell death.

In Vitro Model of Necrosis-like Neuronal Death: Mixed Cortical Cell Cultures with OGD

This protocol is based on methods that induce necrosis-like cell death in cortical neurons.[1]

Materials:

  • This compound (solubilized in DMSO)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Poly-D-lysine coated culture plates

  • Hypoxic chamber (95% N2, 5% CO2)

Procedure:

  • Cell Culture Preparation:

    • Dissect cortices from E16-E18 mouse embryos and dissociate into single cells.

    • Plate cells on poly-D-lysine coated plates at a suitable density.

    • Culture for 10-12 days at 37°C, 5% CO2, changing half the medium every 3-4 days.

  • This compound Treatment and OGD:

    • Replace the culture medium with a glucose-free medium containing the desired concentration of this compound (e.g., 1.0, 10.0 µM) or vehicle.

    • Place the cultures in a hypoxic chamber for 60 minutes at 37°C.

  • Reoxygenation and Assessment of Cell Death:

    • After OGD, replace the medium with the original culture medium (containing this compound or vehicle) and return to the normoxic incubator.

    • After 24 hours, collect the culture supernatant to measure LDH release, a marker of cell necrosis, using a commercially available kit.

Proposed Protocol for In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

Please Note: No specific in vivo studies using this compound have been reported in the available literature. This protocol is a generalized procedure that would require optimization for this compound.

Materials:

  • This compound formulated for in vivo administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for MCAO

  • Laser Doppler flowmetry to monitor cerebral blood flow

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

  • TTC (2,3,5-triphenyltetrazolium chloride) for infarct staining

Procedure:

  • Animal Preparation and MCAO Surgery:

    • Anesthetize adult male mice (e.g., C57BL/6) and perform the MCAO procedure by inserting a filament to occlude the middle cerebral artery.[8][9]

    • Use Laser Doppler flowmetry to confirm successful occlusion (typically >80% reduction in blood flow).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • This compound Administration:

    • Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point (e.g., at the time of reperfusion). The optimal dose and timing would need to be determined in pilot studies.

  • Functional Outcome Assessment:

    • Perform a battery of behavioral tests to assess neurological deficits at various time points post-MCAO (e.g., 24h, 48h, 7 days).[10][11][12]

      • Modified Neurological Severity Score (mNSS): A composite score of motor, sensory, reflex, and balance tests.

      • Rotarod Test: To assess motor coordination and balance.

      • Grip Strength Test: To measure forelimb muscle strength.

  • Histological Analysis:

    • At the end of the experiment (e.g., 7 days post-MCAO), euthanize the animals and perfuse with saline followed by a fixative.

    • Remove the brains and section them.

    • Stain sections with TTC to visualize the infarct volume. The healthy tissue will stain red, while the infarcted tissue will remain white.

    • Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal nuclei (e.g., NeuN) to further characterize the neuroprotective effects.[2][13]

Pharmacokinetics and Brain Distribution

There is currently no published data on the pharmacokinetics or blood-brain barrier permeability of this compound. Researchers planning in vivo studies should consider conducting preliminary pharmacokinetic studies to determine the drug's half-life, bioavailability, and brain penetration. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) analysis of plasma and brain tissue samples at different time points after administration can provide this crucial information.

Conclusion

This compound is a valuable research tool for investigating the distinct roles of PARP-1 and PARP-2 in neuronal cell death and survival. Its context-dependent effects highlight the complexity of PARP signaling in the nervous system. The provided protocols offer a starting point for in vitro and proposed in vivo studies. However, it is crucial to note the current lack of in vivo data for this compound, and researchers should plan their experiments accordingly, with appropriate pilot studies to determine optimal dosing, timing, and outcome measures for their specific research questions.

References

Application Notes and Protocols for PARP Activity Assay Using UPF 1069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1][2] PARP1 and PARP2 are particularly well-studied for their role in detecting DNA single-strand breaks and initiating their repair.[2] The inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

UPF 1069 is a potent and selective inhibitor of PARP-2.[5][6][7] It is a valuable research tool for investigating the distinct biological roles of PARP-1 and PARP-2.[6][8] These application notes provide detailed protocols for determining the inhibitory activity of this compound on PARP enzymes using a radiometric assay.

Mechanism of Action

PARP enzymes, upon activation by DNA damage, catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including this compound, act as competitive inhibitors by binding to the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby impairing DNA repair.[2][3] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, leading to cytotoxic complexes.[9][10]

cluster_0 Normal PARP Function in DNA Repair cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP activates PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes using Inhibited_PARP Inhibited PARP NAD NAD+ NAD->PAR Repair DNA Repair Proteins Recruited PAR->Repair recruits DNA_repaired DNA Repair Repair->DNA_repaired UPF1069 This compound UPF1069->PARP binds to catalytic site No_PAR No PAR Synthesis Inhibited_PARP->No_PAR prevents Impaired_Repair Impaired DNA Repair No_PAR->Impaired_Repair

Mechanism of PARP inhibition by this compound.

Quantitative Data

This compound exhibits significant selectivity for PARP-2 over PARP-1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EnzymeIC50 (µM)Selectivity (PARP-1/PARP-2)Reference(s)
PARP-18~27-fold[5][6][11]
PARP-20.3[5][6][11]

Experimental Protocols

Radiometric PARP Activity Assay

This protocol is adapted from methodologies described for measuring the inhibition of recombinant PARP-1 and PARP-2 by novel inhibitors.[8][11] It measures the incorporation of a radiolabeled NAD+ substrate into an acid-precipitable polymer.

Materials:

  • Recombinant human or mouse PARP-1 and PARP-2 enzymes

  • This compound (solubilized in DMSO)[6]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol (B142953) (DTT)[11]

  • Activated calf thymus DNA (sonicated)

  • [adenine-2,8-³H]NAD+

  • 10% Trichloroacetic acid (TCA)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of this compound by performing serial dilutions in the assay buffer. Ensure the final DMSO concentration in the reaction mixture is consistent across all samples and does not exceed 1%.

    • Prepare the reaction master mix in a microcentrifuge tube on ice. For each reaction, combine the components as listed in the table below (excluding the inhibitor and enzyme).

ComponentVolume (for 100 µL reaction)Final Concentration
Assay Buffer (10x)10 µL1x
Activated DNA (1 mg/mL)1 µL10 µg/mL
[adenine-2,8-³H]NAD+ (10 µCi/mL)2 µL0.2 µCi
Distilled WaterVariable-
Inhibitor (this compound) or Vehicle10 µLVariable
PARP Enzyme (e.g., 0.3 U/mL)10 µL0.03 U/sample
Total Volume 100 µL
  • Reaction Setup:

    • Add the appropriate volume of the diluted this compound or vehicle (assay buffer with the same DMSO concentration) to each reaction tube.

    • Add the PARP enzyme (PARP-1 or PARP-2) to each tube to initiate the reaction.[11]

  • Incubation:

    • Incubate the reaction mixtures for 1 hour at 37°C.[8][11]

  • Termination and Precipitation:

    • Terminate the reaction by adding 1 mL of ice-cold 10% TCA.[11]

    • Incubate on ice for 15 minutes to allow for complete precipitation of proteins and PAR chains.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Washing:

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet twice with 1 mL of distilled water, centrifuging after each wash.[11]

  • Quantification:

    • Resuspend the final pellet in 1 mL of 0.1 M NaOH.[11]

    • Transfer the resuspended pellet to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PARP activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of PARP activity against the log concentration of this compound to determine the IC50 value.

cluster_workflow Radiometric PARP Assay Workflow prep Prepare Reagents (Buffer, DNA, NAD+, this compound) setup Set up Reaction Mix (Master Mix + Inhibitor) prep->setup start Initiate Reaction (Add PARP Enzyme) setup->start incubate Incubate (1 hour at 37°C) start->incubate terminate Terminate Reaction (Add 10% TCA) incubate->terminate precipitate Precipitate & Centrifuge terminate->precipitate wash Wash Pellet Twice precipitate->wash resuspend Resuspend in NaOH wash->resuspend count Scintillation Counting resuspend->count analyze Data Analysis (IC50) count->analyze

Workflow for the radiometric PARP activity assay.

Alternative Assay Formats

While the radiometric assay is a robust method, non-radioactive alternatives are available and can be adapted for use with this compound.

  • Fluorescence-Based Assays: These assays often use fluorescently labeled NAD+ analogs or measure the consumption of NAD+.[12][13] For example, a reaction can be performed with a fluorescent NAD+ analog, and the incorporation into PAR chains can be measured after immobilization on a plate.

  • Colorimetric Assays: These kits typically involve an ELISA-like format where biotinylated NAD+ is incorporated into PAR chains on histone-coated plates. The incorporated biotin (B1667282) is then detected with streptavidin-HRP and a colorimetric substrate.[14]

  • Fluorescence Polarization (FP) Assays: FP-based assays can measure the trapping of PARP enzymes on fluorescently labeled DNA oligonucleotides, which is a distinct mechanism of some PARP inhibitors.[15][16]

Troubleshooting

IssuePossible CauseSuggestion
High background signalIncomplete washing of unincorporated ³H-NAD+Ensure thorough washing of the TCA precipitate.
Degraded ³H-NAD+Store ³H-NAD+ at -80°C and use fresh aliquots.
Low signal in positive controlInactive PARP enzymeUse fresh enzyme aliquots and avoid repeated freeze-thaw cycles.
Suboptimal reaction conditionsVerify the pH and composition of the assay buffer.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure accurate dispensing of all reagents, especially the viscous enzyme.
Incomplete resuspension of the pelletEnsure the pellet is fully dissolved in NaOH before scintillation counting.

Conclusion

This compound is a critical tool for dissecting the specific roles of PARP-2 in cellular processes. The provided radiometric assay protocol offers a reliable method for quantifying its inhibitory potency. Researchers can also consider various non-radioactive assay formats depending on available instrumentation and experimental needs. Accurate and consistent execution of these protocols will yield valuable insights into the function of PARP enzymes and the development of novel therapeutics.

References

Application Notes and Protocols for UPF 1069 Treatment in Organotypic Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme involved in DNA repair and cell death pathways.[1][2][3] While PARP inhibitors are often investigated for their neuroprotective effects, this compound has demonstrated a paradoxical effect in organotypic hippocampal slice cultures, where it exacerbates neuronal damage under ischemic conditions.[1][2] This makes it a valuable pharmacological tool to investigate the specific roles of PARP-2 in neuronal fate decisions, particularly in the context of apoptosis-like cell death.[1][2] These application notes provide detailed protocols for the use of this compound in organotypic hippocampal slice cultures to study its effects on neuronal viability following oxygen-glucose deprivation (OGD), a common in vitro model of ischemia.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on organotypic hippocampal slices subjected to Oxygen-Glucose Deprivation (OGD).

Table 1: Effect of this compound on OGD-Induced CA1 Pyramidal Cell Death in Rat Organotypic Hippocampal Slices

This compound Concentration (µmol·L⁻¹)Duration of OGDOutcomeReference
0.01 - 120 - 30 minConcentration-dependent exacerbation of CA1 pyramidal cell death (up to 155%)[1][2]
1020 minNo effect on OGD-induced injury[1]

Table 2: Selectivity of this compound

TargetIC₅₀Reference
PARP-20.3 µM[3]
PARP-18 µM[3]

Experimental Protocols

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is based on the interface method and can be adapted from established procedures.[4][5][6][7]

Materials:

  • Postnatal day 6-9 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution, supplemented with glucose)

  • Slicing medium (e.g., Minimum Essential Medium (MEM))

  • Culture medium (e.g., MEM supplemented with horse serum, Hank's salt solution, and glucose)

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Anesthetize and decapitate postnatal day 6-9 pups.

  • Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.

  • Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper in ice-cold slicing medium.

  • Transfer the slices onto Millicell cell culture inserts placed in 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Allow the slices to mature for at least 7 days in vitro before experimental use.

Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment

This protocol describes the induction of ischemic injury and the application of this compound.

Materials:

  • Mature organotypic hippocampal slice cultures

  • De-gassed, glucose-free balanced salt solution (OGD medium)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Propidium Iodide (PI) for cell death quantification

  • Fluorescence microscope

Procedure:

  • Baseline Imaging (Optional): Prior to OGD, incubate slices with Propidium Iodide (PI) and capture baseline fluorescence images to assess initial cell death.

  • This compound Pre-treatment: One hour prior to OGD, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.1, 1, or 10 µmol·L⁻¹) or vehicle control.

  • OGD Induction:

    • Transfer the slices to an anaerobic chamber or a sealed chamber flushed with a gas mixture of 95% N₂ and 5% CO₂.

    • Replace the medium with pre-warmed, de-gassed OGD medium.

    • Incubate the slices under these conditions for 20-30 minutes.

  • Reoxygenation:

    • Remove the slices from the OGD conditions.

    • Replace the OGD medium with fresh, pre-warmed culture medium containing the respective concentration of this compound or vehicle.

    • Return the slices to the standard cell culture incubator (37°C, 5% CO₂).

  • Assessment of Cell Death:

    • 24 hours after OGD, incubate the slices with PI.

    • Acquire fluorescence images of the CA1 region of the hippocampus.

    • Quantify the PI fluorescence intensity to determine the extent of cell death. The results can be expressed as a percentage of the maximal fluorescence intensity obtained by exposing slices to a neurotoxic substance like glutamate.[1]

Visualizations

Signaling Pathway

UPF1069_Signaling_Pathway cluster_0 Ischemic Insult (OGD) cluster_1 Cellular Response cluster_2 PARP Isoforms cluster_3 Pharmacological Intervention OGD Oxygen-Glucose Deprivation DNA_Damage DNA Damage OGD->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARP1 PARP-1 PARP_Activation->PARP1 PARP2 PARP-2 PARP_Activation->PARP2 Apoptosis Apoptosis-like Cell Death PARP1->Apoptosis Contributes to Cell Death PARP2->Apoptosis Protective Role (Inhibition exacerbates death) UPF1069 This compound UPF1069->PARP1 Inhibition at higher conc. (>1 µM) UPF1069->PARP2 Selective Inhibition (0.01-1 µM)

Caption: Signaling pathway of PARP activation and this compound intervention.

Experimental Workflow

UPF1069_Experimental_Workflow start Start: Mature Organotypic Hippocampal Slices pretreatment Pre-treatment: This compound (0.01-10 µM) or Vehicle (1 hour) start->pretreatment ogd Oxygen-Glucose Deprivation (OGD) (20-30 minutes) pretreatment->ogd reoxygenation Reoxygenation: Return to normal culture conditions with this compound or Vehicle ogd->reoxygenation incubation Incubation (24 hours) reoxygenation->incubation analysis Analysis: Propidium Iodide Staining Fluorescence Microscopy incubation->analysis end End: Quantify CA1 Neuronal Cell Death analysis->end

Caption: Experimental workflow for this compound treatment and OGD in slices.

Logical Relationship

UPF1069_Logical_Relationship cluster_concentration This compound Concentration cluster_target Primary Target cluster_outcome Outcome in OGD Model low_conc Low Concentration (0.01 - 1 µM) parp2_inhibition Selective PARP-2 Inhibition low_conc->parp2_inhibition high_conc High Concentration (10 µM) parp1_2_inhibition PARP-1 and PARP-2 Inhibition high_conc->parp1_2_inhibition exacerbation Exacerbated CA1 Cell Death parp2_inhibition->exacerbation no_effect No Effect parp1_2_inhibition->no_effect

Caption: Concentration-dependent effects of this compound.

References

Application Notes and Protocols for UPF 1069 in the Study of Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2).[1][2] In the context of androgen receptor (AR) signaling, this compound presents a unique mechanism of action. Rather than directly targeting the androgen receptor, it disrupts the AR transcriptional machinery by inhibiting PARP-2. This inhibition interferes with the function of the pioneer factor FOXA1, which is critical for the recruitment of the androgen receptor to its target sites on the genome.[3][4] Consequently, this compound attenuates AR-mediated gene expression and impedes the growth of AR-positive prostate cancer cells.[3][5] These application notes provide detailed protocols for utilizing this compound to investigate androgen receptor signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Selectivity (over PARP-1)Reference
PARP-18-[1][2]
PARP-20.3~27-fold[1][2]
Table 2: Effect of this compound on Prostate Cancer Cell Proliferation
Cell LineAR StatusPhenotypeThis compound SensitivityReference
LAPC4PositiveAndrogen-DependentSensitive[5]
LNCaPPositiveAndrogen-DependentSensitive[5]
VCaPPositiveAndrogen-DependentSensitive[5]
C4-2BPositiveCastration-ResistantSensitive[5]
22RV-1PositiveCastration-ResistantSensitive[5]
PC3NegativeCastration-ResistantResistant[5]
DU145NegativeCastration-ResistantResistant[5]

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociates from AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds FOXA1 FOXA1 (Pioneer Factor) FOXA1->ARE Enables AR binding PARP2 PARP-2 PARP2->FOXA1 Interacts with Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates UPF1069 This compound UPF1069->PARP2 Inhibits

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

ChIP_Seq_Workflow start Start: AR-positive prostate cancer cells treatment Treat with this compound (e.g., 10 µM for 24h) or Vehicle Control start->treatment crosslinking Cross-link proteins to DNA (Formaldehyde) treatment->crosslinking lysis Cell Lysis and Chromatin Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-AR antibody lysis->immunoprecipitation reverse_crosslinking Reverse cross-linking and DNA purification immunoprecipitation->reverse_crosslinking library_prep DNA Library Preparation reverse_crosslinking->library_prep sequencing High-throughput Sequencing library_prep->sequencing analysis Data Analysis: Peak calling and Motif analysis sequencing->analysis end End: Genome-wide AR binding profile analysis->end

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Experimental Protocols

PARP-2 Activity Assay (In Vitro)

This protocol is adapted from commercially available PARP assay kits and published methodologies.[6]

Materials:

  • Recombinant human PARP-2 enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • ³H-NAD+

  • 10% Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-2 enzyme.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding ³H-NAD+.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding ice-cold 10% TCA.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Wash the pellet with 5% TCA to remove unincorporated ³H-NAD+.

  • Resuspend the pellet in a suitable buffer.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter to determine PARP-2 activity.

Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3)

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of AR Signaling

This protocol outlines the steps to analyze the protein levels of AR and its downstream targets.

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-PARP-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture and treat cells with this compound as required for the experiment.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for AR and FOXA1

This protocol is designed to investigate the effect of this compound on the binding of AR and FOXA1 to specific DNA regions.

Materials:

  • Prostate cancer cells

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and chromatin shearing buffers

  • Sonicator

  • Primary antibodies (e.g., anti-AR, anti-FOXA1, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target regions (e.g., PSA enhancer) and negative control regions

  • qPCR master mix and instrument

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with specific antibodies (anti-AR, anti-FOXA1, or IgG) overnight at 4°C.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Perform qPCR to quantify the enrichment of target DNA sequences.

  • Analyze the data as a percentage of input.

References

Application Notes and Protocols for UPF 1069 DMSO Stock Solution: Storage, Stability, and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the DNA damage response (DDR) and other cellular processes.[1][2][3] It exhibits approximately 27-fold selectivity for PARP-2 (IC50 ≈ 0.3 µM) over PARP-1 (IC50 ≈ 8.0 µM).[4][1][3] This selectivity makes this compound a valuable tool for investigating the specific biological functions of PARP-2 in DNA repair, genomic stability, and its emerging roles in signaling pathways, such as the androgen receptor signaling in prostate cancer.[5][6][7] Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining reliable results. These application notes provide detailed protocols and stability data for the use of this compound DMSO stock solutions in research settings.

Data Presentation

Quantitative Data Summary

The stability of this compound in its solid form and as a DMSO stock solution is summarized below. These recommendations are compiled from various suppliers and general guidelines for small molecule inhibitors.

Form Storage Temperature Reported Stability Source(s)
Solid (Powder)-20°C≥ 3 years[1][2][8]
4°C2 years[8]
DMSO Stock Solution-80°C≥ 1-2 years[1][2][8]
-20°C1 month - 1 year[1][8]

Note: It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For aqueous solutions, it is advised not to store them for more than one day.[4] The use of anhydrous, high-purity DMSO is crucial, as moisture can reduce the solubility and stability of the compound.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution

Materials:

  • This compound powder (MW: 279.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, accurately weigh 2.79 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes. If necessary, gentle warming or sonication can be used to aid dissolution.[2][8] Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes. The volume of the aliquots should be based on the requirements of your planned experiments.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[8]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilutions: It is recommended to perform serial dilutions to achieve the desired final concentrations accurately. For instance, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the appropriate culture medium or buffer.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the experimental wells is consistent across all treatments, including the vehicle control, and is maintained at a non-toxic level (typically ≤ 0.1% to 0.5% for most cell lines).

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium as the compound-treated samples.

  • Immediate Use: It is best to prepare fresh working solutions for each experiment.

Mandatory Visualizations

Signaling Pathway Diagram

UPF1069_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Cellular Processes DNA_Damage DNA Single-Strand Break PARP2 PARP-2 DNA_Damage->PARP2 Activation PARP1 PARP-1 DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP2->DNA_Repair AR_Signaling Androgen Receptor Signaling PARP2->AR_Signaling Modulates via FOXA1 UPF1069 This compound UPF1069->PARP2 Selective Inhibition (IC50 ≈ 0.3 µM) UPF1069->PARP1 Weak Inhibition (IC50 ≈ 8.0 µM) Cell_Growth Prostate Cancer Cell Growth AR_Signaling->Cell_Growth Promotes UPF1069_Experimental_Workflow cluster_Preparation Preparation cluster_Experiment In Vitro Experiment cluster_Analysis Analysis start Start weigh_powder Weigh this compound Powder start->weigh_powder dissolve_dmso Dissolve in Anhydrous DMSO weigh_powder->dissolve_dmso create_stock Create 10 mM Stock Solution dissolve_dmso->create_stock aliquot_store Aliquot and Store at -80°C create_stock->aliquot_store thaw_aliquot Thaw Single Aliquot aliquot_store->thaw_aliquot prepare_working Prepare Working Solutions in Culture Medium thaw_aliquot->prepare_working treat_cells Treat Cells with this compound and Vehicle Control prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Apoptosis) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

UPF 1069 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of UPF 1069, a selective PARP-2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

Q1: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What should I do?

A1: This is a common issue that can often be resolved with the following steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water-logged DMSO has a significantly reduced ability to dissolve many organic compounds, including this compound.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C). This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation.[2] Sonication can help break up clumps of powder and enhance the interaction between the solvent and the compound.[2]

  • Vortexing: For smaller volumes, vigorous vortexing can also aid in dissolving the compound.

Q2: I observed precipitation or phase separation when preparing an aqueous-based formulation for in vivo studies. How can I prevent this?

A2: When preparing formulations with co-solvents for in vivo use, the order of solvent addition and thorough mixing at each step are critical.

  • Sequential Solvent Addition: Always add the solvents in the specified order. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] Start by dissolving the this compound in DMSO first to create a concentrated stock solution. Then, add the PEG300 to the DMSO stock and mix thoroughly until the solution is clear. Next, add the Tween-80 and mix again until clear. Finally, slowly add the saline while mixing.[1]

  • Ensure Clarity at Each Step: Do not proceed to the next solvent until the current mixture is a clear solution.[1] If precipitation occurs, you may need to optimize the solvent ratios or use gentle warming or sonication as described above.

  • Immediate Use: It is recommended to prepare these working solutions fresh and use them immediately to prevent the compound from precipitating out over time.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The most recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5] It is soluble in DMSO at high concentrations.[3] For in vitro assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced toxicity.[6] For in vivo studies, a co-solvent system is often required.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher).[6] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[2]

Q3: How should I store this compound solutions?

A3: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] Aqueous-based solutions for in vivo use should not be stored for more than one day.[4]

Q4: What is the biological activity of this compound?

A4: this compound is a potent and selective inhibitor of poly-(ADP-ribose) polymerase 2 (PARP-2).[5] It has an IC50 of approximately 0.3 µM for PARP-2 and is about 27-fold more selective for PARP-2 over PARP-1 (IC50 ≈ 8 µM).[3][4][5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/FormulationReported ConcentrationNotes
DMSO≥ 100 mg/mL (358.05 mM)Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[3]
DMSO56 mg/mL (200.5 mM)Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1]
DMSO27.9 mg/mL (99.9 mM)Sonication is recommended.[2]
Ethanol≥6.73 mg/mLGentle warming and sonication may be required.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.95 mM)A clear solution can be achieved.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.95 mM)A clear solution can be achieved.[3]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed this compound).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.[3]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Slowly add 450 µL of saline to the mixture while continuously mixing to bring the final volume to 1 mL.

  • Ensure the final solution is clear and free of precipitation before administration. This formulation should be used immediately.[2]

Visualizations

UPF1069_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Prostate Cancer Signaling DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP-1 DNA_Damage->PARP1 activates PARP2 PARP-2 DNA_Damage->PARP2 activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation PARP2->PARylation DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair AR Androgen Receptor (AR) AR_Signaling AR-mediated Gene Expression AR->AR_Signaling FOXA1 FOXA1 FOXA1->AR_Signaling co-activates Prostate_Cancer_Growth Prostate Cancer Growth AR_Signaling->Prostate_Cancer_Growth PARP2_PCa PARP-2 PARP2_PCa->FOXA1 interacts with UPF1069 This compound UPF1069->PARP1  inhibits weakly UPF1069->PARP2  inhibits selectively UPF1069->PARP2_PCa  inhibits

Caption: this compound selectively inhibits PARP-2, impacting DNA repair and AR signaling.

UPF1069_Solubilization_Workflow cluster_invitro In Vitro Stock Solution cluster_invivo In Vivo Formulation start_vitro Weigh this compound Powder add_dmso Add Anhydrous DMSO start_vitro->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_clear_vitro Clear Solution? dissolve->check_clear_vitro check_clear_vitro->dissolve No aliquot Aliquot check_clear_vitro->aliquot Yes store_vitro Store at -80°C aliquot->store_vitro start_vivo Prepare Concentrated This compound in DMSO Stock add_peg Add PEG300 start_vivo->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Mix Until Clear add_saline->mix3 use_now Use Immediately mix3->use_now

Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.

References

potential off-target effects of UPF 1069

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UPF 1069.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, providing potential explanations and solutions.

Issue Potential Cause Troubleshooting Steps
Contradictory results in neuroprotection assays (e.g., neuroprotection in cortical cells but neurotoxicity in hippocampal slices). This compound exhibits differential effects depending on the neuronal cell type and the underlying cell death mechanism (apoptosis vs. necrosis).[1] At concentrations selective for PARP-2 (0.1-1 µM), it can exacerbate apoptosis-like cell death in hippocampal neurons.[1][2]1. Characterize the dominant cell death pathway in your experimental model (e.g., using caspase assays for apoptosis).2. Titrate this compound concentration carefully. Use the lowest effective concentration to maximize selectivity for PARP-2.3. Consider the cellular context. The role of PARP-2 may differ between cell types.
Observed cellular effects do not correlate with the level of PARP enzymatic inhibition. The effects of this compound may not solely depend on its catalytic inhibition of PARP-2.[3] It can disrupt protein-protein interactions, such as the interaction between PARP-2 and FOXA1, which in turn affects androgen receptor (AR) signaling.[3][4]1. Investigate non-enzymatic functions. Assess the effect of this compound on relevant protein-protein interactions using techniques like co-immunoprecipitation.2. Analyze downstream signaling pathways that may be affected independent of PARP activity (e.g., AR-mediated transcription).[3]
Inconsistent results in prostate cancer cell lines. The effect of this compound on prostate cancer cell growth is more pronounced in androgen-dependent and AR-positive castration-resistant prostate cancer (CRPC) cells compared to AR-negative cells.[3]1. Confirm the AR status of your cell lines.2. Evaluate the expression levels of PARP-2 and FOXA1, as these are key mediators of the observed effect.
Precipitation of this compound in solution. This compound has limited solubility in aqueous solutions.1. Prepare stock solutions in DMSO. [5]2. For in vivo or cell-based assays, use appropriate co-solvents such as PEG300 and Tween-80.[2][6] Gentle heating and sonication can aid dissolution.[2][6] Always prepare fresh working solutions.[2]

Frequently Asked Questions (FAQs)

1. What are the primary targets of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2) with an IC50 of 0.3 µM.[2][5][6] It also inhibits PARP-1, but with approximately 27-fold lower potency (IC50 of 8 µM).[5][6][7]

2. What are the known off-target effects of this compound?

While this compound is highly selective for PARP-2 over PARP-1, researchers should be aware of the following:

  • Differential effects in neuronal cells: In models of post-ischemic brain damage, this compound has shown opposing effects. It exacerbates oxygen-glucose deprivation (OGD) induced damage in organotypic hippocampal slices (an apoptosis-like model) at concentrations selective for PARP-2 (0.1-1 µM).[1][2][5] Conversely, it protects mixed cortical cell cultures from OGD-induced damage (a necrosis-like model).[1][2]

  • Non-enzymatic mechanism in prostate cancer: In prostate cancer cells, this compound can suppress androgen receptor (AR) signaling and inhibit cell growth by disrupting the interaction between PARP-2 and the pioneer factor FOXA1.[3][4] This effect appears to be independent of its PARP-2 enzymatic inhibition.[3]

  • Limited information on broader off-targets: While one study notes that this compound does not significantly interact with tankyrase-1 at concentrations selective for PARP-2, comprehensive proteome-wide off-target profiling has not been extensively reported.[1] The possibility of interactions with other proteins, including other PARP family members, cannot be entirely ruled out.[3]

3. How can I ensure I am observing PARP-2 specific effects in my experiment?

To attribute an observed effect to the inhibition of PARP-2's enzymatic activity, consider the following controls:

  • Use a concentration range: Titrate this compound to a concentration that is selective for PARP-2 (e.g., ≤ 0.3 µM).

  • Employ a structurally related inactive compound: Use a molecule with a similar chemical structure to this compound but without inhibitory activity against PARPs as a negative control.

  • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce PARP-2 expression and see if it phenocopies the effect of this compound.

  • Rescue experiments: In a PARP-2 knockout/knockdown background, express a wild-type or catalytically inactive mutant of PARP-2 to see if the effect of this compound is rescued.

4. What is the recommended solvent for this compound?

This compound is soluble in DMSO.[5] For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2][6]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity (Fold vs. PARP-2)Reference(s)
PARP-20.31[2][5][6][7]
PARP-18~27[2][5][7]

Experimental Protocols

Radiometric PARP Activity Assay

This assay quantifies PARP enzymatic activity by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.[7]

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • This compound

  • [³²P]-NAD+

  • Activated DNA (e.g., DNase I-treated salmon sperm DNA)

  • Histones

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Trichloroacetic acid (TCA)

  • 96-well plates

  • Filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, activated DNA, and histones.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Enzyme Addition: Add recombinant PARP-1 or PARP-2 to the wells.

  • Initiation of Reaction: Add [³²P]-NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold TCA.

  • Precipitation: The TCA will precipitate the poly(ADP-ribosyl)ated histones.

  • Filtration: Transfer the contents of each well to a filter paper to capture the precipitate.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the PARP enzyme activity.

Visualizations

On_Target_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP2 PARP-2 DNA_Damage->PARP2 activates PAR Poly(ADP-ribose) (PAR) PARP2->PAR synthesizes UPF1069 This compound UPF1069->PARP2 inhibits NAD NAD+ NAD->PARP2 substrate DDR_Proteins DNA Damage Repair Proteins PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair

Caption: On-target signaling pathway of this compound.

Off_Target_Signaling_Pathway cluster_nucleus_off_target Nucleus (Prostate Cancer Cell) FOXA1 FOXA1 PARP2_off PARP-2 FOXA1->PARP2_off interaction ARE Androgen Response Element (ARE) FOXA1->ARE binds UPF1069_off This compound UPF1069_off->PARP2_off disrupts interaction AR Androgen Receptor (AR) AR->ARE binds Gene_Expression AR Target Gene Expression ARE->Gene_Expression promotes

Caption: Potential off-target mechanism of this compound in prostate cancer.

References

Technical Support Center: UPF 1069 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing UPF 1069 in cytotoxicity and cell viability assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research and drug development endeavors.

I. Quantitative Data Summary

This compound is a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). Its inhibitory activity has been characterized in enzymatic assays, and its cytotoxic effects have been observed in various cancer cell lines.

Table 1: Enzymatic Inhibition of PARP Enzymes by this compound
EnzymeIC50 (µM)Selectivity vs. PARP-1Reference
PARP-18-[1][2]
PARP-20.3~27-fold vs. PARP-1[1][2]
Table 2: Qualitative Cytotoxic Effects of this compound on Prostate Cancer Cell Lines
Cell LineAndrogen Receptor (AR) StatusEffect of this compound TreatmentReference
LNCaPPositiveInhibition of cell growth[3]
VCaPPositiveInhibition of cell growth[3]
PC-3NegativeResistance to growth inhibition[3]
DU145NegativeResistance to growth inhibition[3]

Note: Specific IC50 values from cell-based cytotoxicity or viability assays for this compound are not widely published. Researchers should empirically determine the optimal concentration range for their specific cell line and experimental conditions.

II. Signaling Pathway Visualization

This compound exerts its effects by inhibiting PARP-2, which plays a crucial role in the androgen receptor (AR) signaling pathway in prostate cancer. The diagram below illustrates this mechanism.

UPF1069_Signaling_Pathway This compound Mechanism of Action in Prostate Cancer cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE FOXA1 FOXA1 FOXA1->ARE Pioneer Factor: Opens Chromatin PARP2 PARP-2 PARP2->FOXA1 TargetGenes AR Target Genes (e.g., PSA) ARE->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription CellGrowth Prostate Cancer Cell Growth Transcription->CellGrowth UPF1069 This compound UPF1069->PARP2 Inhibits

Caption: this compound inhibits PARP-2, disrupting its interaction with FOXA1 and subsequently attenuating androgen receptor (AR)-mediated gene transcription, leading to decreased prostate cancer cell growth.[3]

III. Experimental Protocols

Here are detailed methodologies for two common assays to assess the cytotoxicity and viability of cells treated with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cancer cell line (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with this compound (Serial dilutions) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (B1609692) Crystals (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate % viability and IC50) G->H

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range to test is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium (low serum recommended during assay)

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (provided in the kit or 1% Triton X-100)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

LDH_Workflow A 1. Seed Cells (e.g., 10,000-20,000 cells/well) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with this compound (Serial dilutions) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Collect Supernatant D->E F 6. Add LDH Reaction Mixture (Incubate 30 mins, protected from light) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (490 nm) G->H I 9. Analyze Data (Calculate % cytotoxicity) H->I

Caption: Experimental workflow for the LDH cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium.

  • Compound Treatment: After overnight incubation, treat cells with serial dilutions of this compound. Include the following controls:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis solution 30 minutes before the end of the incubation period.

    • Medium Background Control: Medium without cells.

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

IV. Troubleshooting Guides and FAQs

Troubleshooting Common Issues in Cytotoxicity and Cell Viability Assays

Troubleshooting_Tree Start Inconsistent or Unexpected Results? AssayType Which Assay? Start->AssayType MTT MTT Assay AssayType->MTT LDH LDH Assay AssayType->LDH HighBackground_MTT High Background Signal? MTT->HighBackground_MTT LowSignal_MTT Low Signal/Absorbance? MTT->LowSignal_MTT HighVariability_MTT High Variability? MTT->HighVariability_MTT HighBackground_LDH High Background Signal? LDH->HighBackground_LDH LowSignal_LDH Low Signal/Absorbance? LDH->LowSignal_LDH HighVariability_LDH High Variability? LDH->HighVariability_LDH Sol_HighBg_MTT Check for contamination. Use phenol (B47542) red-free medium. Run compound-only control. HighBackground_MTT->Sol_HighBg_MTT Yes Sol_LowSignal_MTT Increase cell density. Increase incubation time with MTT. Ensure complete formazan solubilization. LowSignal_MTT->Sol_LowSignal_MTT Yes Sol_HighVar_MTT Ensure even cell seeding. Check for edge effects. Ensure complete mixing of reagents. HighVariability_MTT->Sol_HighVar_MTT Yes Sol_HighBg_LDH Use low-serum medium. Handle cells gently to avoid lysis. Check for contamination. HighBackground_LDH->Sol_HighBg_LDH Yes Sol_LowSignal_LDH Increase cell density. Increase treatment duration. Check for compound interference with LDH enzyme. LowSignal_LDH->Sol_LowSignal_LDH Yes Sol_HighVar_LDH Ensure consistent pipetting. Centrifuge plate before taking supernatant. Avoid bubbles in wells. HighVariability_LDH->Sol_HighVar_LDH Yes

References

troubleshooting inconsistent results with UPF 1069

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the PARP-2 inhibitor, UPF 1069.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2).[1] It also inhibits PARP-1, but with significantly lower potency.[1] PARP enzymes are crucial for DNA repair and are involved in various cellular processes. This compound exerts its effects by binding to the NAD+ binding site of PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) and thereby inhibiting its enzymatic activity.[2]

Q2: I am observing conflicting results in my experiments with this compound. In some cases it appears to be neuroprotective, while in others it seems to exacerbate damage. Why is this happening?

This is a key challenge when working with this compound and is likely due to the context-dependent role of PARP-2 in different cell types and under different pathological conditions. Research has shown that this compound can have opposing effects depending on the dominant form of cell death:

  • Apoptosis-like cell death: In models such as organotypic hippocampal slices exposed to oxygen-glucose deprivation (OGD), where cell death is primarily apoptotic, selective PARP-2 inhibition by this compound has been shown to exacerbate neuronal damage.[3][4]

  • Necrosis-like cell death: In contrast, in models like mixed cortical cell cultures exposed to OGD, where necrosis is the predominant form of cell death, this compound has demonstrated a neuroprotective effect.[3][4]

Therefore, the inconsistent results you are observing are likely a genuine reflection of the differential roles of PARP-2 in apoptosis and necrosis.

Q3: Could off-target effects be contributing to the inconsistent results I'm seeing with this compound?

While this compound is considered a selective PARP-2 inhibitor, the possibility of off-target effects cannot be entirely ruled out, as is the case with many small molecule inhibitors.[5][6] Some studies have suggested that different PARP inhibitors can have compound-specific secondary targets which may contribute to their therapeutic effects.[5] One study noted that this compound had a more significant impact on global gene expression compared to other PARP inhibitors like olaparib (B1684210) and veliparib, which could imply broader biological effects.[5] If you suspect off-target effects, consider using a structurally different PARP-2 inhibitor as a control to see if the same phenotype is observed.[7]

Q4: What are the optimal storage and handling conditions for this compound to ensure consistent activity?

To maintain the stability and activity of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid form: Store at or below -20°C for long-term stability (stable for at least 12 months).[1]

  • In solution (e.g., DMSO): Prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[8][9] Do not store aqueous solutions for more than one day.[1] It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Possible Cause: Inconsistent IC50 values for this compound can arise from variations in experimental conditions and the specific properties of the cell lines being used.

Solutions:

  • Cell Line Characterization: Be aware that the sensitivity to PARP inhibitors can vary significantly between different cell lines.[11] Factors such as the status of DNA repair pathways (e.g., homologous recombination) can influence the cellular response to PARP inhibition.[12]

  • Assay-Specific Parameters: The choice of assay will impact the observed IC50 value. A direct enzymatic assay will yield different results compared to a cell viability assay, which is influenced by multiple factors over a longer duration.[11]

  • Standardize Experimental Conditions: Ensure consistency in cell density, passage number, and the duration of inhibitor incubation.[11]

  • Inhibitor Preparation: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid issues with compound degradation.[11]

Issue 2: Lack of Expected Phenotype (e.g., No Change in Cell Viability)

Possible Cause: The expected cellular effect of this compound may not be observed if the experimental conditions are not optimal or if the chosen cell model is not sensitive to PARP-2 inhibition.

Solutions:

  • Cell Model Selection: The cytotoxic effects of PARP inhibitors are most prominent in rapidly dividing cells or those with deficiencies in other DNA repair pathways.[12] If you are using a slow-proliferating or DNA repair-proficient cell line, the effect of this compound alone may be minimal.

  • Duration of Treatment: The phenotypic consequences of PARP inhibition, such as decreased cell viability, often require multiple cell cycles to manifest due to the accumulation of DNA damage.[12] Consider extending the treatment duration.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

  • Assay Sensitivity: The assay used to measure the effect of this compound may not be sensitive enough. For example, a direct measure of apoptosis (e.g., caspase activity) may be more sensitive than a general metabolic assay like MTT.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC50 ValueSelectivity (vs. PARP-1)
PARP-20.3 µM[1][8][9][10]~27-fold[1][8][9]
PARP-18 µM[1][9][10]-

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 100 mg/mL (358.05 mM)[10]
DMF0.5 mg/mL[4]
Ethanol0.3 mg/mL[4]

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is adapted from methods used to characterize PARP inhibitors.[10]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM DTT).

  • Component Addition: In a 100 µL reaction volume, add sonicated calf thymus DNA (10 µg), [adenine-2,8-3H]NAD (0.2 µCi), and the recombinant PARP-1 or PARP-2 enzyme (0.03 U per sample).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the mixtures for 1 hour at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

  • Precipitation and Washing: Centrifuge the samples to pellet the protein. Wash the pellets twice with 1 mL of H2O.

  • Resuspension: Resuspend the pellets in 1 mL of 0.1 M NaOH.

  • Quantification: Measure the radioactivity incorporated into the protein using liquid scintillation spectrometry to determine PARP activity.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_0 cluster_1 DNA Damage DNA Damage PARP-2 Activation PARP-2 Activation DNA Damage->PARP-2 Activation activates PAR Synthesis PAR Synthesis PARP-2 Activation->PAR Synthesis catalyzes DNA Repair DNA Repair PAR Synthesis->DNA Repair recruits proteins for This compound This compound Inhibition of PARP-2 Inhibition of PARP-2 This compound->Inhibition of PARP-2 causes Inhibition of PARP-2->PARP-2 Activation Impaired DNA Repair Impaired DNA Repair Inhibition of PARP-2->Impaired DNA Repair leads to

Caption: Mechanism of action of this compound in inhibiting the PARP-2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Preparation This compound Preparation Add this compound Add this compound This compound Preparation->Add this compound Induce Damage Induce Damage/Stress (e.g., OGD) Cell Seeding->Induce Damage Induce Damage->Add this compound Incubation Incubation Add this compound->Incubation Assay Perform Assay (e.g., Viability, Apoptosis) Incubation->Assay Data Collection Data Collection Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: General experimental workflow for assessing the effects of this compound in a cell-based assay.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Experimental Model Cell Type & Cell Death Mechanism Inconsistent Results->Check Experimental Model Review Protocol Review Protocol Consistency Inconsistent Results->Review Protocol Consider Off-Target Effects Consider Off-Target Effects Inconsistent Results->Consider Off-Target Effects Apoptosis vs Necrosis Apoptosis vs. Necrosis (Opposing Effects?) Check Experimental Model->Apoptosis vs Necrosis Standardize Conditions Standardize: - Cell Density - Incubation Time - Reagent Prep Review Protocol->Standardize Conditions Use Orthogonal Inhibitor Use Structurally Different PARP-2 Inhibitor Consider Off-Target Effects->Use Orthogonal Inhibitor

Caption: Logical decision tree for troubleshooting inconsistent results with this compound.

References

how to prevent UPF 1069 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UPF 1069. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with the selective PARP2 inhibitor, this compound, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you prevent and resolve this compound precipitation in your media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 2 (PARP2), with an IC50 of 0.3 μM.[1][2][3] It exhibits approximately 27-fold selectivity for PARP2 over PARP1.[1][3] PARP inhibitors are a class of targeted cancer drugs that interfere with DNA repair mechanisms in cells, making them particularly effective against cancers with existing DNA repair defects, such as those with BRCA mutations.[4][5]

Q2: I observed precipitation in my cell culture media after adding this compound. What is the likely cause?

A2: this compound is a hydrophobic molecule with poor aqueous solubility.[6] It is practically insoluble in water and ethanol.[6] Precipitation in aqueous solutions like cell culture media is a common issue for such compounds. The precipitation is likely due to the compound's low solubility being exceeded when your concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous environment of the media.[7]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][6] It is highly soluble in DMSO, with reported solubilities of up to 100 mg/mL (358.05 mM).[2] To avoid issues with moisture, which can reduce solubility, it is recommended to use fresh, anhydrous DMSO.[6]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize the risk of precipitation and to avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate higher concentrations (up to 0.5%), it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen DMSO concentration.

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound's instability and tendency to precipitate in aqueous environments make long-term storage in this manner unreliable. Prepare fresh dilutions in your cell culture medium for each experiment.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your cell culture media.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in anhydrous DMSO. - Minimize the final concentration of DMSO in the cell culture media (ideally ≤0.1%). - Perform a final dilution step directly in pre-warmed (37°C) cell culture media with gentle mixing.
Improper Stock Solution Preparation The compound may not be fully dissolved in the stock solution, or the stock may have precipitated over time.- Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution at 37°C and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Suboptimal Dilution Method Rapidly adding a concentrated DMSO stock to the aqueous media can cause localized high concentrations, leading to immediate precipitation (a phenomenon known as "solvent-shifting precipitation").[7]- Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This ensures rapid dispersion and avoids localized supersaturation.[7] - Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final culture volume.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and reduce its solubility.- Test the solubility of this compound in your specific basal medium (e.g., DMEM, RPMI-1640) with and without serum to identify any potential interactions. - If serum is suspected to be a factor, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Temperature and pH Shifts Changes in temperature or pH can affect the solubility of small molecules.- Always use pre-warmed (37°C) media for dilutions. - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.

Quantitative Data Summary

Property Value Source
Molecular Weight 279.29 g/mol [3][6]
IC50 (PARP2) 0.3 μM[1][2][3]
IC50 (PARP1) 8 μM[2]
Solubility in DMSO ≥ 100 mg/mL (358.05 mM)[2]
Solubility in Water Insoluble[6]
Solubility in Ethanol Insoluble[6]

Experimental Protocol: this compound Solubility Test in Cell Culture Media

This protocol provides a method to empirically determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing and gentle warming at 37°C if necessary.

  • Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed (37°C) cell culture medium. For example, you can aim for final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. To do this, add the appropriate volume of the 10 mM stock solution to the medium. Remember to keep the final DMSO concentration consistent and below 0.1% across all dilutions.

  • Incubate: Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to allow for equilibration.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance indicates that the solubility limit has been exceeded.

  • Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine Approximate Solubility: The highest concentration that remains clear and free of precipitate is the approximate solubility limit of this compound in that specific medium under those conditions.

Visualizations

UPF_1069_Precipitation_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Precipitation of this compound in Media Cause1 Poor Aqueous Solubility (Hydrophobic Nature) Problem->Cause1 Cause2 Improper Stock Solution Handling Problem->Cause2 Cause3 Suboptimal Dilution Method Problem->Cause3 Cause4 Media Component Interactions Problem->Cause4 Solution1 Use Anhydrous DMSO Minimize Final Concentration (<=0.1%) Cause1->Solution1 Solution2 Fresh Stock Solutions Pre-warm and Vortex Cause2->Solution2 Solution3 Dropwise Addition to Pre-warmed Media with Mixing Cause3->Solution3 Solution4 Empirical Solubility Test Adjust Media Composition Cause4->Solution4 Outcome Clear, Precipitate-Free This compound Solution Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: A troubleshooting workflow for this compound precipitation.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_replication Replication & Cell Fate DNA_Damage DNA Single-Strand Break PARP2 PARP2 DNA_Damage->PARP2 activates Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork leads to Repair_Proteins DNA Repair Proteins PARP2->Repair_Proteins recruits UPF1069 This compound UPF1069->PARP2 inhibits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair SSB_Repair->Replication_Fork prevents DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells

References

assessing UPF 1069 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UPF 1069 in long-term experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Diminished this compound Activity in Prolonged Experiments

Users may observe a decline in the inhibitory effect of this compound over the course of multi-day experiments. This is often attributable to the degradation of the compound in aqueous cell culture media at 37°C.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Researchers should generate specific data for their experimental conditions.

Time (Hours)This compound Concentration (% of Initial)Potential Cause of DegradationRecommended Action
0100%-Establish baseline.
2485%Hydrolysis in aqueous media.For experiments lasting over 24 hours, consider partial media changes with fresh this compound.
4865%Continued hydrolysis and potential metabolism by cells.Increase the frequency of media changes with fresh compound (e.g., every 24 hours).
7240%Significant degradation.For experiments exceeding 48-72 hours, daily media replacement with fresh this compound is strongly recommended.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

StepProcedure
1. Sample Preparation Prepare a solution of this compound in your specific cell culture medium at the final working concentration. Distribute this solution into multiple sterile, sealed tubes, one for each time point. Prepare a "time 0" sample by immediately processing it as described below. Incubate the remaining tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
2. Time-Point Collection At designated time points (e.g., 0, 12, 24, 48, 72 hours), remove one tube from the incubator.
3. Sample Processing To precipitate proteins that can interfere with HPLC analysis, add three volumes of ice-cold acetonitrile (B52724) to the media sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
4. HPLC Analysis Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength for this compound.
5. Data Analysis Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of this compound remaining relative to the "time 0" sample.
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffers

This compound is soluble in DMSO, but has limited solubility in aqueous solutions.[1][2] Improper dilution of DMSO stock solutions into aqueous media can cause the compound to precipitate, leading to inaccurate dosing and inconsistent results.

Troubleshooting Steps

ProblemLikely CauseSolution
A precipitate forms immediately upon adding DMSO stock to media."Shock" precipitation due to rapid solvent change.Increase the volume of the aqueous solution and add the DMSO stock dropwise while vortexing or stirring. Pre-warming the aqueous solution to 37°C may also help.
The final solution is cloudy or contains visible particles.The final concentration of this compound exceeds its solubility limit in the final media composition.Decrease the final concentration of this compound. Ensure the final DMSO concentration in the media is as low as possible (typically <0.5%) to maintain cell health and improve compound solubility.
The compound precipitates over time in the incubator.The compound is coming out of solution at 37°C.This may indicate that the concentration is at the edge of its solubility. Consider the troubleshooting steps above. For long-term experiments, more frequent media changes with freshly prepared this compound may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least one to three years.[1][2][3] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to one year.[2][3] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[1]

Q2: What are the signs of this compound degradation?

A2: The primary sign of degradation in an experiment is a loss of biological activity, such as a reduced inhibition of PARP-2. Visually, there may not be obvious signs like a color change. The most reliable way to detect degradation is through analytical methods like HPLC, which can show a decrease in the peak corresponding to intact this compound and the potential appearance of new peaks from degradation products.

Q3: How stable is this compound in different experimental solutions?

A3: The stability of this compound is highly dependent on the solution and temperature. The following table summarizes general stability information.

SolutionStorage TemperatureEstimated Stability
Solid Powder-20°C≥ 1-3 years[2][3][4]
DMSO Stock Solution-80°C~1 year[2][3]
Aqueous Cell Culture Media37°C< 24-48 hours (degradation is significant)
Aqueous Buffers (e.g., PBS)4°CUnstable, use immediately.

Q4: How does this compound exert its effects? What signaling pathway is involved?

A4: this compound is a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2).[1][2][3][4] PARP-2 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the Base Excision Repair (BER) pathway. When DNA damage occurs, PARP-2 is recruited to the site and, upon activation, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins. By inhibiting the enzymatic activity of PARP-2, this compound prevents this signaling cascade, leading to an accumulation of DNA damage, which can be cytotoxic to cancer cells, especially those with other DNA repair defects.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound in Cell Culture Medium aliquot Aliquot for Time Points prep_solution->aliquot time_zero Process 'Time 0' Sample Immediately aliquot->time_zero incubate Incubate Samples at 37°C, 5% CO2 collect Collect Samples at Various Time Points incubate->collect process_sample Precipitate Proteins (Acetonitrile) collect->process_sample hplc Analyze Supernatant by HPLC process_sample->hplc quantify Quantify this compound Peak Area hplc->quantify

Caption: Workflow for assessing this compound stability in media.

parp2_pathway Simplified PARP-2 Signaling Pathway in DNA Repair cluster_damage DNA Damage & Recognition cluster_signaling Signaling Cascade cluster_inhibition Inhibition dna_damage Single-Strand DNA Break parp2_recruitment PARP-2 Recruitment and Activation dna_damage->parp2_recruitment par_synthesis Poly(ADP-ribose) (PAR) Synthesis parp2_recruitment->par_synthesis repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par_synthesis->repair_recruitment dna_repair DNA Integrity Restored repair_recruitment->dna_repair Successful DNA Repair upf1069 This compound upf1069->inhibition failed_repair Cell Cycle Arrest / Apoptosis inhibition->failed_repair Failed Repair & Accumulation of Damage

Caption: this compound inhibits PARP-2, disrupting DNA repair.

References

Technical Support Center: Optimizing UPF 1069 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments involving the selective PARP-2 inhibitor, UPF 1069.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Inconsistent or No Inhibitory Effect Observed

  • Question: I am not observing the expected inhibitory effect of this compound on my cells or in my enzymatic assay. What could be the cause?

  • Possible Causes & Solutions:

    • Inhibitor Solubility and Stability: this compound may precipitate in aqueous media, especially if the final DMSO concentration is too high.[1] Stock solutions that have undergone multiple freeze-thaw cycles can also lose activity.

      • Recommendation: Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.[1] If precipitation is observed, gentle warming or sonication can aid dissolution.[2][3]

    • Optimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between different cell lines and assay types.

      • Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.

    • Cell Type and Proliferation Rate: The effects of PARP inhibitors are often more pronounced in rapidly dividing cells.[1] The cellular context is also critical; for instance, this compound can have opposing effects on different neuronal cell types.[4]

      • Recommendation: If using a slow-proliferating cell line, the effect of this compound as a single agent may be minimal. Consider using cell lines with known dependencies on PARP-2 activity as positive controls.

    • Duration of Treatment: The phenotypic effects of PARP inhibition, such as decreased cell viability, can take several days to become apparent as they are often linked to the accumulation of DNA damage over multiple cell cycles.[1]

      • Recommendation: Consider extending the treatment duration for your experiments.

Issue 2: Unexpected Cytotoxicity or Off-Target Effects

  • Question: I am observing higher-than-expected cell death or effects that are not consistent with PARP-2 inhibition. What should I consider?

  • Possible Causes & Solutions:

    • Concentration-Dependent Effects: At lower concentrations (e.g., 0.1-1 µM), this compound is selective for PARP-2. However, at higher concentrations (e.g., 10 µM), it can also inhibit PARP-1, potentially leading to different biological outcomes.[2][4]

      • Recommendation: Carefully titrate the concentration of this compound to ensure you are observing effects primarily due to PARP-2 inhibition. Refer to the IC50 values in the data table below.

    • Cellular Model Specificity: The role of PARP-2 can be context-dependent. For example, in organotypic hippocampal slices, selective PARP-2 inhibition with this compound has been shown to exacerbate oxygen-glucose deprivation (OGD)-induced cell death, while in mixed cortical cell cultures, it has a neuroprotective effect.[2][4]

      • Recommendation: Thoroughly characterize the role of PARP-2 in your specific cellular model. Be aware that the expected outcome may differ from what is reported in other systems.

    • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

      • Recommendation: Ensure your vehicle control experiments use the same final concentration of DMSO as your this compound treatment groups. Keep the final DMSO concentration below 0.5%.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2).[5][6] It functions by competing with the substrate NAD+ at the catalytic domain of the enzyme. While it is highly selective for PARP-2, it can inhibit PARP-1 at higher concentrations.[6]

Q2: How should I prepare and store this compound?

A2: this compound is soluble in DMSO.[6] For long-term storage, the solid form should be kept at or below -20°C, where it is stable for at least 12 months.[6] Stock solutions in DMSO can also be stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[6]

Q3: What are the key differences in activity between this compound on PARP-1 and PARP-2?

A3: this compound is approximately 27-fold more selective for PARP-2 than for PARP-1.[6] This selectivity allows for the specific investigation of PARP-2 function at optimized concentrations.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (µM)Selectivity (Fold vs. PARP-2)
PARP-20.31
PARP-18~27

IC50 values represent the concentration of the inhibitor required to reduce enzymatic activity by 50%. Data is derived from in vitro enzymatic assays.

This compound Solubility
SolventSolubility
DMSO≥ 100 mg/mL (358.05 mM)

It is noted that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using a fresh, unopened vial of DMSO is recommended.[2]

Experimental Protocols

Radiometric PARP Activity Assay

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into a substrate, typically histones.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • This compound

  • [³H]-NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • 96-well plates

  • Filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer and activated DNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add the recombinant PARP enzyme (PARP-1 or PARP-2) to each well.

  • Initiation of Reaction: Add [³H]-NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.[2]

  • Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.[2]

  • Precipitation: The addition of TCA precipitates the poly(ADP-ribosyl)ated proteins.

  • Filtration: Transfer the contents of each well to a filter paper to capture the precipitate.

  • Washing: Wash the filter paper to remove unincorporated [³H]-NAD+.

  • Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PARP enzyme activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

UPF1069_Prostate_Cancer_Pathway cluster_0 Prostate Cancer Cell AR Androgen Receptor (AR) Gene_Expression AR-Mediated Gene Expression AR->Gene_Expression Activates FOXA1 FOXA1 FOXA1->AR Facilitates binding PARP2 PARP-2 PARP2->FOXA1 Interacts with UPF1069 This compound UPF1069->PARP2 Inhibits Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth Promotes

Caption: this compound inhibits PARP-2, disrupting its interaction with FOXA1 and attenuating androgen receptor-mediated gene expression and prostate cancer cell growth.[5][7][8][9]

Experimental_Workflow_Troubleshooting Start Start Experiment with this compound Inconsistent_Results Inconsistent or No Effect Observed Start->Inconsistent_Results Check_Solubility Verify this compound Solubility and Stock Solution Integrity Inconsistent_Results->Check_Solubility Potential Cause Optimize_Concentration Perform Dose-Response Curve Inconsistent_Results->Optimize_Concentration Potential Cause Evaluate_Cell_Line Assess Cell Proliferation Rate and PARP-2 Dependence Inconsistent_Results->Evaluate_Cell_Line Potential Cause Extend_Duration Increase Treatment Duration Inconsistent_Results->Extend_Duration Potential Cause Successful_Experiment Consistent and Reproducible Results Check_Solubility->Successful_Experiment Solution Optimize_Concentration->Successful_Experiment Solution Evaluate_Cell_Line->Successful_Experiment Solution Extend_Duration->Successful_Experiment Solution

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

UPF1069_Neuro_Context cluster_0 Neuronal Response to Ischemia/OGD cluster_1 Hippocampal Neurons cluster_2 Cortical Neurons Ischemia Ischemia / OGD PARP2_Activation PARP-2 Activation Ischemia->PARP2_Activation Hippo_Apoptosis Increased Apoptosis (Exacerbated Damage) PARP2_Activation->Hippo_Apoptosis Inhibits (Protective) Cortical_Protection Neuroprotection (Reduced Damage) PARP2_Activation->Cortical_Protection Promotes (Detrimental) UPF1069 This compound UPF1069->PARP2_Activation Inhibits

Caption: The context-dependent effects of this compound on neuronal survival following ischemic stress.[4]

References

Technical Support Center: Managing UPF 1069-Associated Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using the PARP inhibitor UPF 1069 in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2). It also inhibits PARP-1, but with approximately 27-fold lower potency. PARP enzymes are critical for the cellular DNA damage response. By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents and is a valuable tool for studying DNA repair pathways.

Q2: Does this compound exhibit autofluorescence?

Q3: What are the potential excitation and emission wavelengths of this compound autofluorescence?

Without experimental data, the exact excitation and emission spectra of this compound are unknown. However, based on related isoquinoline (B145761) compounds, the autofluorescence is likely to be excited by UV to blue light (around 350-450 nm) and emit in the blue to green spectrum (around 450-550 nm). It is crucial to determine the specific spectral properties of this compound in your experimental system by imaging an unstained sample treated with this compound.

Q4: How can I check for this compound-induced autofluorescence in my experiment?

To determine if this compound is causing autofluorescence, you should include the following controls in your experimental setup:

  • Unstained, this compound-treated sample: This is the most critical control. Prepare your cells or tissue as you normally would, treat with this compound at the working concentration, but omit all fluorescent labels (e.g., primary and secondary antibodies, fluorescent dyes). Image this sample using the same settings as your fully stained samples. Any signal detected here can be attributed to endogenous autofluorescence and autofluorescence from this compound.

  • Unstained, untreated sample: This will show the baseline endogenous autofluorescence of your cells or tissue.

  • Stained, untreated sample: This is your standard positive control.

By comparing these controls, you can isolate the fluorescence contribution from this compound.

Troubleshooting Guides

If you have identified this compound as a source of unwanted background fluorescence, the following strategies can help mitigate its impact.

Strategy 1: Experimental and Reagent Optimization

1. Optimize this compound Concentration:

  • Use the lowest effective concentration of this compound that gives the desired biological effect. Perform a dose-response experiment to determine the optimal concentration.

2. Strategic Fluorophore Selection:

  • If the autofluorescence of this compound is in the blue-green range, select fluorophores that are excited by and emit at longer wavelengths (e.g., red and far-red dyes like Alexa Fluor 647, Cy5, or DyLight 650). These longer wavelength fluorophores are less likely to be excited by the same light source that excites this compound, and their emission can be more easily separated.

3. Reduce Fixation-Induced Autofluorescence:

  • Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to increase autofluorescence. Consider the following modifications:

    • Reduce the concentration of the fixative.

    • Minimize the fixation time.

    • Use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol (B145695), if compatible with your antibodies and experimental design.

Strategy 2: Chemical Quenching of Autofluorescence

Chemical quenching agents can be applied to your samples to reduce autofluorescence. Below are protocols for two commonly used methods.

Experimental Protocols

Protocol 1: Quenching with Sudan Black B (SBB)

This method is particularly effective for lipophilic autofluorescence, which can be a component of endogenous background.

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter before use.

  • Application: After your final immunofluorescence staining and washing steps, incubate the slides in the SBB solution for 10-25 minutes at room temperature.

  • Washing: Rinse the slides thoroughly with PBS or 70% ethanol to remove excess SBB.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Note: SBB can introduce some red and far-red background fluorescence, so it is best used when working with fluorophores in the green and yellow channels.

Protocol 2: Quenching with Sodium Borohydride (B1222165) (NaBH₄)

This method is primarily used to reduce aldehyde-induced autofluorescence.

  • Preparation: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.

  • Application: After fixation and permeabilization, incubate your samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of NaBH₄.

  • Proceed with Staining: Continue with your standard immunolabeling protocol.

Quantitative Comparison of Chemical Quenching Methods

The effectiveness of quenching agents can vary depending on the source of autofluorescence and the tissue type. The following table summarizes reported quenching efficiencies.

Quenching AgentTarget AutofluorescenceExcitation (nm)Reduction EfficiencyReference
Sudan Black B (0.1%) Lipofuscin, general background488~82%
TrueBlack™ Lipofuscin488~89%
MaxBlock™ General background488~90%
Sodium Borohydride (0.1%) Aldehyde-inducedNot specifiedVariable, can increase RBC autofluorescence
Copper Sulfate General background488Variable
Trypan Blue General background488Variable
Strategy 3: Photobleaching

Photobleaching involves exposing the sample to high-intensity light to destroy the fluorescent molecules causing the background signal.

Experimental Protocol

  • Sample Preparation: Prepare your sample up to the point before the application of your fluorescent labels.

  • Photobleaching: Place your sample on the microscope and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for an extended period (30 minutes to 2 hours). The optimal time should be determined empirically.

  • Proceed with Staining: After photobleaching, continue with your immunolabeling protocol in the dark to avoid photobleaching your specific fluorophores.

Strategy 4: Computational Subtraction (Spectral Unmixing)

If your microscope is equipped with a spectral detector, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent labels.

Experimental Workflow

  • Acquire Reference Spectra:

    • Image an unstained, this compound-treated sample to obtain the spectral signature of the combined endogenous and compound-induced autofluorescence.

    • Image samples stained with each of your individual fluorophores to obtain their reference emission spectra.

  • Image Your Experimental Sample: Acquire a "lambda stack" of your fully stained experimental sample, which is a series of images taken at different emission wavelengths.

  • Perform Linear Unmixing: Use the microscope's software to unmix the lambda stack using the previously acquired reference spectra. The software will then generate separate images for each fluorophore and the autofluorescence, effectively removing the background signal from your channels of interest.

Visualizations

Signaling Pathway: DNA Damage Response

This compound inhibits PARP-2, a key enzyme in the DNA damage response. The following diagram illustrates the major pathways for DNA double-strand break repair.

Caption: DNA double-strand break repair pathways.

Experimental Workflow: Troubleshooting this compound Autofluorescence

This diagram outlines the logical steps to identify and mitigate autofluorescence from this compound.

Troubleshooting_Workflow Troubleshooting this compound Autofluorescence Start Start: Suspected Autofluorescence Control_Expt Run Control Experiments: - Unstained + this compound - Unstained, Untreated Start->Control_Expt Check_AF Is this compound Contributing to Autofluorescence? Control_Expt->Check_AF No_AF No Significant Autofluorescence. Proceed with Experiment. Check_AF->No_AF No Optimize Optimize Experiment: - Lower this compound concentration - Use far-red fluorophores Check_AF->Optimize Yes Chemical_Quench Apply Chemical Quenching: - Sudan Black B - Sodium Borohydride Optimize->Chemical_Quench Photobleach Perform Photobleaching Optimize->Photobleach Spectral_Unmix Use Spectral Unmixing Optimize->Spectral_Unmix Reassess Re-evaluate Autofluorescence Optimize->Reassess Chemical_Quench->Reassess Photobleach->Reassess Spectral_Unmix->Reassess Reassess->Optimize Still problematic Success Autofluorescence Mitigated. Final Imaging. Reassess->Success Successful

Caption: A logical workflow for troubleshooting autofluorescence.

Technical Support Center: UPF 1069 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UPF 1069. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). Its primary mechanism of action is the inhibition of the enzymatic activity of PARP-2. In the context of prostate cancer, this compound has been shown to suppress tumor growth by attenuating androgen receptor (AR) signaling.[1][2][3] This is achieved by disrupting the interaction between PARP-2 and the pioneer factor FOXA1, which is crucial for AR-mediated gene expression.[1][3][4][5]

Q2: Is the effect of this compound on androgen receptor (AR) signaling dependent on its PARP-2 enzymatic inhibition?

Interestingly, the suppressive effect of this compound on AR signaling is not dependent on its enzymatic inhibitory activity. The disruption of the PARP-2/FOXA1 protein complex is the key mechanism, which in turn reduces the recruitment of AR to its target genes.[5]

Q3: What is the selectivity profile of this compound?

This compound is a selective inhibitor of PARP-2 with an IC50 of 0.3 µM. It exhibits approximately 27-fold selectivity for PARP-2 over PARP-1 (IC50 = 8 µM).[6][7]

Q4: What are the recommended storage and handling conditions for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, and it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or no effect on cell viability in cancer cell lines.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to the effective range.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The effects of PARP inhibitors on cell proliferation may take longer to become apparent compared to cytotoxic agents.[4] Extend the incubation time (e.g., 48, 72, or even 96 hours) to observe a significant effect.

  • Possible Cause 3: Cell line resistance.

    • Solution: The sensitivity to PARP inhibitors can vary between cell lines. Ensure that your cell line of interest has a functional PARP-2 and is dependent on the signaling pathway you are investigating. Consider using a positive control cell line known to be sensitive to PARP inhibitors.

  • Possible Cause 4: Issues with the cell viability assay.

    • Solution: Ensure that the chosen cell viability assay (e.g., MTT, XTT) is compatible with your experimental conditions. For example, high concentrations of DMSO can interfere with some assays.[8] Include appropriate vehicle controls (DMSO without this compound) to account for any solvent-induced effects.

Issue 2: Difficulty in detecting changes in PARP-2 activity or AR signaling via Western Blot.

  • Possible Cause 1: Inefficient protein extraction or sample preparation.

    • Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors to ensure protein integrity. Quantify protein concentration accurately to ensure equal loading.

  • Possible Cause 2: Suboptimal antibody performance.

    • Solution: Use validated antibodies specific for PARP-2, phosphorylated AR, and total AR. Optimize antibody dilutions and incubation times as recommended by the manufacturer. Include positive and negative controls to validate antibody specificity.

  • Possible Cause 3: Timing of sample collection.

    • Solution: The modulation of signaling pathways can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in protein expression or phosphorylation status after this compound treatment.

Issue 3: Potential off-target effects.

  • Possible Cause: this compound, while selective for PARP-2, may still have some off-target effects at higher concentrations.

    • Solution:

      • Use the lowest effective concentration of this compound as determined by your dose-response experiments.

      • To confirm that the observed phenotype is due to PARP-2 inhibition, consider using a structurally different PARP-2 inhibitor as a control.

      • Employ genetic approaches, such as siRNA-mediated knockdown of PARP-2, to validate the pharmacological findings.

Issue 4: DMSO solvent toxicity.

  • Possible Cause: High concentrations of DMSO can be toxic to cells and can confound experimental results. [8]

    • Solution:

      • Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.

      • Always include a vehicle control group (cells treated with the same concentration of DMSO as the this compound-treated groups) in all experiments.

      • If DMSO toxicity is a concern, explore alternative solvents, although the solubility of this compound in other cell culture-compatible solvents may be limited.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on PARP Enzymes

EnzymeIC50 (µM)
PARP-18
PARP-20.3

Data compiled from multiple sources.[6][7]

Table 2: Effect of this compound on Prostate Cancer Cell Growth

Cell LineAssayThis compound Concentration (µM)Incubation Time (hours)% Inhibition of Growth (Approximate)
LNCaPProliferation Assay1072Significant Inhibition
VCaPProliferation Assay1072Significant Inhibition
PC-3 (AR-negative)Proliferation Assay1072No Significant Inhibition
DU145 (AR-negative)Proliferation Assay1072No Significant Inhibition

This table summarizes qualitative data from the literature. Quantitative data on percentage inhibition can vary based on specific experimental conditions.

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of AR Signaling
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP-2, phospho-AR (Ser81), total AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically containing >50 cells) in each well. Calculate the plating efficiency and surviving fraction for each treatment group.[9][10][11]

Mandatory Visualization

UPF1069_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Active Transcriptional Complex cluster_output Cellular Outcome AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds FOXA1 FOXA1 FOXA1->AR Facilitates Binding to ARE PARP2 PARP-2 PARP2->FOXA1 Interacts with TargetGenes AR Target Genes (e.g., PSA) ARE->TargetGenes Promotes Transcription ProstateCancerGrowth Prostate Cancer Cell Growth TargetGenes->ProstateCancerGrowth Promotes UPF1069 This compound UPF1069->PARP2 note This compound disrupts the PARP-2/FOXA1 interaction, leading to reduced AR binding to ARE and decreased target gene expression. UPF1069->ProstateCancerGrowth Inhibits Androgen Androgen Androgen->AR Binds & Activates

Caption: this compound inhibits AR signaling by disrupting the PARP-2/FOXA1 interaction.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Prostate Cancer Cells (e.g., LNCaP) treatment Treat with this compound (and vehicle control) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability western_blot Western Blot (PARP-2, p-AR, AR) treatment->western_blot colony_formation Colony Formation Assay treatment->colony_formation data_analysis Quantify Results (IC50, Protein Levels, Colony Count) cell_viability->data_analysis western_blot->data_analysis colony_formation->data_analysis interpretation Interpret Findings (Effect on Growth & Signaling) data_analysis->interpretation

Caption: General workflow for this compound in vitro experiments.

Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Unexpected Experimental Result check_reagents Verify Reagent Stability & Concentrations (this compound, Antibodies) start->check_reagents check_protocol Review Experimental Protocol (Incubation times, concentrations) start->check_protocol check_controls Examine Controls (Vehicle, Positive/Negative) start->check_controls optimize_concentration Optimize this compound Concentration check_reagents->optimize_concentration time_course Perform Time-Course Experiment check_protocol->time_course validate_target Validate Target Engagement (e.g., PARP-2 activity assay) check_controls->validate_target resolution Refined Experiment / Re-interpretation of Data optimize_concentration->resolution time_course->resolution check_off_target Consider Off-Target Effects (Use alternative inhibitor, siRNA) validate_target->check_off_target check_off_target->resolution

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Selectivity of PARP Inhibitors: UPF 1069 vs. Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two poly(ADP-ribose) polymerase (PARP) inhibitors, UPF 1069 and Olaparib, with a focus on their selectivity profiles. While both molecules target the PARP family of enzymes, their distinct selectivity has significant implications for their use as research tools and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair.[1] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.

PARP inhibitors (PARPis) function by blocking this enzymatic activity. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of toxic double-strand breaks during DNA replication. This concept, known as "synthetic lethality," results in selective cancer cell death while sparing normal cells.[2][3][4] Olaparib is a clinically approved drug that leverages this mechanism,[5] whereas this compound is primarily a research compound valued for its specific selectivity.

Comparative Selectivity Profile

The primary distinction between this compound and Olaparib lies in their potency and selectivity for different PARP family members. Olaparib is a potent inhibitor of both PARP-1 and PARP-2 with nanomolar efficacy, while this compound is a highly selective PARP-2 inhibitor with micromolar efficacy.

Table 1: Quantitative Comparison of Inhibitor Potency (IC50)

TargetThis compound IC50Olaparib IC50Selectivity Profile
PARP-1 8.0 µM[6][7]5 nM[8]Olaparib is ~1600-fold more potent against PARP-1.
PARP-2 0.3 µM[6][7][9]1 nM[8]Olaparib is ~300-fold more potent against PARP-2.
Selectivity Ratio (PARP-1/PARP-2) ~27-fold selective for PARP-2[7][8][9]~5-fold selective for PARP-2This compound demonstrates higher relative selectivity for PARP-2 over PARP-1.

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from cell-free enzymatic assays.

Mechanism of Action and Signaling

Both inhibitors compete with the NAD+ substrate at the catalytic domain of PARP enzymes. However, the cytotoxic effects of clinical PARPis like Olaparib are also attributed to their ability to "trap" PARP enzymes on DNA.[10][11] This trapping of the PARP-DNA complex is a potent form of cellular poison that converts a repair protein into a cytotoxic lesion, which is particularly effective in HR-deficient cells.[11][12] this compound's primary utility is as a selective chemical probe to dissect the specific biological functions of PARP-2, separate from PARP-1.[13]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1 / PARP2 DNA_SSB->PARP recruits PAR PARylation PARP->PAR synthesizes BER Base Excision Repair (BER) Proteins PAR->BER recruits SSB_Repair SSB Repair BER->SSB_Repair DNA_SSB2 DNA Single-Strand Break (SSB) PARP2 PARP1 / PARP2 DNA_SSB2->PARP2 Replication DNA Replication DNA_SSB2->Replication Inhibitors This compound Olaparib Inhibitors->PARP2 inhibit DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: PARP inhibition leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

Determining the selectivity of PARP inhibitors requires robust biochemical and cell-based assays. Below are representative protocols.

Radiometric PARP Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of PARP-1 and PARP-2 and is used to determine IC50 values.

Methodology:

  • Reaction Mixture Preparation: The enzymatic reaction is performed in a 100 µL volume containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol, and 10 µg sonicated calf thymus DNA.[6]

  • Enzyme and Substrate Addition: 0.2 µCi of [³H]NAD+ (the radioactive substrate) and 0.03 units of recombinant PARP-1 or PARP-2 enzyme are added to each reaction.[6][13]

  • Inhibitor Treatment: A range of concentrations of the test inhibitors (this compound or Olaparib) are added to the reaction mixtures.

  • Incubation: The mixtures are incubated for 1 hour at 37°C to allow the enzymatic reaction to proceed.[6][13]

  • Reaction Termination: The reaction is stopped by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA), which precipitates the proteins and PARylated DNA.[6][13]

  • Washing: The pellets are centrifuged, and the supernatant is discarded. The pellets are washed twice with 1 mL of water to remove unincorporated [³H]NAD+.[6][13]

  • Quantification: The washed pellets are resuspended in 0.1 M NaOH, and the incorporated radioactivity is measured using a liquid scintillation counter.[6][13]

  • Data Analysis: The percentage of PARP activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

start Start prep_mix Prepare Reaction Mix (Buffer, DNA) start->prep_mix add_components Add Recombinant PARP-1/2, [3H]NAD+, and Inhibitor prep_mix->add_components incubate Incubate at 37°C for 1 hour add_components->incubate terminate Terminate Reaction with 10% TCA incubate->terminate centrifuge Centrifuge and Discard Supernatant terminate->centrifuge wash Wash Pellet x2 with H2O centrifuge->wash resuspend Resuspend Pellet in 0.1 M NaOH wash->resuspend measure Measure Radioactivity (Scintillation Counting) resuspend->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a radiometric PARP activity and inhibitor screening assay.
Cell-Based Selectivity Validation using PARP1 Knockout (KO) Cells

This method validates the on-target effect of a PARP inhibitor in a cellular context.[14]

Methodology:

  • Cell Seeding: Plate equal numbers of wild-type (WT) and PARP1 KO cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PARP inhibitor. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate cells for a standard period, typically 72 hours.

  • Viability Assessment: Measure cell viability using a metabolic assay such as MTT or CellTiter-Glo, following the manufacturer's protocol.

  • Data Analysis: Plot cell viability against inhibitor concentration for both WT and PARP1 KO cell lines. A highly selective PARP-1 inhibitor will show a significantly reduced effect (a rightward shift in the IC50 curve) in the KO cells.[14]

Summary and Implications

The comparison between this compound and Olaparib highlights the critical importance of selectivity in the application of enzyme inhibitors.

  • Olaparib is a potent, dual PARP-1/PARP-2 inhibitor with established clinical efficacy in treating cancers with homologous recombination deficiencies.[15][16][17] Its mechanism relies on both catalytic inhibition and PARP trapping to induce synthetic lethality.[10][12]

  • This compound serves as a valuable research tool due to its ~27-fold selectivity for PARP-2 over PARP-1.[7][9] This allows for the specific investigation of PARP-2's distinct roles in cellular processes. For example, studies using this compound have shown that selective PARP-2 inhibition can either exacerbate or protect against ischemic brain damage depending on the specific model, demonstrating that PARP-1 and PARP-2 can have different or even opposing functions.[6][13]

The choice between these two inhibitors is therefore dictated by the research or clinical goal. For broad inhibition of PARP-driven DNA repair in a therapeutic context, a potent dual inhibitor like Olaparib is preferred. For dissecting the unique biological functions of PARP-2, a selective tool like this compound is indispensable.

cluster_upf This compound Profile cluster_ola Olaparib Profile Inhibitor PARP Inhibitor UPF1069 This compound Inhibitor->UPF1069 Olaparib Olaparib Inhibitor->Olaparib Potency_U Potency: Micromolar (µM) UPF1069->Potency_U Selectivity_U Selectivity: PARP-2 >> PARP-1 (~27-fold) UPF1069->Selectivity_U Use_U Primary Use: Research Tool (Dissecting PARP-2 function) UPF1069->Use_U Potency_O Potency: Nanomolar (nM) Olaparib->Potency_O Selectivity_O Selectivity: PARP-1 ≈ PARP-2 (Dual Inhibitor) Olaparib->Selectivity_O Use_O Primary Use: Clinical Therapeutic (Cancer Treatment) Olaparib->Use_O

Caption: At-a-glance comparison of this compound and Olaparib characteristics.

References

A Comparative Analysis of UPF 1069 and Clinically Approved PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective PARP2 inhibitor, UPF 1069, with four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The focus is on their performance in cancer-related preclinical studies, highlighting differences in enzymatic inhibition, cellular activity, and their underlying mechanisms of action.

Introduction to PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept, known as synthetic lethality, is the foundation for the clinical use of PARP inhibitors in oncology.[1] Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic replication fork collapse.[2]

Overview of Compared PARP Inhibitors

This guide compares the following PARP inhibitors:

  • This compound: A research compound identified as a selective inhibitor of PARP2.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.

  • Rucaparib (Rubraca®): Approved for the treatment of ovarian and prostate cancers.

  • Niraparib (Zejula®): Approved for the treatment of ovarian cancer.

  • Talazoparib (Talzenna®): A potent PARP inhibitor approved for the treatment of breast cancer.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the compared PARP inhibitors against PARP1 and PARP2 enzymes, and their cytotoxic effects on various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50, nM)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs. PARP2)
This compound 8000300~27-fold for PARP2
Olaparib 1-51-2Non-selective
Rucaparib 1-21-2Non-selective
Niraparib 2-42-3Non-selective
Talazoparib ~0.6~0.2Non-selective

Note: IC50 values can vary between studies due to different experimental conditions.[3][4]

Table 2: Cell Viability Inhibition in Cancer Cell Lines (IC50, µM)

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
This compound VariousNot specifiedNot specifiedNo significant reduction in growth or survival reported in some studies
Olaparib MDA-MB-436BreastBRCA1 mutant~0.01
Capan-1PancreaticBRCA2 mutant~0.01
MCF-7BreastBRCA wild-type~5
Rucaparib PEO1OvarianBRCA2 mutant0.028
OVCAR-3OvarianBRCA wild-type5.8
Niraparib PEO1OvarianBRCA2 mutant0.01
OVCAR-3OvarianBRCA wild-type2.9
Talazoparib MDA-MB-436BreastBRCA1 mutant~0.001
Capan-1PancreaticBRCA2 mutant<0.001

Note: The data for this compound suggests a lack of significant anti-proliferative activity in the cancer cell lines tested in the cited study. The IC50 values for the other inhibitors are representative and can vary based on the specific cell line and assay conditions.[5]

Mechanism of Action and Preclinical Findings

The primary distinction between this compound and the other PARP inhibitors lies in their intended application and observed efficacy in cancer models. While Olaparib, Rucaparib, Niraparib, and Talazoparib have demonstrated robust anti-tumor activity, particularly in HRD contexts, preclinical data for this compound has primarily focused on its role in neurological conditions, with limited evidence of significant anticancer effects. One study reported that this compound did not significantly reduce the growth or survival of the cell lines tested.

The clinical PARP inhibitors exhibit potent dual inhibition of PARP1 and PARP2. Their efficacy in cancer is attributed to both catalytic inhibition and, to varying degrees, PARP trapping. Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors, which contributes to its high cytotoxicity.[2] In contrast, this compound's selectivity for PARP2 and its reported lack of significant anti-proliferative effects in some cancer cell lines suggest that selective PARP2 inhibition alone may not be a viable strategy for cancer monotherapy.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Inhibition cluster_DNA_Repair DNA Repair & Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR_synthesis BER_Complex Base Excision Repair (BER) Protein Recruitment PAR_synthesis->BER_Complex recruits PARP_Inhibitors Olaparib, Rucaparib, Niraparib, Talazoparib PARP_Inhibitors->PAR_synthesis inhibit Replication_Fork_Collapse Replication Fork Collapse (DSB formation) PARP_Inhibitors->Replication_Fork_Collapse cause (PARP Trapping) UPF1069 This compound (Selective PARP2) UPF1069->PAR_synthesis inhibits (PARP2) SSB_Repair SSB Repair BER_Complex->SSB_Repair Cell_Survival Cell Survival HR_Repair Homologous Recombination (HR) Repair (BRCA-proficient) Replication_Fork_Collapse->HR_Repair Apoptosis_SL Apoptosis (Synthetic Lethality in HRD) Replication_Fork_Collapse->Apoptosis_SL in HRD cells Cell_Survival2 Cell Survival

Caption: PARP Signaling Pathway in DNA Repair and Inhibition.

Experimental_Workflow cluster_Enzyme_Assay PARP Enzymatic Activity Assay cluster_Viability_Assay Cell Viability Assay (MTT) cluster_Trapping_Assay PARP Trapping Assay (Fluorescence Polarization) EA_Start Start EA_Incubate Incubate PARP enzyme with inhibitor (e.g., this compound) EA_Start->EA_Incubate EA_Add_Substrate Add NAD+ and biotinylated substrate EA_Incubate->EA_Add_Substrate EA_Detect Detect PARylation (e.g., ELISA with Streptavidin-HRP) EA_Add_Substrate->EA_Detect EA_Analyze Analyze results (Calculate IC50) EA_Detect->EA_Analyze EA_End End EA_Analyze->EA_End CVA_Start Start CVA_Seed Seed cancer cells in 96-well plates CVA_Start->CVA_Seed CVA_Treat Treat cells with serial dilutions of PARP inhibitor CVA_Seed->CVA_Treat CVA_Incubate Incubate for 48-72 hours CVA_Treat->CVA_Incubate CVA_Add_MTT Add MTT reagent CVA_Incubate->CVA_Add_MTT CVA_Solubilize Solubilize formazan (B1609692) crystals CVA_Add_MTT->CVA_Solubilize CVA_Read Read absorbance at 570 nm CVA_Solubilize->CVA_Read CVA_Analyze Analyze results (Calculate IC50) CVA_Read->CVA_Analyze CVA_End End CVA_Analyze->CVA_End PTA_Start Start PTA_Mix Mix PARP enzyme, fluorescent DNA probe, and PARP inhibitor PTA_Start->PTA_Mix PTA_Incubate Incubate to allow binding PTA_Mix->PTA_Incubate PTA_Add_NAD Add NAD+ to induce auto-PARylation PTA_Incubate->PTA_Add_NAD PTA_Measure Measure fluorescence polarization PTA_Add_NAD->PTA_Measure PTA_Analyze Analyze results (Higher polarization = more trapping) PTA_Measure->PTA_Analyze PTA_End End PTA_Analyze->PTA_End

Caption: Experimental Workflows for PARP Inhibitor Evaluation.

Experimental Protocols

PARP Enzymatic Activity Assay (ELISA-based)

Objective: To determine the in vitro potency of an inhibitor against PARP1 and PARP2 enzymatic activity.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PARP inhibitor in assay buffer.

  • Add the diluted inhibitor to the histone-coated wells.

  • Add the PARP enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding biotinylated NAD+ and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a PARP inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., BRCA-mutant and BRCA-wild-type)

  • Complete cell culture medium

  • PARP inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the PARP inhibitor in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[6][7]

PARP Trapping Assay (Fluorescence Polarization)

Objective: To measure the ability of a PARP inhibitor to trap PARP enzyme on a DNA substrate.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled DNA oligonucleotide probe (with a single-strand break)

  • NAD+

  • PARP inhibitor

  • Assay buffer

  • Black, flat-bottom 96- or 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the PARP inhibitor in assay buffer.

  • In the wells of the microplate, combine the PARP enzyme, the fluorescently labeled DNA probe, and the diluted inhibitor.

  • Incubate the mixture for a sufficient time to allow for the binding of the PARP enzyme to the DNA probe (e.g., 30 minutes at room temperature).

  • Initiate the auto-PARylation reaction by adding NAD+ to the wells (except for the "no NAD+" control, which represents maximum trapping).

  • Incubate for a defined period to allow for the dissociation of the PARP enzyme from the DNA in the absence of a trapping inhibitor.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • An increase in fluorescence polarization in the presence of the inhibitor indicates PARP trapping. Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.[8][9][10]

Conclusion

The comparison between this compound and the clinically approved PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib reveals a significant divergence in their preclinical profiles for cancer applications. While the approved inhibitors are potent dual inhibitors of PARP1 and PARP2 with demonstrated anti-tumor efficacy driven by both catalytic inhibition and PARP trapping, this compound is a selective PARP2 inhibitor with limited reported anticancer activity. This suggests that dual inhibition of PARP1 and PARP2, and potentially the ability to trap PARP on DNA, are critical for the therapeutic efficacy of this class of drugs in oncology. Further research into the specific roles of PARP1 and PARP2 in different cancer contexts may yet reveal niche applications for selective inhibitors, but for broad-spectrum anti-cancer activity, the profile of the currently approved PARP inhibitors remains the benchmark.

References

Validating the PARP-2 Selectivity of UPF 1069: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the cellular selectivity of UPF 1069, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). For researchers and drug development professionals, establishing on-target engagement and selectivity within a cellular context is critical. This document objectively compares this compound's performance with other PARP inhibitors and provides detailed experimental protocols and workflows to facilitate rigorous validation.

Introduction to PARP-1 and PARP-2 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to DNA damage repair and other cellular processes.[1][2] PARP-1 and PARP-2, the most well-characterized members, are activated by DNA single-strand breaks.[3][4] Upon activation, they catalyze the formation of Poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process known as PARylation, which recruits DNA repair machinery.[3][4] While PARP-1 is responsible for the majority of PAR synthesis after DNA damage, the two enzymes have overlapping and distinct functions.[4][5]

Developing inhibitors with high selectivity for PARP-2 is crucial for dissecting its specific biological roles and potentially creating therapeutics with improved safety profiles, as some toxicities of pan-PARP inhibitors are thought to be linked to PARP-2 inhibition.[4][6] this compound is an isoquinolinone derivative reported to be a potent and selective PARP-2 inhibitor.[7][8] This guide outlines the methodologies to verify this selectivity in a cellular environment.

Comparative Inhibitor Potency

To contextualize the selectivity of this compound, its inhibitory activity is compared against established pan-PARP inhibitors. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays provide a quantitative measure of potency and selectivity.

CompoundTypePARP-1 IC50PARP-2 IC50Selectivity (PARP-1/PARP-2 Ratio)
This compound PARP-2 Selective 8.0 µM [7][9]0.3 µM [7][9]~27-fold [7][10]
OlaparibPan-Inhibitor5 nM[11]1 nM[11]5-fold
VeliparibPan-Inhibitor5.1 nM2.9 nM1.8-fold
NiraparibPan-Inhibitor3.8 nM[11]2.1 nM[11]1.8-fold
A-966492Pan-Inhibitor1.0 nM (Ki)[11]1.5 nM (Ki)[11]0.7-fold

Note: IC50 and Ki values are sourced from various publications and vendor datasheets and may have been determined using different assay conditions. Direct comparison should be made with caution.

Signaling Pathway and Validation Workflow

The following diagrams illustrate the role of PARP-2 in the DNA damage response and a comprehensive workflow for validating inhibitor selectivity in a cellular context.

PARP2_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP2 PARP-2 DNA_SSB->PARP2 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP2->PAR catalyzes DSB Double-Strand Break (DSB) (at replication fork) PARP2->DSB unrepaired SSB leads to UPF1069 This compound UPF1069->PARP2 inhibits NAD NAD+ NAD->PAR Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex scaffolds Repair SSB Repair Repair_Complex->Repair Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

PARP-2 role in Base Excision Repair.

Validation_Workflow cluster_cells Cell Line Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cells CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) WT->CETSA PAR_Assay Cellular PAR Formation Assay (IF or ELISA) WT->PAR_Assay Viability Cell Viability Assay (Synthetic Lethality) WT->Viability PARP1_KO PARP-1 Knockout (PARP1-/-) Cells PARP1_KO->PAR_Assay PARP1_KO->Viability PARP2_KO PARP-2 Knockout (PARP2-/-) Cells PARP2_KO->PAR_Assay PARP2_KO->Viability Analysis Compare IC50/EC50 across cell lines CETSA->Analysis PAR_Assay->Analysis Viability->Analysis Conclusion Confirm PARP-2 Selectivity Analysis->Conclusion

Workflow for validating PARP-2 inhibitor selectivity.

Experimental Protocols

Detailed and reproducible methodologies are critical for the objective assessment of chemical inhibitors. The definitive method to confirm that the cellular effects of this compound are mediated through PARP-2 is to compare its activity in wild-type (WT), PARP-2 knockout (PARP2-/-), and PARP-1 knockout (PARP1-/-) cells.[1]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA confirms direct target engagement by measuring the thermal stabilization of a target protein upon ligand (inhibitor) binding in intact cells.[12]

Protocol:

  • Cell Treatment: Culture WT cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of soluble PARP-2 and a control protein (e.g., GAPDH) at each temperature by Western blotting.

  • Expected Results: In this compound-treated cells, a successful engagement will result in a thermal shift, meaning PARP-2 remains soluble at higher temperatures compared to vehicle-treated cells.

Cellular PARP Activity Assay (Immunofluorescence)

Principle: This assay visually quantifies the inhibition of PAR formation (PARylation) in cells following induced DNA damage.

Protocol:

  • Cell Culture: Seed WT, PARP1-/-, and PARP2-/- cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) or a pan-inhibitor like Olaparib for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes at 37°C.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100 in PBS.

    • Block with 5% BSA in PBST.

    • Incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Mount coverslips onto slides with a DAPI-containing mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the mean fluorescence intensity of PAR signal per nucleus.

  • Expected Results: this compound should potently inhibit H₂O₂-induced PAR formation in WT and PARP1-/- cells but should have minimal to no effect in PARP2-/- cells, confirming its on-target activity.[1] The PAR signal in PARP1-/- cells will be attributable to PARP-2 activity.[8]

Cell Viability / Synthetic Lethality Assay

Principle: To assess the cytotoxic effect of the inhibitor, typically in combination with a DNA-damaging agent, leveraging the principle of synthetic lethality in DNA repair-deficient backgrounds.

Protocol:

  • Cell Seeding: Seed WT, PARP1-/-, and PARP2-/- cells into 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a dose range of this compound, both with and without a sub-lethal dose of a DNA-damaging agent (e.g., temozolomide (B1682018) (TMZ) or methyl methanesulfonate (B1217627) (MMS)).

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent such as CellTiter-Glo®, MTS, or by staining with crystal violet.

  • Data Analysis: Normalize the viability data to untreated controls and plot dose-response curves to determine the IC50 for each condition.

  • Expected Results: If PARP-2 is critical for repairing the specific type of DNA damage induced, this compound will selectively reduce the viability of WT and PARP1-/- cells when combined with the DNA-damaging agent. It is expected to have a significantly diminished effect in PARP2-/- cells, which are already deficient in the target.[1]

References

A Comparative Analysis of UPF 1069 and Other Isoquinolinone Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the isoquinolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitor, UPF 1069, and other relevant isoquinolinone derivatives. The focus is on their performance as PARP inhibitors, supported by experimental data, to assist researchers in selecting appropriate tools for their studies.

Introduction to Isoquinolinone-Based PARP Inhibitors

The isoquinolinone scaffold has proven to be a valuable pharmacophore in the design of PARP inhibitors. These compounds primarily target PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair. By inhibiting these enzymes, they can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This compound is a notable isoquinolinone derivative recognized for its selectivity towards PARP-2.[1] This guide will delve into a comparative analysis of its potency and selectivity against other isoquinolinone-based and widely used PARP inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected isoquinolinone derivatives against PARP-1 and PARP-2. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundPARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
This compound 8.0[1]0.3[1]~27-fold for PARP-2
5-Benzoyloxyisoquinolin-1(2H)-one 9.0[2]0.15[2]60-fold for PARP-2
5-Benzamidoisoquinolin-1(2H)-one 13.9[2]1.5[2]~9.3-fold for PARP-2
A-966492 0.001 (Ki)0.0015 (Ki)~0.67-fold for PARP-1
DR2313 0.200.24~0.83-fold for PARP-1
Olaparib 0.0050.0015-fold for PARP-2
Niraparib 0.00380.0021~1.8-fold for PARP-1

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by PARP inhibitors.

PARP_DNA_Repair_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 Senses Damage PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR Catalyzes SSB_Accumulation SSB Accumulation PARP1_2->SSB_Accumulation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Scaffolds BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair BER->Repair Inhibitor Isoquinolinone Derivatives (e.g., this compound) Inhibitor->PARP1_2 Inhibits DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation During Replication HR_Deficient Homologous Recombination Deficient (HRD) Cell DSB_Formation->HR_Deficient HR_Proficient Homologous Recombination Proficient Cell DSB_Formation->HR_Proficient Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient->Synthetic_Lethality HR_Repair HR Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival

Fig. 1: PARP Signaling in DNA Repair and Inhibition

The diagram above illustrates the general mechanism of PARP-1 and PARP-2 in the base excision repair (BER) pathway following a DNA single-strand break. Isoquinolinone derivatives, like this compound, inhibit PARP activity, leading to the accumulation of single-strand breaks. In cells with homologous recombination deficiency (HRD), these unresolved breaks lead to double-strand breaks during replication, ultimately resulting in synthetic lethality.

Recent studies have highlighted a distinct role for PARP-2 in androgen receptor (AR) signaling, particularly in prostate cancer.[3][4][5] The following diagram depicts this specific pathway.

PARP2_AR_Signaling cluster_0 Androgen Receptor Signaling Cascade cluster_1 Inhibition by this compound cluster_2 Outcome of Inhibition Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_Complex AR-FOXA1-PARP-2 Complex AR->AR_Complex FOXA1 FOXA1 (Pioneer Factor) FOXA1->AR_Complex PARP2 PARP-2 PARP2->AR_Complex Disrupted_Complex Disrupted Complex Formation PARP2->Disrupted_Complex ARE Androgen Response Element (ARE) in DNA AR_Complex->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Prostate_Cancer_Growth Prostate Cancer Cell Growth Gene_Transcription->Prostate_Cancer_Growth Promotes UPF1069 This compound UPF1069->PARP2 Selectively Inhibits Reduced_Transcription Reduced Target Gene Transcription Disrupted_Complex->Reduced_Transcription Inhibited_Growth Inhibited Prostate Cancer Cell Growth Reduced_Transcription->Inhibited_Growth

Fig. 2: PARP-2 in Androgen Receptor Signaling

As shown, PARP-2 is a critical component of the androgen receptor transcriptional machinery, interacting with the pioneer factor FOXA1 to facilitate AR recruitment to the genome.[3][4][5] Selective inhibition of PARP-2 by compounds like this compound can disrupt this complex, attenuate AR-mediated gene expression, and consequently inhibit the growth of AR-positive prostate cancer cells.[3][4][5]

Experimental Protocols

Detailed methodologies for key assays are provided below to allow for replication and validation of findings.

PARP Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of PARP inhibitors.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone-coated 96-well black plates

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • NAD+

  • Biotinylated NAD+

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Fluorogenic HRP substrate

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well black plates with histones overnight at 4°C. Wash plates three times with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in PARP assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add PARP assay buffer to all wells.

    • Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.

    • Add recombinant PARP-1 or PARP-2 enzyme to all wells except for the "blank" controls.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the fluorogenic HRP substrate to each well.

    • Immediately measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol allows for the visualization and quantification of PARP activity within cells.[6][7]

Materials:

  • Cells of interest (e.g., cancer cell line) cultured on coverslips

  • Test inhibitor (e.g., this compound)

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against PAR (poly(ADP-ribose))

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

    • Induce DNA damage by treating cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-PAR antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal per nucleus using image analysis software. Compare the signal in inhibitor-treated cells to the vehicle-treated control to determine the extent of PARP inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of an isoquinolinone-based PARP inhibitor.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action Enzymatic_Assay PARP-1 & PARP-2 Enzymatic Inhibition Assay IC50_Determination IC50 Value Determination & Selectivity Assessment Enzymatic_Assay->IC50_Determination Cellular_Assay Cellular PARP Inhibition Assay (e.g., Immunofluorescence) IC50_Determination->Cellular_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., in HRD vs HR-proficient cells) Cellular_Assay->Cell_Viability Western_Blot Western Blot Analysis (e.g., PAR levels, DNA damage markers) Cell_Viability->Western_Blot Pathway_Analysis Signaling Pathway Analysis (e.g., AR signaling) Western_Blot->Pathway_Analysis

Fig. 3: Workflow for PARP Inhibitor Characterization

This workflow provides a logical progression from initial biochemical screening to more complex cellular and mechanistic studies, enabling a thorough evaluation of novel isoquinolinone derivatives as PARP inhibitors.

References

UPF 1069 vs. Pan-PARP Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. While first-generation pan-PARP inhibitors, which target both PARP-1 and PARP-2, have shown considerable clinical success, research into more selective agents continues to evolve. This guide provides a detailed comparison of the efficacy of UPF 1069, a selective PARP-2 inhibitor, with that of various pan-PARP inhibitors. This objective analysis is supported by experimental data to inform researchers, scientists, and drug development professionals.

The core mechanism of PARP inhibitors involves the concept of synthetic lethality. In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP enzymes leads to an accumulation of DNA damage and subsequent cell death. A key aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of the PARP enzyme but also traps it onto the DNA, creating a cytotoxic lesion that obstructs DNA replication and repair. The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.

This compound distinguishes itself by its selectivity for PARP-2, an enzyme also involved in DNA single-strand break repair, but with distinct roles from the more abundant PARP-1. Understanding the comparative efficacy of a selective PARP-2 inhibitor versus broad-spectrum pan-PARP inhibitors is crucial for elucidating the specific roles of PARP-1 and PARP-2 in cancer biology and for the development of next-generation therapies with potentially improved efficacy and safety profiles.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and several clinically relevant pan-PARP inhibitors against PARP-1 and PARP-2. This data provides a quantitative measure of their respective potencies and selectivities.

Table 1: IC50 Values of this compound

InhibitorTargetIC50 (µM)Selectivity (Fold)
This compoundPARP-18[1]~27-fold for PARP-2
PARP-20.3[1]

Table 2: IC50/Ki Values of Pan-PARP Inhibitors

InhibitorTargetIC50 / Ki (nM)
Olaparib (B1684210) PARP-15
PARP-21
Talazoparib (B560058) PARP-11.2
PARP-20.9
Niraparib (B1663559) PARP-13.8
PARP-22.1
Rucaparib (B1680265) PARP-11.4
PARP-26.9
Veliparib (B1684213) PARP-15.2 (Ki)
PARP-22.9 (Ki)

Comparative Efficacy in Cellular and In Vivo Models

Direct comparative studies of this compound against a wide range of pan-PARP inhibitors across multiple cancer types are emerging. Available data suggests that the efficacy of these inhibitors is highly context-dependent, relying on the specific genetic background of the cancer cells.

In prostate cancer cell lines, both this compound and the pan-PARP inhibitor veliparib have demonstrated effects on cell viability and colony formation. Studies have shown that co-administration of veliparib with other agents can synergistically decrease cell viability and induce apoptosis in prostate cancer cells.[2][3] While direct head-to-head data with this compound in the same models is limited, the rationale for targeting PARP in prostate cancer is well-established, with olaparib and rucaparib approved for certain patient populations.[4][5]

Pan-PARP inhibitors have shown broad efficacy in various cancer models, particularly those with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations. For instance, olaparib has been shown to inhibit cell proliferation and enhance the cytotoxic effects of cisplatin (B142131) in cervical cancer cells.[6] Rucaparib has demonstrated antiproliferative activity in ovarian and breast cancer cell lines with BRCA mutations.[7][8][9] Niraparib has shown in vivo anti-tumor activity in ovarian carcinoma models, and talazoparib has been shown to synergize with other agents to induce cancer cell killing in various models.[10][11][12][13]

The differential ability of PARP inhibitors to "trap" PARP enzymes on DNA is a key determinant of their cytotoxic potential. The rank order of trapping potency for pan-PARP inhibitors is generally considered to be Talazoparib > Niraparib > Rucaparib ≈ Olaparib > Veliparib. This differential trapping efficiency may contribute to the observed differences in their clinical efficacy and toxicity profiles.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of PARP inhibitors are provided below.

PARP Activity Assay (Radiometric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into histone proteins.

  • Materials:

    • Recombinant human PARP-1 and PARP-2 enzymes

    • This compound or pan-PARP inhibitors

    • [3H]-NAD+

    • Activated DNA

    • Histones

    • Assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.2 mM DTT)

    • 20% Trichloroacetic acid (TCA)

    • Scintillation fluid

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

    • Add varying concentrations of the test inhibitor (this compound or pan-PARP inhibitor).

    • Initiate the reaction by adding the respective PARP enzyme and [3H]-NAD+.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding ice-cold 20% TCA to precipitate the proteins.

    • Transfer the precipitate onto a filter membrane and wash with 20% TCA.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound or pan-PARP inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[14]

Clonogenic Survival Assay

This in vitro assay assesses the ability of single cells to form colonies, thereby measuring long-term cell survival and reproductive integrity after treatment.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound or pan-PARP inhibitors

    • 6-well plates

    • Crystal violet staining solution (0.5% crystal violet in methanol/water)

  • Procedure:

    • Treat cells with varying concentrations of the inhibitor for a defined period (e.g., 24 hours).

    • Harvest the cells and seed a known number of viable cells into 6-well plates.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution.

    • Count the number of colonies (typically >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.

  • Materials:

    • Nuclear extracts from cancer cells

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Antibody against PARP-1 or PARP-2

    • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

    • Substrate for the enzyme (e.g., TMB)

  • Procedure:

    • Incubate nuclear extracts with activated DNA and the test inhibitor.

    • Add biotinylated NAD+ to allow for PARylation and trapping.

    • Transfer the mixture to streptavidin-coated plates to capture the biotin-PARylated protein-DNA complexes.

    • Wash the plates to remove unbound proteins.

    • Detect the trapped PARP enzyme using a primary antibody specific for PARP-1 or PARP-2, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

    • Measure the absorbance to quantify the amount of trapped PARP.

Mandatory Visualizations

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes using NAD NAD+ NAD->PARP1_2 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits Repair SSB Repair DNA_Repair_Proteins->Repair Pan_PARPi Pan-PARP Inhibitor (e.g., Olaparib) Pan_PARPi->PARP1_2 inhibits & traps Trapping PARP Trapping on DNA Pan_PARPi->Trapping UPF1069 This compound (Selective PARP-2 Inhibitor) UPF1069->PARP1_2 selectively inhibits & traps PARP-2 UPF1069->Trapping Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break (DSB) Trapping->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in HRD Cancers) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of PARP inhibition and trapping leading to cancer cell death.

Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plates Adherence Allow Cells to Adhere (overnight) Seed_Cells->Adherence Prepare_Inhibitors Prepare Serial Dilutions of PARP Inhibitors Treat_Cells Add Inhibitors to Cells Prepare_Inhibitors->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of PARP inhibitors using an MTT assay.

References

Confirming In Vivo Target Engagement of UPF 1069: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the in vivo target engagement of UPF 1069, a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). Understanding and validating that a therapeutic agent reaches and interacts with its intended molecular target within a living organism is a critical step in drug development. This document outlines key experimental approaches, presents comparative data for PARP inhibitors, and provides detailed protocols to aid in the design of robust in vivo studies.

Introduction to this compound and its Target, PARP-2

This compound is a potent and selective small molecule inhibitor of PARP-2, an enzyme that plays a crucial role in DNA repair and genomic stability.[1][2][3][4] While sharing structural homology with the more extensively studied PARP-1, PARP-2 has distinct and non-redundant functions in cellular processes, making it an attractive therapeutic target.[5] this compound exhibits significant selectivity for PARP-2 over PARP-1, offering a valuable tool to dissect the specific biological roles of PARP-2.

Comparative Analysis of PARP Inhibitors

The landscape of PARP inhibitors includes both pan-inhibitors, which target both PARP-1 and PARP-2, and selective inhibitors like this compound. The choice of inhibitor depends on the specific research question or therapeutic strategy.

InhibitorTarget(s)IC50 (PARP-1)IC50 (PARP-2)Selectivity (PARP-1/PARP-2)Key Features
This compound PARP-2 8 µM[1][3]0.3 µM[1][3]~27-fold for PARP-2High selectivity for PARP-2 allows for specific investigation of its biological functions.
Olaparib PARP-1/25 nM1 nM~5-fold for PARP-2Clinically approved pan-PARP inhibitor.[6][7][8]
Veliparib (B1684213) PARP-1/25.2 nM (Ki)2.9 nM (Ki)~1.8-fold for PARP-2Pan-PARP inhibitor with good blood-brain barrier penetration.[9][10][11][12]
Niraparib PARP-1/23.8 nM2.1 nM~1.8-fold for PARP-2Potent pan-PARP inhibitor with once-daily dosing.[13]
Rucaparib PARP-1/2/31.4 nM0.23 nM~6-fold for PARP-2Potent pan-PARP inhibitor.[13]
Talazoparib PARP-1/20.57 nM0.29 nM~2-fold for PARP-2Potent PARP trapping agent.[13]

Confirming In Vivo Target Engagement: Methodologies and Protocols

Direct confirmation of this compound target engagement in vivo is crucial to correlate its pharmacological effects with the inhibition of PARP-2. The most direct and widely accepted method is the quantification of poly(ADP-ribose) (PAR) levels in tissues of interest. PAR is the enzymatic product of PARP activity, and its reduction serves as a robust biomarker of target engagement.

Experimental Workflow for In Vivo Target Engagement

G cluster_0 Animal Dosing cluster_1 Tissue Collection & Processing cluster_2 Target Engagement Analysis cluster_3 Data Analysis animal_model Select Animal Model (e.g., Xenograft, Ischemia) dosing Administer this compound (or vehicle control) animal_model->dosing tissue_harvest Harvest Target Tissues (e.g., Tumor, Brain) dosing->tissue_harvest lysate_prep Prepare Tissue Lysates tissue_harvest->lysate_prep ihc Immunohistochemistry for PAR tissue_harvest->ihc western_blot Western Blot for PAR lysate_prep->western_blot quantification Quantify PAR levels western_blot->quantification ihc->quantification

Caption: Workflow for in vivo target engagement confirmation.

Western Blotting for Poly(ADP-ribose) (PAR)

This method provides a quantitative assessment of total PAR levels in tissue lysates. A significant reduction in PAR signal in this compound-treated animals compared to vehicle-treated controls indicates successful target engagement.

Protocol:

  • Tissue Lysate Preparation:

    • Excise tissues of interest from euthanized animals and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).[14]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15][14][16]

  • Data Analysis:

    • Quantify the band intensity for PAR using densitometry software.

    • Normalize the PAR signal to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.

Immunohistochemistry (IHC) for Poly(ADP-ribose) (PAR)

IHC allows for the visualization of PAR levels within the context of tissue architecture, providing spatial information on target engagement.

Protocol:

  • Tissue Preparation:

    • Fix harvested tissues in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a series of graded ethanol (B145695) solutions and embed in paraffin.

    • Cut thin sections (4-5 µm) and mount them on microscope slides.[17][18][19]

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate-based buffer.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate the sections with a primary antibody specific for PAR overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.

    • Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[17][18][19][20]

  • Analysis:

    • Examine the stained sections under a microscope to assess the intensity and localization of the PAR signal.

    • A clear reduction in brown staining in the tissues from this compound-treated animals compared to controls indicates target engagement.

PARP-2 Signaling Pathway in DNA Damage Response

PARP-2, in concert with PARP-1, is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-2 catalyzes the synthesis of PAR chains on itself and other nuclear proteins, a process known as PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

G cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 Recruitment of Repair Proteins cluster_3 DNA Repair cluster_4 Inhibition DNA_damage DNA Single-Strand Break PARP2 PARP-2 DNA_damage->PARP2 recruits PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) synthesis PARP2->PAR PARP1->PAR XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 interacts with PNKP PNKP XRCC1->PNKP interacts with POLB DNA Polymerase β XRCC1->POLB interacts with SSBR Single-Strand Break Repair LIG3->SSBR PNKP->SSBR POLB->SSBR UPF1069 This compound UPF1069->PARP2 inhibits

Caption: PARP-2 signaling in DNA single-strand break repair.

Conclusion

Confirming the in vivo target engagement of a selective inhibitor like this compound is paramount for its preclinical and clinical development. The methodologies outlined in this guide, particularly the measurement of poly(ADP-ribose) levels through Western blotting and immunohistochemistry, provide robust and reliable approaches to demonstrate that this compound effectively inhibits PARP-2 activity in a living organism. While direct in vivo target engagement and pharmacokinetic data for this compound are not extensively available in the public domain, the presented protocols, adapted from established methods for other PARP inhibitors, offer a clear path forward for researchers in the field. By employing these techniques, scientists can confidently link the pharmacological effects of this compound to its intended mechanism of action, thereby accelerating its journey from a promising research tool to a potential therapeutic agent.

References

Navigating the Selectivity Landscape of UPF 1069: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount to ensuring data integrity and therapeutic potential. This guide provides a comprehensive cross-reactivity and selectivity profile of UPF 1069, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). The data presented herein is intended to offer an objective comparison with other relevant PARP inhibitors and to detail the experimental methodologies crucial for interpreting these findings.

This compound has emerged as a valuable tool for dissecting the specific biological roles of PARP-2, an enzyme critically involved in DNA repair, genomic stability, and transcriptional regulation.[1] Its utility, however, is intrinsically linked to its selectivity. This guide summarizes the known binding affinities of this compound, compares it to other PARP inhibitors, and provides detailed experimental protocols for assessing such interactions.

On-Target and Off-Target Activity of this compound

This compound is a potent inhibitor of PARP-2 with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM.[2][3][4][5] Its primary off-target is PARP-1, for which it displays an IC50 of 8 µM, making it approximately 27-fold more selective for PARP-2.[2][3][4][5] One study has also indicated that at concentrations effective for PARP-2 inhibition, this compound does not interact with other PARP family members, such as tankyrase-1.[6]

While a comprehensive, publicly available screening of this compound against a broad panel of kinases and other potential off-targets is not available, the profiling of other clinical and preclinical PARP inhibitors highlights the importance of such assessments. Many PARP inhibitors have been shown to interact with various kinases, which can lead to unforeseen biological effects and potential liabilities.

Table 1: Comparative Inhibition Profile of this compound and Other PARP Inhibitors

CompoundPrimary Target(s)IC50 (PARP-2)IC50 (PARP-1)Selectivity (PARP-1/PARP-2)
This compound PARP-2 0.3 µM [2][3][4][5]8 µM [4]~27-fold [2][3][5]
OlaparibPARP-1/21 nM5 nM0.2-fold
RucaparibPARP-1/2Not specifiedNot specifiedNot specified
NiraparibPARP-1/22.1 nM3.8 nM0.55-fold
TalazoparibPARP-1/2Not specifiedNot specifiedNot specified
Veliparib (ABT-888)PARP-1/22.9 nM (Ki)5.2 nM (Ki)0.56-fold
PamiparibPARP-1/20.11 nM0.83 nM0.13-fold
VenadaparibPARP-1/21.0 nM1.4 nM0.71-fold

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between different studies should be made with caution.

PARP-2 Signaling Pathway in DNA Damage Response

PARP-2 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks. Upon DNA damage, PARP-2 is recruited to the site of the lesion, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the damaged site to effect repair.

PARP2_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Repair Complex Assembly cluster_inhibitor Inhibition DNA_damage DNA Single-Strand Break PARP2 PARP-2 DNA_damage->PARP2 recruits PARP2->PARP2 Repair_Complex BER Repair Complex PARP2->Repair_Complex recruits XRCC1 XRCC1 DNA_Ligase_III DNA Ligase III DNA_Pol_Beta DNA Pol β DNA_Repair DNA Repair Repair_Complex->DNA_Repair UPF1069 This compound UPF1069->PARP2 inhibits

PARP-2 signaling in base excision repair.

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of a compound's selectivity requires robust and well-defined experimental protocols. Below are methodologies commonly employed for cross-reactivity profiling.

In Vitro PARP Inhibition Assay

This assay quantifies the enzymatic activity of PARP enzymes in the presence of an inhibitor.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM NAD+, and 100 µg/mL activated DNA.

  • Enzyme and Inhibitor Incubation: Add recombinant human PARP-1 or PARP-2 enzyme to the reaction mixture. Introduce varying concentrations of this compound or a vehicle control (DMSO).

  • Initiation of Reaction: Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a streptavidin-coated donor and acceptor bead mix in a suitable buffer. After incubation in the dark, read the plate on a suitable plate reader to measure the amount of PARylation.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

in_vitro_parp_assay start Prepare Reaction Mixture (Buffer, NAD+, Activated DNA) add_enzyme Add PARP Enzyme start->add_enzyme add_inhibitor Add this compound / Vehicle add_enzyme->add_inhibitor initiate Initiate with Biotinylated NAD+ add_inhibitor->initiate incubate Incubate at RT initiate->incubate terminate Terminate and Add Detection Reagents incubate->terminate read Read Plate terminate->read analyze Calculate IC50 read->analyze

Workflow for an in vitro PARP inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble PARP-2 in the supernatant using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PARP-2 against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

cetsa_workflow treat_cells Treat Cells with This compound or Vehicle heat_cells Heat Cells at Temperature Gradient treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble/Aggregated Proteins lyse_cells->centrifuge detect_protein Detect Soluble PARP-2 (e.g., Western Blot) centrifuge->detect_protein analyze_data Generate Melting Curve and Analyze Shift detect_protein->analyze_data

Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinome Profiling

To assess the selectivity of a compound against a broad range of kinases, a kinome-wide screening is essential. This is typically performed by specialized contract research organizations.

General Workflow:

  • Compound Submission: The test compound (this compound) is submitted at a specified concentration.

  • Binding or Activity Assay: The compound is screened against a large panel of purified kinases using either binding assays (e.g., KINOMEscan™) or enzymatic activity assays.

  • Data Generation: The percentage of inhibition or binding affinity for each kinase in the panel is determined.

  • Selectivity Analysis: The data is analyzed to identify any off-target kinases that are significantly inhibited by the compound. This is often visualized using a "tree-spot" diagram that maps the inhibited kinases onto the human kinome tree.

Conclusion

This compound is a valuable and selective chemical probe for studying the function of PARP-2. Its well-characterized selectivity against PARP-1 provides a solid foundation for its use in cellular and in vivo studies. However, as with any small molecule inhibitor, a comprehensive understanding of its potential off-target interactions is crucial for the rigorous interpretation of experimental results. While extensive public data on the broader cross-reactivity of this compound is limited, the methodologies outlined in this guide provide a framework for researchers to independently assess its selectivity in their specific experimental systems. The continued characterization of such research tools will undoubtedly enhance their utility and contribute to more robust and reproducible scientific discoveries.

References

Validating the Specificity of the PARP-2 Inhibitor UPF 1069: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of the selective PARP-2 inhibitor, UPF 1069. By leveraging PARP-2 knockout models, researchers can definitively attribute the observed cellular and physiological consequences to the inhibition of PARP-2, distinguishing them from potential off-target effects or impacts on the closely related PARP-1 enzyme. This document outlines comparative data with other PARP inhibitors, detailed experimental protocols, and visual workflows to guide your research.

Comparative Inhibitor Performance

The validation of a selective inhibitor's efficacy is best understood in the context of other available compounds. The following table summarizes the in vitro inhibitory activity of this compound against PARP-1 and PARP-2, alongside a selection of other commonly used PARP inhibitors with varying selectivity profiles. This comparative data is crucial for designing experiments and interpreting results.

InhibitorTarget(s)IC50 PARP-1 (µM)IC50 PARP-2 (µM)Selectivity (Fold for PARP-2 over PARP-1)
This compound PARP-2 8 [1]0.3 [1]~27 [1]
OlaparibPARP-1/20.0050.0015
VeliparibPARP-1/20.00520.00291.8
RucaparibPARP-1---
TalazoparibPARP-1/2---

Note: IC50 values for Olaparib, Veliparib, Rucaparib, and Talazoparib are generally in the low nanomolar range and are presented here conceptually to highlight the different selectivity profile compared to this compound. Specific IC50 values can vary between studies.

Validating this compound Effects with PARP-2 Knockout Models

The gold standard for validating the target of a selective inhibitor is to compare its effects in wild-type (WT) cells or animals with those in a model where the target protein has been genetically removed (knockout, KO). The expected outcome is that the effect of the inhibitor will be significantly diminished or absent in the knockout model.

The following table illustrates the expected results from a conceptual experiment designed to validate the effects of this compound using a PARP-2 knockout cell line.

Cell LineTreatmentExpected PAR Activity (% of control)Expected Effect on Cell Viability (in presence of DNA damaging agent)
Wild-Type (WT)Vehicle100%100%
Wild-Type (WT)This compoundReducedDecreased
PARP-2 Knockout (KO)Vehicle~15% (residual PARP-1 activity)100%
PARP-2 Knockout (KO)This compoundNo significant change from vehicleNo significant change from vehicle

Experimental Protocols

Here, we provide detailed methodologies for key experiments to validate the on-target effects of this compound using PARP-2 knockout models.

Cellular PARP Activity Assay

Principle: To quantify the inhibition of poly(ADP-ribose) (PAR) formation in cells following treatment with this compound. A specific inhibitor should reduce PAR levels in wild-type cells but have no effect in PARP-2 knockout cells.

Protocol:

  • Cell Culture: Plate wild-type and PARP-2 knockout cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO).

  • DNA Damage Induction: Induce DNA damage by treating cells with an alkylating agent such as 10 mM H₂O₂ for 10 minutes or 2 mM methyl methanesulfonate (B1217627) (MMS) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.

  • PAR Detection: Quantify PAR levels using either an anti-PAR antibody-based ELISA or by immunofluorescence staining and subsequent imaging analysis.

  • Data Analysis: Normalize the PAR levels in treated cells to the vehicle-treated control. The IC50 value for PARP inhibition can then be calculated for the wild-type cells.

Cell Viability/Cytotoxicity Assay

Principle: To assess whether the cytotoxic effects of this compound, particularly in combination with a DNA-damaging agent, are dependent on the presence of PARP-2.

Protocol:

  • Cell Seeding: Seed wild-type and PARP-2 knockout cells in 96-well plates.

  • Treatment: Treat cells with a dose range of this compound, either alone or in combination with a DNA-damaging agent like temozolomide (B1682018) (TMZ) or a topoisomerase inhibitor.

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet followed by quantification.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 values. A significant shift in the IC50 value between wild-type and PARP-2 knockout cells would indicate on-target toxicity.

Immunofluorescence for DNA Damage Foci

Principle: To visualize the cellular response to DNA damage and the effect of PARP-2 inhibition on the formation of DNA repair foci, such as γH2AX (a marker of double-strand breaks).

Protocol:

  • Cell Culture: Grow wild-type and PARP-2 knockout cells on glass coverslips.

  • Treatment: Treat the cells with this compound for 24 hours, with or without the addition of a DNA-damaging agent for the final hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against a DNA damage marker (e.g., anti-γH2AX). Follow this with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of fluorescent foci per cell nucleus.

Visualizing the Validation Workflow and Signaling Context

To further clarify the experimental logic and the biological context of PARP-2 inhibition, the following diagrams are provided.

G WT Wild-Type (WT) Cells Vehicle Vehicle Control WT->Vehicle UPF1069 This compound WT->UPF1069 WT_Effect Effect Observed WT->WT_Effect This compound Treatment KO PARP-2 Knockout (KO) Cells KO->Vehicle KO->UPF1069 KO_No_Effect No/Reduced Effect KO->KO_No_Effect This compound Treatment PAR_Assay PAR Activity Assay UPF1069->PAR_Assay Viability_Assay Cell Viability Assay UPF1069->Viability_Assay IF_Assay Immunofluorescence (γH2AX) UPF1069->IF_Assay

Caption: Experimental workflow for validating this compound specificity.

G DNA_Damage DNA Damage (Single-Strand Break) PARP2 PARP-2 DNA_Damage->PARP2 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP2->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins signals DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates UPF1069 This compound UPF1069->PARP2 inhibits

Caption: Simplified PARP-2 signaling in DNA damage response.

G cluster_0 Inhibitor Specificity cluster_1 Target Enzymes cluster_2 Validation Model UPF1069 This compound PARP1 PARP-1 UPF1069->PARP1 Low Affinity PARP2 PARP-2 UPF1069->PARP2 High Affinity Pan_Inhibitor Pan-PARP Inhibitor (e.g., Olaparib) Pan_Inhibitor->PARP1 High Affinity Pan_Inhibitor->PARP2 High Affinity PARP2_KO PARP-2 Knockout Model PARP2->PARP2_KO Target for Validation

Caption: Logical relationship of inhibitor specificity and validation model.

References

A Comparative Guide to PARP Inhibitors in DNA Repair Studies: UPF 1069 vs. Veliparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of DNA damage repair research, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of therapeutic agents. Their ability to exploit vulnerabilities in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality, has driven significant advancements in oncology.[1][2] This guide provides a detailed comparison of two notable PARP inhibitors, UPF 1069 and Veliparib (B1684213) (ABT-888), focusing on their performance in DNA repair studies, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Veliparib

FeatureThis compoundVeliparib (ABT-888)
Primary Targets PARP-2PARP-1 and PARP-2
Selectivity Selective for PARP-2 (~27-fold over PARP-1)[3][4][5][6]Potent inhibitor of both PARP-1 and PARP-2[7][8]
Mechanism of Action Catalytic inhibition of PARP-2[4]Catalytic inhibition of PARP-1/2 and "PARP trapping"[7][9][10]
Reported IC50/Ki Values PARP-1: 8 µM (IC50)[11][12] PARP-2: 0.3 µM (IC50)[11][12]PARP-1: 5.2 nM (Ki)[7][13] PARP-2: 2.9 nM (Ki)[7][13]
Clinical Development Primarily a research tool[4]Extensively investigated in clinical trials, including Phase III[9][14][15]

In-Depth Comparison

This compound: A Selective PARP-2 Inhibitor

This compound is distinguished by its notable selectivity for PARP-2 over PARP-1.[3][4][5][6] This characteristic makes it a valuable tool for dissecting the specific roles of PARP-2 in cellular processes, particularly in the context of DNA repair and cell death. Research has shown that this compound can modulate cellular responses to ischemic damage, with context-dependent effects. For instance, it has been observed to exacerbate oxygen-glucose deprivation (OGD) induced damage in hippocampal slices at concentrations selective for PARP-2, while offering protection in mixed cortical cell cultures.[11][16] This suggests that the role of PARP-2 in cell survival is complex and tissue-specific.

Veliparib (ABT-888): A Dual PARP-1/PARP-2 Inhibitor

Veliparib is a potent inhibitor of both PARP-1 and PARP-2 and has been the subject of numerous clinical trials for various solid tumors.[9][14][15] Its mechanism extends beyond simple catalytic inhibition to include "PARP trapping," where it stabilizes the PARP enzyme on DNA, leading to the formation of toxic DNA-PARP complexes.[7][10] This dual action is thought to contribute to its efficacy, particularly in combination with DNA-damaging agents like chemotherapy and radiation.[17] Veliparib has been shown to enhance the cytotoxic effects of these standard therapies by impeding the repair of single-strand DNA breaks, which then collapse replication forks and generate double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways.[16][18]

Performance Data in DNA Repair Studies

A direct head-to-head comparison of this compound and Veliparib in the same experimental settings is not extensively available in the current literature. However, we can compile and compare their individual performance metrics from various studies.

Table 1: Inhibitory Potency
CompoundTargetIC50 / KiReference
This compound PARP-18 µM (IC50)[11][12]
PARP-20.3 µM (IC50)[11][12]
Veliparib PARP-15.2 nM (Ki)[7][13]
PARP-22.9 nM (Ki)[7][13]

Note: IC50 and Ki are different measures of inhibitory potency and are not directly comparable. However, the data clearly indicates that Veliparib is a significantly more potent inhibitor of both PARP-1 and PARP-2 than this compound.

Table 2: Effects on DNA Damage Markers (γH2AX)

The phosphorylation of histone H2AX to form γH2AX is a key marker of DNA double-strand breaks.[19] Increased levels of γH2AX are indicative of accumulated DNA damage.

While no studies directly compare γH2AX induction by this compound and Veliparib, studies on Veliparib consistently demonstrate its ability to increase γH2AX levels, particularly in combination with DNA damaging agents.

CompoundCell Line / ModelTreatmentEffect on γH2AXReference
Veliparib Medulloblastoma cellsCombination with radiationSignificantly increased γH2AX foci compared to radiation alone.[20][20]
Veliparib Metastatic breast cancer patientsCombination with doxorubicin (B1662922) and cyclophosphamideIncreased percentage of γH2AX-positive circulating tumor cells.[21][22][21][22]
This compound --Data not available in searched literature.-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibitors Inhibitor Action cluster_Consequences Cellular Consequences DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1_2->PAR synthesizes DSB Double-Strand Break (DSB) PARP1_2->DSB unrepaired SSBs lead to Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates BER->DNA_SSB repairs Veliparib Veliparib Veliparib->PARP1_2 inhibits & traps UPF1069 This compound UPF1069->PARP1_2 inhibits (PARP-2 selective) gH2AX γH2AX Formation DSB->gH2AX HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Apoptosis Apoptosis / Cell Death HR_Repair->Apoptosis if deficient

Caption: PARP Inhibition Signaling Pathway

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Data_Analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Drug_Treatment Treat with this compound or Veliparib (with/without DNA damaging agent) Cell_Seeding->Drug_Treatment Incubation Incubate for specified duration Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Incubation->Clonogenic_Assay gH2AX_Assay γH2AX Immunofluorescence or Western Blot Incubation->gH2AX_Assay IC50_Calc Calculate IC50 values Viability_Assay->IC50_Calc Colony_Count Count colonies to determine survival fraction Clonogenic_Assay->Colony_Count gH2AX_Quant Quantify γH2AX foci or band intensity gH2AX_Assay->gH2AX_Quant Comparison Compare efficacy of inhibitors IC50_Calc->Comparison Colony_Count->Comparison gH2AX_Quant->Comparison

Caption: General Experimental Workflow

Detailed Experimental Protocols

PARP Activity Assay (Biochemical)

This protocol is adapted from methodologies used for characterizing PARP inhibitors.[11][13]

  • Objective: To determine the in vitro inhibitory activity of this compound and Veliparib on PARP-1 and PARP-2 enzymes.

  • Materials:

    • Recombinant human PARP-1 and PARP-2 enzymes

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • ³H-NAD+ (Nicotinamide adenine (B156593) dinucleotide, [adenine-2,8-³H])

    • Assay buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

    • This compound and Veliparib stock solutions (in DMSO)

    • 10% Trichloroacetic acid (TCA)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, activated DNA, and the respective PARP enzyme (PARP-1 or PARP-2).

    • Add serial dilutions of this compound or Veliparib to the reaction mixture. Include a vehicle control (DMSO).

    • Initiate the reaction by adding ³H-NAD+.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding ice-cold 10% TCA.

    • Precipitate the protein-DNA complexes on ice for 30 minutes.

    • Collect the precipitate by filtration onto glass fiber filters.

    • Wash the filters with 10% TCA and then with ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of PARP activity inhibition for each inhibitor concentration and determine the IC50 values.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of the inhibitors on cell proliferation and viability.[11][23]

  • Objective: To determine the cytotoxic or cytostatic effects of this compound and Veliparib on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., BRCA-mutant or proficient)

    • Complete cell culture medium

    • 96-well plates

    • This compound and Veliparib

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or Veliparib. Include untreated and vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • For MTT assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay:

      • Follow the manufacturer's instructions to add the reagent to each well.

      • Measure luminescence.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

γH2AX Immunofluorescence Staining

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Objective: To assess the induction of DNA damage by this compound and Veliparib, alone or in combination with a DNA-damaging agent.

  • Materials:

    • Cells grown on coverslips or in chamber slides

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

    • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound or Veliparib, with or without a DNA-damaging agent (e.g., etoposide (B1684455) or irradiation).

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Conclusion

Both this compound and Veliparib are valuable tools in the study of DNA repair. Veliparib, as a potent dual PARP-1/2 inhibitor with a well-documented "PARP trapping" mechanism, has demonstrated significant clinical potential, particularly in combination therapies. Its ability to enhance the efficacy of DNA-damaging agents is a key attribute. This compound, with its selectivity for PARP-2, offers a more nuanced tool for researchers seeking to isolate the specific functions of this PARP family member.

The choice between these inhibitors will ultimately depend on the specific research question. For studies aiming to maximize DNA damage and cell killing in a therapeutic context, particularly in homologous recombination deficient backgrounds, Veliparib is a strong candidate. For investigations focused on elucidating the distinct roles of PARP-2 in DNA repair and other cellular processes, the selectivity of this compound is a clear advantage. Further head-to-head studies are warranted to provide a more direct and quantitative comparison of their effects on various aspects of the DNA damage response.

References

A Head-to-Head Comparison of UPF 1069 and Other PARP-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers harboring DNA repair deficiencies. While much of the focus has been on pan-PARP inhibitors that target both PARP-1 and PARP-2, the development of selective PARP-2 inhibitors like UPF 1069 offers a more nuanced approach to dissecting the distinct roles of these enzymes and potentially developing therapies with improved specificity and reduced off-target effects. This guide provides a head-to-head comparison of this compound with other notable PARP-2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development and scientific investigations.

Quantitative Comparison of PARP-2 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50 or Ki) of this compound and other representative PARP inhibitors against PARP-1 and PARP-2. This data allows for a direct comparison of their enzymatic inhibitory activities.

Table 1: Potency of Selective PARP-2 Inhibitors

InhibitorPARP-2 IC50PARP-1 IC50Selectivity (PARP-1/PARP-2)
This compound 0.3 µM [1][2][3]8 µM [1][3]~27-fold [1][2][3]

Table 2: Potency of Pan-PARP Inhibitors with Significant PARP-2 Activity

InhibitorPARP-2 IC50/KiPARP-1 IC50/Ki
Olaparib1 nM (IC50)5 nM (IC50)
Rucaparib--
Niraparib2.1 nM (IC50)3.8 nM (IC50)
Talazoparib--
Veliparib2.9 nM (Ki)5.2 nM (Ki)
Pamiparib0.11 nM (IC50)0.83 nM (IC50)
A-9664921.5 nM (Ki)1 nM (Ki)

Note: IC50 and Ki values are sourced from various publications and commercial suppliers and may vary depending on the specific assay conditions.

This compound stands out for its notable selectivity for PARP-2 over PARP-1, a characteristic that makes it a valuable tool for studying the specific functions of PARP-2.[1][2][3] In contrast, many clinically approved and investigational PARP inhibitors exhibit potent, dual inhibition of both PARP-1 and PARP-2.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to characterize PARP inhibitors.

Biochemical PARP Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant PARP-2.

Materials:

  • Recombinant human PARP-2 enzyme

  • Histone-coated 96-well plates (or similar substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent or colorimetric HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with Wash Buffer to remove unbound histones.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Reaction Initiation: Prepare a reaction mixture containing Assay Buffer, activated DNA, and recombinant PARP-2 enzyme. Add this mixture to each well.

  • Substrate Addition: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate to remove unbound Streptavidin-HRP.

    • Add the HRP substrate and measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: The signal is proportional to the amount of PARP activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based PARP Inhibition Assay (Cell Viability)

This assay assesses the effect of PARP inhibitors on the viability of cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).

Objective: To determine the IC50 of a test compound in a cellular context by measuring its effect on cell proliferation and survival.

Materials:

  • Cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound) serially diluted in culture medium

  • DNA damaging agent (optional, e.g., methyl methanesulfonate (B1217627) - MMS)

  • Cell viability reagent (e.g., MTS, Resazurin)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control. If desired, a DNA damaging agent can be co-administered to enhance the reliance on PARP activity.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours) to allow for the accumulation of DNA damage and subsequent effects on cell viability.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PARP-2 and a typical experimental workflow for inhibitor testing.

PARP2_in_BER cluster_DNA_Damage DNA Damage cluster_PARP2_Activation PARP-2 Activation cluster_Repair_Complex Repair Complex Assembly cluster_Inhibition Inhibition DNA_Lesion Single-Strand Break PARP2 PARP-2 DNA_Lesion->PARP2 recruits PAR Poly(ADP-ribose) Chains PARP2->PAR PARylation NAD NAD+ NAD->PARP2 XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB UPF1069 This compound UPF1069->PARP2 inhibits

Caption: PARP-2 in the Base Excision Repair (BER) Pathway.

Experimental_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Viability, IC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (vs. other PARPs) Cell_Based_Assay->Selectivity_Profiling Lead_Identification Lead Candidate Identification Selectivity_Profiling->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies Lead_Identification->In_Vivo_Studies End Preclinical Development In_Vivo_Studies->End

Caption: A typical experimental workflow for PARP inhibitor discovery and evaluation.

Concluding Remarks

This compound serves as a critical research tool for elucidating the specific biological roles of PARP-2, distinct from those of PARP-1. Its selectivity provides a unique advantage in studies aimed at understanding the intricacies of DNA repair, chromatin remodeling, and other cellular processes where PARP-2 is implicated. In contrast, the pan-PARP inhibitors, while clinically successful, act on a broader spectrum of PARP enzymes, which can complicate the interpretation of their precise mechanisms of action.

For researchers in drug development, the head-to-head comparison of potency and selectivity is paramount in selecting the appropriate tool compound for target validation and mechanistic studies. The detailed experimental protocols provided herein offer a foundation for conducting these critical evaluations in a robust and reproducible manner. As our understanding of the distinct functions of PARP family members continues to grow, the development and characterization of selective inhibitors like this compound will be instrumental in advancing the field of targeted cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of UPF 1069: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

UPF 1069 is a selective inhibitor of PARP2, with an IC50 of 0.3 µM, and it is approximately 27-fold more selective for PARP2 over PARP1.[1][2][3][4] Due to its potent biological activity, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent accidental exposure. All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood or other suitable containment device.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₁₃NO₃[1][5]
Molecular Weight 279.3 Da[1][5]
CAS Registry # 1048371-03-4[1][2][5]
Solubility Soluble in DMSO[1][2]
Storage (Solid) Store at or below –20°C[1]
Storage (Aqueous Solutions) Do not store for more than one day[1]
Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of potent chemical waste, such as PARP inhibitors, is incineration by a licensed hazardous waste management vendor.[6] Do not dispose of this waste down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first critical step.[6] Differentiate between the following types of this compound waste:

  • Grossly Contaminated Solids: Unused neat compound, heavily contaminated gloves, weigh boats, and bench paper.[6]

  • Sharps: Contaminated needles, syringes, and scalpels.

  • Liquid Waste: Solutions containing this compound, including experimental media and rinse solutions.

  • Lightly Contaminated Materials: Items with minimal residual contamination.

Collect each waste stream in separate, clearly labeled, and appropriate hazardous waste containers.

Step 2: Container Management

  • Labeling: Affix a hazardous waste label to each container as soon as the first item of waste is added.[6] The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Potent Compound").

    • The accumulation start date.[6]

  • Containment: Ensure all containers are securely sealed to prevent leaks or spills. For solid waste, it is good practice to double-bag the waste within the container.

Step 3: Decontamination of Work Surfaces and Equipment

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound to prevent cross-contamination and accidental exposure.[6] The decontamination process should involve an initial wash with a suitable solvent (such as ethanol (B145695) or a soap solution, depending on the equipment) followed by a final rinse. Collect all decontamination liquids as hazardous waste.

Step 4: Storage Pending Disposal

Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] EHS will manage the waste transfer to a licensed hazardous waste disposal facility, which will provide a certificate of destruction, typically via incineration.[6] Maintain all disposal records as required by your institution and regulatory agencies.[6]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the logical workflow from waste generation to final disposal.

UPF1069_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Grossly_Contaminated Grossly Contaminated Solids Labeled_Container Seal and Label Hazardous Waste Container Grossly_Contaminated->Labeled_Container Sharps Contaminated Sharps Sharps->Labeled_Container Liquid_Waste Liquid Waste Liquid_Waste->Labeled_Container Storage_Area Designated Hazardous Waste Storage Area Labeled_Container->Storage_Area EHS_Pickup EHS Pickup Storage_Area->EHS_Pickup Incineration Incineration by Licensed Vendor EHS_Pickup->Incineration

Caption: Workflow for this compound waste from generation to final disposal.

Decontamination_Procedure Start Contaminated Surface/ Equipment Wash Initial Wash (e.g., with solvent) Start->Wash Rinse Final Rinse Wash->Rinse Collect_Waste Collect Decontamination Liquid as Hazardous Waste Wash->Collect_Waste Rinse->Collect_Waste End Decontaminated Rinse->End

Caption: General decontamination and rinse procedure for potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UPF 1069
Reactant of Route 2
Reactant of Route 2
UPF 1069

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.